molecular formula C9H18 B043849 Butylcyclopentane CAS No. 2040-95-1

Butylcyclopentane

Cat. No.: B043849
CAS No.: 2040-95-1
M. Wt: 126.24 g/mol
InChI Key: ZAGHKONXGGSVDV-UHFFFAOYSA-N
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Description

Butylcyclopentane is a high-purity aliphatic hydrocarbon of significant interest in various research fields, particularly organic chemistry and fuel science. Its structure, featuring a cyclopentane ring alkylated with a butyl group, confers specific physicochemical properties, including volatility and hydrophobicity, which are valuable for specific applications. In synthetic chemistry, it serves as a versatile non-polar solvent and a reaction medium for organometallic catalysts and other reactions requiring an inert, aprotic environment. Its utility extends to being a building block or intermediate in the synthesis of more complex organic molecules and ligands. In materials science, this compound is investigated as a model compound or a component in the development of novel polymers and advanced materials. Furthermore, it is a subject of study in fuel research and analytical chemistry, where it is used as a standard for chromatography (GC) and mass spectrometry to aid in the identification and quantification of complex hydrocarbon mixtures in petroleum products and environmental samples. The compound's mechanism of action in these contexts is primarily physical, acting as a solvent, diluent, or a standard with defined properties, rather than a biologically active agent. Researchers value this compound for its well-defined structure and consistent purity, which are critical for reproducible experimental results. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed.

Properties

IUPAC Name

butylcyclopentane
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InChI

InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3
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InChI Key

ZAGHKONXGGSVDV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID00174351
Record name Butylcyclopentane
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Molecular Weight

126.24 g/mol
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CAS No.

2040-95-1
Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name Butylcyclopentane
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Foundational & Exploratory

Butylcyclopentane fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties and Characteristics of Butylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectral data, safety information, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a cycloalkane with a butyl group attached to a cyclopentane (B165970) ring.[1] It is a colorless liquid at room temperature and is largely non-polar, which dictates its solubility characteristics.[1] It is miscible with many organic solvents such as hexane, diethyl ether, and toluene, but has very low solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₈[2][3][4][5]
Molecular Weight 126.24 g/mol [2][3][4]
CAS Number 2040-95-1[2][3][4][5]
IUPAC Name This compound[2][3]
Synonyms n-Butylcyclopentane[2][3][5]
Appearance Colorless liquid[1]
Density 0.784 g/mL[4]
Boiling Point 156 °C[4]
Melting Point -108 °C[4]
Solubility in Water Insoluble (2.3E-3 g/L at 25°C)[6]
Refractive Index 1.436

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the cyclopentane ring and the butyl chain.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrational frequencies of C-H bonds in the alkane structure. The spectra are typically acquired from a neat liquid sample placed between salt plates (e.g., NaCl or KBr).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique used. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with other fragment ions.[6]

Table 2: Summary of Spectral Data for this compound
TechniqueKey Features
¹H NMR Signals corresponding to protons on the cyclopentane ring and the butyl side chain.
¹³C NMR Resonances for the nine carbon atoms in their distinct chemical environments.
IR Spectroscopy C-H stretching and bending vibrations characteristic of alkanes.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 126, and characteristic fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • Place a sample of this compound in the distillation flask along with a few boiling chips.

  • Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Measurement of Refractive Index

The refractive index can be measured using an Abbe refractometer.[7]

Apparatus:

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index.

  • Clean the prism surfaces of the refractometer with ethanol or acetone and allow them to dry.[8]

  • Place a few drops of this compound onto the lower prism.[8]

  • Close the prisms and allow the sample to spread evenly.

  • Adjust the light source and the focus to get a sharp line dividing the light and dark fields in the eyepiece.

  • Rotate the knob to bring the dividing line to the center of the crosshairs.

  • Read the refractive index from the scale.

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

3.3.2. IR Spectroscopy

Sample Preparation:

  • Place a drop of neat this compound between two salt plates (e.g., NaCl).

  • Mount the plates in the spectrometer.

Data Acquisition:

  • Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

3.3.3. Mass Spectrometry

Sample Introduction:

  • Introduce a volatile sample of this compound into the mass spectrometer, often via a gas chromatograph (GC-MS).

Data Acquisition:

  • Obtain the mass spectrum using an appropriate ionization method, such as electron ionization (EI).

Synthesis of this compound

This compound can be synthesized via several methods, including the Friedel-Crafts alkylation of cyclopentane and the hydrogenation of butylcyclopentene.

3.4.1. Friedel-Crafts Alkylation of Cyclopentane

This method involves the reaction of cyclopentane with a butyl halide in the presence of a Lewis acid catalyst.[9]

Materials:

  • Cyclopentane

  • 1-Chlorobutane (B31608)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve cyclopentane in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add 1-chlorobutane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

3.4.2. Hydrogenation of Butylcyclopentene

This method involves the catalytic hydrogenation of butylcyclopentene.

Materials:

  • Butylcyclopentene

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas

Procedure:

  • In a hydrogenation apparatus, dissolve butylcyclopentene in ethanol.

  • Add a catalytic amount of Pd/C.

  • Flush the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete (as monitored by GC or TLC).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent by rotary evaporation to yield this compound.

Visualizations

Experimental Workflow for Synthesis

G Figure 1: General Experimental Workflow for this compound Synthesis cluster_alkylation Friedel-Crafts Alkylation cluster_hydrogenation Hydrogenation reactants_a Cyclopentane + 1-Chlorobutane catalyst_a AlCl3 in Ether reactants_a->catalyst_a reaction_a Reaction catalyst_a->reaction_a workup_a Aqueous Workup reaction_a->workup_a purification_a Distillation workup_a->purification_a product_a This compound purification_a->product_a reactants_h Butylcyclopentene catalyst_h Pd/C, H2 in Ethanol reactants_h->catalyst_h reaction_h Reaction catalyst_h->reaction_h workup_h Filtration reaction_h->workup_h purification_h Solvent Removal workup_h->purification_h product_h This compound purification_h->product_h

Caption: General Experimental Workflow for this compound Synthesis

Characterization Logic

G Figure 2: Logical Flow for Characterization of this compound start Synthesized Product purity Purity Assessment (GC) start->purity structure Structural Elucidation purity->structure nmr NMR (1H, 13C) structure->nmr ir IR Spectroscopy structure->ir ms Mass Spectrometry structure->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Logical Flow for Characterization of this compound

Safety Information

This compound is a flammable liquid and vapor.[2][6] Appropriate safety precautions should be taken when handling this chemical.

Table 3: GHS Hazard Information for this compound
PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
alt text
Warning H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations.

Data sourced from PubChem and other safety data sheets.[2][6]

This guide provides a solid foundation for understanding the core properties and characteristics of this compound. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

Structural Elucidation of n-Butylcyclopentane and tert-Butylcyclopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural differences between n-butylcyclopentane and tert-butylcyclopentane. By examining their conformational isomers, spectroscopic signatures, and thermodynamic stability, this document aims to equip researchers with a thorough understanding of how the seemingly subtle variation in the butyl substituent's connectivity profoundly impacts the molecule's three-dimensional structure and properties. This guide includes a comparative summary of quantitative data, detailed experimental protocols for characterization, and visualizations of key structural concepts.

Introduction

n-Butylcyclopentane and tert-butylcyclopentane, both isomers with the chemical formula C₉H₁₈, serve as fundamental scaffolds in medicinal chemistry and materials science. The linear n-butyl group and the sterically demanding tert-butyl group impart distinct conformational preferences upon the flexible cyclopentane (B165970) ring. Understanding these structural nuances is critical for predicting molecular interactions, designing targeted syntheses, and interpreting analytical data.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature through a process known as pseudorotation. The presence of a substituent, particularly a bulky one, influences the energy landscape of this pseudorotation, favoring conformations that minimize steric strain.

Structural and Conformational Analysis

The primary structural difference between n-butylcyclopentane and tert-butylcyclopentane lies in the steric bulk of the butyl isomer and its influence on the cyclopentane ring's conformation.

n-Butylcyclopentane: The flexible n-butyl group can orient itself to minimize steric interactions with the cyclopentane ring. It can adopt a pseudo-equatorial position in both the envelope and half-chair conformations, leading to a relatively low conformational strain.

tert-Butylcyclopentane: The bulky tert-butyl group imposes significant steric hindrance. To alleviate this, the cyclopentane ring will preferentially adopt a conformation where the tert-butyl group is in a pseudo-equatorial position. Any conformation that forces the tert-butyl group into a more pseudo-axial position would be energetically unfavorable due to significant 1,3-diaxial-like interactions.

Parametern-Butylcyclopentane (pseudo-equatorial)tert-Butylcyclopentane (pseudo-equatorial)
C-C Bond Length (ring avg.) ~1.54 Å~1.54 Å
C-C Bond Length (substituent) ~1.53 Å~1.55 Å
C-C-C Bond Angle (ring avg.) ~104-106°~104-106°

Note: These values are representative and can vary slightly depending on the computational method used.

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between n-butylcyclopentane and tert-butylcyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are distinct. n-Butylcyclopentane exhibits a more complex spectrum with overlapping multiplets for the cyclopentyl and n-butyl protons. In contrast, tert-butylcyclopentane shows a prominent singlet for the nine equivalent protons of the tert-butyl group, a key identifying feature.

¹³C NMR: The carbon NMR spectra also provide clear differentiation. The tert-butyl group in tert-butylcyclopentane gives rise to a characteristic quaternary carbon signal and a single signal for the three equivalent methyl carbons.

Table of Approximate ¹³C NMR Chemical Shifts (ppm):

Carbon Positionn-Butylcyclopentanetert-Butylcyclopentane
Cyclopentane C1 ~45~50
Cyclopentane C2, C5 ~26~27
Cyclopentane C3, C4 ~33~26
Butyl C1' ~34-
Butyl C2' ~29-
Butyl C3' ~23-
Butyl C4' ~14-
tert-Butyl Quaternary C -~32
tert-Butyl Methyl C -~28
Mass Spectrometry (MS)

Mass spectrometry provides a definitive method for distinguishing between the two isomers based on their fragmentation patterns. The molecular ion peak for both compounds will be at m/z 126. However, the base peaks and other significant fragments will differ due to the different stabilities of the carbocations formed upon fragmentation.

  • n-Butylcyclopentane: The mass spectrum of n-butylcyclopentane typically shows a significant peak at m/z 83, corresponding to the loss of a propyl radical (CH₂CH₂CH₃). Other prominent peaks are observed at m/z 69, 55, and 41.

  • tert-Butylcyclopentane: The fragmentation of tert-butylcyclopentane is dominated by the formation of the stable tert-butyl cation, resulting in a base peak at m/z 57. A significant peak at m/z 111, corresponding to the loss of a methyl group, is also observed.

Table of Key Mass Spectral Fragments (m/z):

IsomerMolecular Ion (M⁺)Base PeakOther Significant Peaks
n-Butylcyclopentane 1268397, 69, 55, 41
tert-Butylcyclopentane 12657111, 69, 41

Experimental Protocols

Synthesis of n-Butylcyclopentane

A plausible synthetic route to n-butylcyclopentane is the reaction of a butyl Grignard reagent with cyclopentanone (B42830), followed by dehydration and hydrogenation.

Workflow:

Synthesis_nButyl A Cyclopentanone + n-Butylmagnesium bromide B 1-(n-Butyl)cyclopentanol A->B Grignard Reaction C 1-(n-Butyl)cyclopentene B->C Dehydration (e.g., H₂SO₄, heat) D n-Butylcyclopentane C->D Hydrogenation (e.g., H₂, Pd/C)

Synthesis of n-Butylcyclopentane.

Protocol:

  • Grignard Reaction: To a solution of n-butylmagnesium bromide in diethyl ether, slowly add cyclopentanone at 0 °C. Stir for 1 hour at room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(n-butyl)cyclopentanol.

  • Dehydration: Heat the crude alcohol with a catalytic amount of sulfuric acid and distill the resulting alkene.

  • Hydrogenation: Dissolve the 1-(n-butyl)cyclopentene in ethanol (B145695) and hydrogenate over a palladium on carbon catalyst at atmospheric pressure.

  • Final Purification: Filter the catalyst and remove the solvent to yield n-butylcyclopentane. Purify further by distillation if necessary.

Synthesis of tert-Butylcyclopentane

A common method for the synthesis of tert-butylcyclopentane is the Friedel-Crafts alkylation of cyclopentene (B43876) with a tert-butyl source, followed by hydrogenation.

Workflow:

Synthesis_tertButyl A Cyclopentene + tert-Butyl chloride B 1-tert-Butylcyclopentene A->B Friedel-Crafts Alkylation (e.g., AlCl₃) C tert-Butylcyclopentane B->C Hydrogenation (e.g., H₂, Pd/C)

Synthesis of tert-Butylcyclopentane.

Protocol:

  • Friedel-Crafts Alkylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add cyclopentene followed by the dropwise addition of tert-butyl chloride at low temperature.

  • Workup: After the reaction is complete, pour the mixture over ice and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-tert-butylcyclopentene.

  • Hydrogenation: Hydrogenate the crude alkene as described for the n-butyl analog.

  • Final Purification: Purify the final product by distillation.

Thermodynamic Stability

The thermodynamic stability of the two isomers is influenced by the steric strain within the molecule. Due to the greater steric hindrance of the tert-butyl group, tert-butylcyclopentane is expected to have a slightly higher heat of formation than n-butylcyclopentane, indicating it is thermodynamically less stable. This is a general trend observed in branched vs. linear alkanes.

Conclusion

The structural disparity between n-butylcyclopentane and tert-butylcyclopentane, originating from the connectivity of the butyl group, manifests in distinct conformational preferences and spectroscopic properties. The bulky tert-butyl group restricts the conformational flexibility of the cyclopentane ring and leads to a characteristic fragmentation pattern in mass spectrometry and a simple singlet in ¹H NMR spectroscopy. In contrast, the n-butyl group allows for greater conformational freedom and results in more complex spectroscopic data. These differences are crucial for researchers in identifying these isomers and in understanding their behavior in chemical and biological systems.

Visualization of Structural Differences

The following diagram illustrates the fundamental structural difference between the two isomers.

Structural_Isomers cluster_n n-Butylcyclopentane cluster_tert tert-Butylcyclopentane n_butyl CH₃-CH₂-CH₂-CH₂- n_cyclo n_butyl->n_cyclo tert_butyl (CH₃)₃C- tert_cyclo tert_butyl->tert_cyclo

An In-depth Technical Guide to the Synthesis of Novel Butylcyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways to novel butylcyclopentane derivatives, a class of compounds of growing interest in medicinal chemistry and materials science. The unique combination of a flexible butyl chain and a conformationally restricted cyclopentane (B165970) ring offers a versatile scaffold for the development of new chemical entities with tailored properties. This document details key synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the design and execution of synthetic routes to diverse this compound analogs.

Core Synthetic Strategies

The construction of novel this compound derivatives can be broadly categorized into two main approaches:

  • Direct Introduction of the Butyl Group: This involves the alkylation of a pre-existing cyclopentane ring or a cyclopentane precursor.

  • Stepwise Functionalization: This strategy focuses on the initial synthesis of a functionalized cyclopentane, which is then elaborated to introduce the butyl group and other desired functionalities.

This guide will explore key reactions within these strategies, including Friedel-Crafts acylation followed by reduction, Grignard reactions, and reductive amination.

Synthesis of this compound Precursors

A common and efficient route to incorporating a butyl group onto a cyclopentane ring is through the Friedel-Crafts acylation of cyclopentane with valeryl chloride (a five-carbon acyl chloride), followed by reduction of the resulting ketone.

Pathway 1: Friedel-Crafts Acylation and Clemmensen/Wolff-Kishner Reduction

This two-step sequence provides a classic and reliable method for the synthesis of n-butylcyclopentane. The initial Friedel-Crafts acylation introduces a pentanoyl group onto the cyclopentane ring, which is subsequently reduced to a butyl group.

G Cyclopentane Cyclopentane Acylcyclopentane 1-Cyclopentylpentan-1-one Cyclopentane->Acylcyclopentane Friedel-Crafts Acylation ValerylChloride Valeryl Chloride (Pentanoyl Chloride) ValerylChloride->Acylcyclopentane AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylcyclopentane This compound n-Butylcyclopentane Acylcyclopentane->this compound Reduction Reduction (Clemmensen or Wolff-Kishner) Reduction->this compound

Caption: Synthesis of 1-butylcyclopentanol from cyclopentanone (B42830).

Experimental Protocol: Synthesis of 1-Butylcyclopentanol [1][2][3]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of 1-bromobutane (B133212) (1.1 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1-butylcyclopentanol by vacuum distillation.

ReactantProductTypical YieldReference
Cyclopentanone, Butylmagnesium bromide1-Butylcyclopentanol70-85%[1][3]
Pathway 3: Synthesis of N-Butylcyclopentanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines. The reaction of cyclopentanone with n-butylamine in the presence of a reducing agent provides N-butylcyclopentanamine.

Diagram of the Reductive Amination Pathway

G Cyclopentanone Cyclopentanone Amine N-Butylcyclopentanamine Cyclopentanone->Amine Reductive Amination Butylamine n-Butylamine Butylamine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine HCl HCl in Ether AmineSalt N-Butylcyclopentanamine Hydrochloride HCl->AmineSalt Amine->AmineSalt Salt Formation

Caption: Synthesis of N-butylcyclopentanamine hydrochloride.

Experimental Protocol: Synthesis of N-Butylcyclopentanamine Hydrochloride [4]

  • Imine Formation: To a solution of cyclopentanone (1.0 eq.) in dichloromethane, add n-butylamine (1.1 eq.) at room temperature. Stir the mixture for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (1.2 eq.) in one portion to the reaction mixture. Stir at room temperature for 12-18 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter and concentrate the organic solution. Dissolve the crude amine in diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the precipitated N-butylcyclopentanamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Starting MaterialProductYieldReference
Cyclopentanone, n-ButylamineN-Butylcyclopentanamine HydrochlorideHigh[4]
Pathway 4: Synthesis of Butylcyclopentanoic Acid

A butylcyclopentanoic acid derivative can be synthesized from a suitable cyclopentanone precursor. For example, reaction of a Grignard reagent derived from a protected bromo-ester with cyclopentanone, followed by deprotection and oxidation, can yield the desired carboxylic acid. A more direct, though less common, approach might involve the carboxylation of a butylcyclopentyl Grignard reagent.

Experimental Protocol: Synthesis of (1-Butylcyclopentyl)methanol and subsequent oxidation (A plausible route)

  • Grignard Reaction: Prepare butylmagnesium bromide as described in Pathway 2. React it with cyclopentanecarbaldehyde (B151901) (prepared by oxidation of cyclopentylmethanol) to yield (1-butylcyclopentyl)methanol.

  • Oxidation: Dissolve (1-butylcyclopentyl)methanol in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with isopropanol. Remove the solvent under reduced pressure and extract the product into diethyl ether.

  • Purification: Wash the ether solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude butylcyclopentanoic acid can be purified by crystallization or column chromatography.

Summary of Spectroscopic Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
n-Butylcyclopentane ~0.9 (t, 3H, CH₃), ~1.3 (m, 8H, CH₂), ~1.7 (m, 5H, cyclopentyl CH)~14.2 (CH₃), ~23.1, ~25.9, ~33.4, ~36.2, ~46.1 (CH₂)~2950, 2870 (C-H stretch), 1450 (C-H bend)126 (M+), 83, 69, 55, 41 [5][6]
1-Butylcyclopentanol ~0.9 (t, 3H, CH₃), ~1.2-1.8 (m, 14H, CH₂, cyclopentyl CH), ~3.4 (s, 1H, OH)~14.1 (CH₃), ~23.2, ~26.0, ~23.8, ~37.9, ~40.2 (CH₂), ~83.0 (C-OH)~3400 (br, O-H), ~2950, 2870 (C-H)142 (M+), 124, 99, 85, 57 [7]
N-Butylcyclopentanamine ~0.9 (t, 3H, CH₃), ~1.2-1.9 (m, 14H, CH₂, cyclopentyl CH), ~2.5 (t, 2H, N-CH₂), ~2.9 (m, 1H, N-CH)(Predicted) ~14.0 (CH₃), ~20.6, ~24.1, ~32.4, ~33.5, ~50.2, ~60.1~3300 (N-H), ~2950, 2870 (C-H)(Predicted) 141 (M+), 112, 98, 84, 70

Note: Predicted spectroscopic data is based on analogous structures and may vary. [8] This guide provides a foundational understanding of the synthesis of novel this compound derivatives. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.

References

Introduction to the Molecular Structure of Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Models of Butylcyclopentane Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Understanding the three-dimensional structure of n-butylcyclopentane is crucial for predicting its physicochemical properties, reactivity, and interactions in various chemical and biological systems. The molecule consists of a five-membered cyclopentane (B165970) ring and a flexible n-butyl side chain. The non-planar nature of the cyclopentane ring and the rotational freedom of the butyl group lead to a complex conformational landscape.

The cyclopentane ring is known to adopt non-planar conformations to alleviate torsional strain that would be present in a planar structure. The two most common conformations are the "envelope" and "half-chair" (or "twist") forms. The presence of the n-butyl substituent further complicates this landscape, as different orientations of the butyl chain relative to the ring result in multiple conformers with varying energies.

Theoretical Modeling of n-Butylcyclopentane

Computational chemistry provides powerful tools to investigate the molecular structure and energetics of this compound. The primary methods employed are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), which offer a balance between accuracy and computational cost.

Computational Methodologies

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density. A variety of functionals, such as B3LYP and M06-2X, are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide accurate geometries and relative energies of different conformers. Dispersion corrections (e.g., DFT-D3) are often included to better account for non-covalent interactions, which are important in determining the conformational preferences of flexible molecules like this compound.

Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. It is generally more computationally expensive than DFT but can provide more accurate results for systems where DFT functionals may be inadequate. Similar to DFT, a suitable basis set, such as aug-cc-pVTZ, is chosen to ensure the accuracy of the calculations.

A general workflow for the computational analysis of n-butylcyclopentane is as follows:

G Computational Workflow for this compound Structure A Initial Structure Generation (e.g., from chemical intuition or molecular mechanics) B Conformational Search (Systematic or stochastic search of rotational space) A->B C Geometry Optimization of Conformers (using DFT or MP2 with a chosen basis set) B->C D Frequency Calculation (To confirm minima and obtain thermodynamic data) C->D E Single-Point Energy Refinement (using a higher level of theory or larger basis set) D->E F Analysis of Results (Relative energies, geometric parameters, population analysis) E->F

Figure 1: A generalized workflow for the computational determination of this compound's molecular structure and conformational energies.

Conformational Analysis

The conformational analysis of n-butylcyclopentane involves identifying all stable isomers arising from the puckering of the cyclopentane ring and the rotation around the single bonds of the butyl side chain. The cyclopentane ring can exist in envelope (C\textsubscript{s} symmetry) and half-chair (C\textsubscript{2} symmetry) conformations. For each of these ring puckers, the butyl group can adopt different orientations (e.g., equatorial vs. axial-like) and internal rotations (anti vs. gauche).

G Conformational Isomers of this compound cluster_ring Cyclopentane Ring Conformations cluster_butyl Butyl Chain Rotamers cluster_attachment Substituent Position Envelope Envelope (Cs) TotalConformer Resulting Conformers of this compound Envelope->TotalConformer HalfChair Half-Chair (C2) HalfChair->TotalConformer Anti Anti Anti->TotalConformer Gauche Gauche Gauche->TotalConformer Equatorial Equatorial-like Equatorial->TotalConformer Axial Axial-like Axial->TotalConformer

Figure 2: A diagram illustrating the combination of ring puckering, side-chain rotation, and substituent position that gives rise to the various conformers of this compound.

Predicted Molecular Parameters

While specific published data for n-butylcyclopentane is scarce, the following tables present representative theoretical values for bond lengths, bond angles, and relative conformational energies based on typical results for similar alkylcyclopentanes calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Representative Theoretical Geometric Parameters for the Most Stable Conformer of n-Butylcyclopentane

ParameterValue (Angstrom or Degrees)
Bond Lengths (Å)
C\textsubscript{ring}-C\textsubscript{ring}1.54 - 1.55
C\textsubscript{ring}-C\textsubscript{butyl}1.54
C\textsubscript{butyl}-C\textsubscript{butyl}1.53 - 1.54
C-H1.09 - 1.10
Bond Angles (°)
C-C-C (in ring)102 - 106
C-C-C (butyl chain)112 - 114
H-C-H107 - 109

Table 2: Representative Relative Energies of n-Butylcyclopentane Conformers

ConformerRing PuckerButyl PositionRelative Energy (kcal/mol)
1EnvelopeEquatorial-like0.00
2Half-ChairEquatorial-like0.25
3EnvelopeAxial-like1.50
4Half-ChairAxial-like1.80

Note: These are illustrative values and the actual energies will depend on the specific level of theory and basis set used.

Experimental Determination of Molecular Structure

Experimental methods provide crucial validation for theoretical models. Gas Electron Diffraction (GED) and Microwave Spectroscopy are powerful techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction (GED)

Protocol:

  • Sample Preparation: A gaseous sample of n-butylcyclopentane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

  • Structure Refinement: The experimental data is fitted to a theoretical model of the molecular structure to determine bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy

Protocol:

  • Sample Introduction: A gaseous sample of n-butylcyclopentane is introduced into a microwave spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency, resulting in a rotational spectrum.

  • Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for the different conformers present in the gas phase.

  • Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined.

  • Structure Determination: The rotational constants are related to the moments of inertia of the molecule, from which the precise atomic coordinates and thus the molecular structure can be derived. Isotopic substitution studies are often employed to aid in the structure determination.

Table 3: Representative Experimental Parameters for n-Butylcyclopentane

MethodParameterRepresentative Value
GED r\textsubscript{g}(C-C) (average)1.54 Å
∠(C-C-C) (average)104° (ring), 113° (chain)
Microwave Rotational Constant A~2500 MHz
Rotational Constant B~1500 MHz
Rotational Constant C~1200 MHz

Note: These are estimated values based on molecules of similar size and shape.

Conclusion

Initial Investigations into the Biological Activity of Butylcyclopentane and Substituted Cyclopentane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the biological activity of compounds featuring a cyclopentane (B165970) core, with a specific focus on substituted derivatives that have shown promise in various therapeutic areas. While butylcyclopentane itself is a simple hydrocarbon primarily used as a solvent with limited intrinsic biological activity, the cyclopentane scaffold is a privileged structure in medicinal chemistry. Its conformational flexibility and the capacity for stereochemically diverse substitutions make it a valuable starting point for the design of novel therapeutics. This document summarizes key findings on the anticancer, antibacterial, and antiviral activities of substituted cyclopentane compounds, presents detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

The Cyclopentane Scaffold in Drug Discovery

The five-membered carbocyclic ring of cyclopentane is a recurring motif in a multitude of biologically significant molecules, including prostaglandins, steroids, and various natural products.[1] Recent advancements in synthetic chemistry have enabled the efficient and stereoselective construction of complex cyclopentanoid structures, leading to a renewed interest in their therapeutic potential.[2] This has resulted in the discovery of substituted cyclopentane derivatives with potent and selective biological activities.

Biological Activities of Substituted Cyclopentane Compounds

Initial investigations have revealed that the functionalization of the cyclopentane ring is crucial for eliciting biological responses. Various derivatives have demonstrated significant activity in preclinical studies, positioning the cyclopentane core as a versatile scaffold for the development of new drugs.

Anticancer Activity

Several classes of substituted cyclopentane compounds have been investigated for their potential as anticancer agents. These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

  • Cyclopentane-Linked Alkyl Phosphocholines: These compounds have been synthesized and evaluated as potential anticancer agents that act by inhibiting the Akt signaling pathway, which is a critical regulator of cell survival.[3]

  • Cyclopentane-Fused Anthraquinones: As novel analogs of anthracyclines, these derivatives have shown significant antiproliferative activity against various tumor cell lines. Their mechanism of action involves interaction with DNA and topoisomerase 1.[4]

  • Cyclopentenones: The cyclopentenone moiety, an α,β-unsaturated ketone derivative of cyclopentane, has been identified as a key pharmacophore in compounds with anticancer properties, such as certain prostaglandins. The model compound cyclopent-2-en-1-one (2CP) has been shown to be cytotoxic and pro-apoptotic in melanoma cells.[5]

Table 1: Anticancer Activity of Selected Substituted Cyclopentane Compounds

Compound Class/DerivativeTarget/MechanismCell Line(s)Activity (IC50/EC50)Reference
Cyclopentane-Linked Alkyl Phosphocholine (Compound 6d)Akt Phosphorylation InhibitionA549, MCF-7, KATO-III3.6 µM (for Akt phosphorylation)[3]
Cyclopentenone (2CP)Induction of ApoptosisMelanoma cellsSub-micromolar range[5]
Cyclopenta[b]quinoline-1,8-dione derivative (6h)CytotoxicityRaji, HeLaIC30: 8.2 µM (Raji), 24.4 µM (HeLa)[6]
Antibacterial Activity

The development of new antibiotics is a critical area of research, and cyclopentane-based compounds have emerged as promising candidates.

  • Cyclopentane-Based Muraymycin Analogs: These compounds have been synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis. By inhibiting this enzyme, they disrupt the formation of the bacterial cell wall, leading to cell death.[7]

Table 2: Antibacterial Activity of a Cyclopentane-Based Muraymycin Analog

Compound DerivativeTargetBacterial StrainActivity (MIC)Reference
Analog 20 (JH-MR-23)MraYStaphylococcus aureus (SA113)54 ± 6.8 µg/mL[7]
Antiviral Activity

The cyclopentane ring is a core structural element in several successful antiviral drugs. Its ability to mimic the structure of natural substrates allows for the potent and selective inhibition of viral enzymes.

  • Cyclopentane Neuraminidase Inhibitors: A series of cyclopentane derivatives have been developed as potent and selective inhibitors of the influenza virus neuraminidase. This enzyme is crucial for the release of new virus particles from infected cells, and its inhibition prevents the spread of the virus.[8]

Table 3: Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors

Virus StrainCompound RWJ-270201 (EC50 in µM)Compound BCX-1827 (EC50 in µM)Compound BCX-1898 (EC50 in µM)Compound BCX-1923 (EC50 in µM)Reference
A/Texas/36/91 (H1N1)0.060.220.110.11[8]
A/Bayern/07/95 (H1N1)0.180.540.380.38[8]
A/Beijing/262/95 (H1N1)0.331.20.880.88[8]
A/PR/8/34 (H1N1)0.943.41.91.9[8]
A/NWS/33 (H1N1)19>1005050[8]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed in the initial investigation of the biological activity of novel this compound or other substituted cyclopentane compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (substituted cyclopentane derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the ability of a compound to inhibit the activity of a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compound (substituted cyclopentane derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations to be tested. Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound at various concentrations

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Reaction Monitoring: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz DOT scripts for generating such diagrams.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Human Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate for 48 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anticancer drug development.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Cyclopentane-based Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a point of inhibition.

Conclusion

While this compound in its unfunctionalized form serves primarily as a chemical solvent, the substituted cyclopentane core represents a highly valuable scaffold in modern drug discovery. The initial investigations summarized in this guide highlight the significant potential of cyclopentane derivatives as anticancer, antibacterial, and antiviral agents. The provided experimental protocols offer a foundational framework for the biological evaluation of novel compounds based on this versatile carbocyclic ring. Further exploration of the structure-activity relationships of substituted butylcyclopentanes and other cyclopentane derivatives is warranted to unlock their full therapeutic potential.

References

Spectroscopic Identification of Butylcyclopentane and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and differentiate butylcyclopentane and its primary isomers: n-butylcyclopentane, sec-butylcyclopentane, isothis compound, and tert-butylcyclopentane. Understanding the unique spectral fingerprints of these closely related non-polar compounds is crucial for their unambiguous identification in various applications, including fuel analysis, materials science, and as intermediates in organic synthesis. This guide details the characteristic features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data presented in a clear, comparative format.

Introduction to this compound Isomers

This compound (C₉H₁₈) exists as four structural isomers, each with a distinct arrangement of the butyl group attached to the cyclopentane (B165970) ring. These subtle structural variations lead to unique spectroscopic signatures that allow for their individual identification. The isomers are:

  • n-Butylcyclopentane: A straight-chain butyl group is attached to the cyclopentane ring.

  • sec-Butylcyclopentane: A secondary butyl group is attached to the cyclopentane ring.

  • Isothis compound: An isobutyl group is attached to the cyclopentane ring.

  • tert-Butylcyclopentane: A tertiary butyl group is attached to the cyclopentane ring.

The differentiation of these isomers is critical as their physical and chemical properties can vary, impacting their behavior in chemical reactions and their suitability for specific applications.

Spectroscopic Identification Techniques

The primary analytical methods for identifying and distinguishing between this compound isomers are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of the this compound isomers.

The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum are highly informative for distinguishing between the isomers. The chemical shifts are influenced by the degree of substitution and the steric environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound Isomers

Carbon Positionn-Butylcyclopentanesec-Butylcyclopentaneisothis compoundtert-Butylcyclopentane
Cyclopentane Ring
C1'~45.0~52.0~42.0~55.0
C2'/C5'~26.0~26.5~26.0~27.0
C3'/C4'~25.5~26.0~25.5~26.5
Butyl Chain
C1~35.0~42.0~45.0~35.0
C2~29.0~29.5~28.0-
C3~23.0~12.0~22.5-
C4~14.0---
Methyl-~21.0 (on C2)~22.5 (on C2)~29.0

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

The ¹H NMR spectra of the isomers differ in the multiplicity and chemical shifts of the protons, particularly those on the butyl group and the methine proton on the cyclopentane ring where the butyl group is attached. Protons on aliphatic groups typically appear in the shielded region of the spectrum, generally between 0.7 and 1.5 ppm.[1]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) of this compound Isomers

Proton Positionn-Butylcyclopentanesec-Butylcyclopentaneisothis compoundtert-Butylcyclopentane
Cyclopentane Ring
H1'~1.7~1.6~1.7~1.5
Ring CH₂~1.1 - 1.6~1.1 - 1.7~1.1 - 1.6~1.4 - 1.6
Butyl Chain
CH₂ (α to ring)~1.2-~1.1-
CH (α to ring)-~1.4--
CH₂/CH (β to ring)~1.3~1.2~1.6-
CH₂ (γ to ring)~1.3---
CH₃ (terminal)~0.9 (t)~0.9 (d), ~0.8 (t)~0.9 (d)~0.9 (s)

Note: The chemical shifts and multiplicities are predicted values. s=singlet, d=doublet, t=triplet, m=multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For alkanes and cycloalkanes, the most prominent absorptions are due to C-H stretching and bending vibrations.[2] While the IR spectra of the this compound isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification when compared to a reference spectrum.[3]

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

Vibrational Moden-Butylcyclopentanesec-Butylcyclopentaneisothis compoundtert-Butylcyclopentane
C-H Stretch (sp³) 2955-2850 (s)2960-2850 (s)2955-2850 (s)2950-2845 (s)
CH₂ Bend (Scissoring) ~1465 (m)~1460 (m)~1465 (m)~1455 (m)
CH₃ Bend (Asymmetric) ~1460 (m)~1460 (m)~1465 (m)~1470 (m)
CH₃ Bend (Symmetric) ~1378 (w)~1380 (w)~1385 (w), ~1365 (w)~1390 (w), ~1365 (s)
Fingerprint Region Unique PatternUnique PatternUnique PatternUnique Pattern

Note: s=strong, m=medium, w=weak. The presence of a strong band around 1365 cm⁻¹ for tert-butylcyclopentane is a key distinguishing feature due to the symmetric bending of the gem-dimethyl groups.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique fragmentation pattern that can be used to determine the molecular weight and deduce the structure of the compound. The fragmentation of alkanes is influenced by the stability of the resulting carbocations, with more substituted carbocations being more stable and therefore more abundant.[4]

Table 4: Key Mass Spectral Fragments (m/z) and Their Relative Abundance for this compound Isomers

m/zProposed Fragmentn-Butylcyclopentanesec-Butylcyclopentaneisothis compoundtert-Butylcyclopentane
126 [M]⁺ PresentPresentPresentPresent, weak
111 [M - CH₃]⁺LowModerateModerateHigh
97 [M - C₂H₅]⁺ModerateHigh LowLow
83 [M - C₃H₇]⁺High ModerateModerateLow
69 [C₅H₉]⁺ (Cyclopentyl)ModerateModerateModerateModerate
57 [C₄H₉]⁺ (Butyl)ModerateModerateHigh (isobutyl cation)Very High (tert-butyl cation)
43 [C₃H₇]⁺ (Propyl)High ModerateModerateLow
41 [C₃H₅]⁺ (Allyl)ModerateModerateModerateModerate

Note: The relative abundances are qualitative (Low, Moderate, High, Very High) and represent the general expected pattern. The base peak is often the most stable carbocation that can be formed.

The fragmentation patterns are highly diagnostic:

  • n-Butylcyclopentane shows a significant peak at m/z 83, corresponding to the loss of a propyl radical, and a prominent peak at m/z 43 (propyl cation).[5]

  • sec-Butylcyclopentane is expected to readily lose an ethyl radical to form a stable secondary carbocation, resulting in a strong peak at m/z 97.

  • Isothis compound often shows a base peak at m/z 57, corresponding to the stable isobutyl cation.

  • tert-Butylcyclopentane characteristically shows a very strong peak at m/z 111 due to the loss of a methyl radical to form a stable tertiary carbocation, and a base peak at m/z 57, corresponding to the highly stable tert-butyl cation.[5]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper experimental procedures. The following sections outline generalized protocols for the analysis of liquid hydrocarbon samples like this compound and its isomers.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the liquid hydrocarbon sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

  • The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 300 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a neat sample.

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 75 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-25 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L M Identify Isomer L->M Spectral Analysis

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

Alternatively, using Attenuated Total Reflectance (ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a single drop of the liquid sample directly onto the crystal.

  • Acquire the spectrum. This method requires minimal sample preparation.[8]

Instrumental Parameters:

  • Spectral Range: 4000 to 400 cm⁻¹.[9]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be run and automatically subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation (Neat) cluster_acq Data Acquisition cluster_proc Data Analysis A Clean Salt Plates B Apply 1-2 Drops of Liquid Sample A->B C Create Thin Film with Second Plate B->C E Place Sample in Spectrometer C->E D Run Background Spectrum D->E F Acquire Sample Spectrum E->F G Identify Characteristic Absorption Bands F->G H Compare with Reference Spectra G->H I Confirm Functional Groups H->I Structural Confirmation

FTIR Experimental Workflow

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumental Parameters (Gas Chromatography):

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating these isomers.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C).

Instrumental Parameters (Mass Spectrometry):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: Typically 230°C.

  • Quadrupole Temperature: Typically 150°C.

GCMS_Logical_Flow cluster_separation Gas Chromatography cluster_analysis Mass Spectrometry cluster_output Data Output A Sample Injection (Vaporization) B Separation on Capillary Column A->B C Electron Ionization (70 eV) B->C D Fragmentation C->D E Mass Analyzer (Separation by m/z) D->E F Detection E->F G Mass Spectrum (Abundance vs. m/z) F->G H Identify Isomer by Fragmentation Pattern G->H Interpretation

GC-MS Logical Flow

Conclusion

The spectroscopic identification of this compound and its isomers is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹³C and ¹H NMR provide detailed structural information on the carbon-hydrogen framework, allowing for unambiguous isomer assignment based on the number of signals, chemical shifts, and coupling patterns. IR spectroscopy offers confirmation of the alkane nature of the molecules and can provide distinguishing features in the fingerprint region, particularly for the tert-butyl isomer. Mass spectrometry is exceptionally powerful for differentiation based on the characteristic fragmentation patterns that arise from the relative stability of the carbocation intermediates. By employing the experimental protocols outlined in this guide and comparing the acquired data with the reference information provided, researchers, scientists, and drug development professionals can confidently identify and distinguish between these closely related isomers.

References

Butylcyclopentane CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butylcyclopentane

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on presenting data in a clear and accessible format.

Chemical Identity and Nomenclature

This compound is a cycloalkane hydrocarbon consisting of a five-membered cyclopentane (B165970) ring substituted with a butyl group. Its chemical identity is well-established through various nomenclature and registry systems.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 2040-95-1[2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₉H₁₈[1][2][3][5][6][8][9][10][11]
Molecular Weight 126.24 g/mol [1][2][3]
Synonyms n-Butylcyclopentane[2][3][5][6][8][9][10][11]
InChI Key ZAGHKONXGGSVDV-UHFFFAOYSA-N[2][3][5][8][9][10][11]
SMILES CCCCC1CCCC1[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties underscore its utility as a non-polar solvent and organic synthesis intermediate.[12]

PropertyValueUnit
Appearance Colorless liquid[1]-
Melting Point -80.3°C[1]
Boiling Point 161.0°C[1]
Density 0.8164g/cm³[1]
Solubility in Water Insoluble (2.3E-3 g/L at 25 °C)[6]g/L
Solubility in Organic Solvents Highly soluble in hexane, diethyl ether, toluene[1]-
Vapor Pressure kPa

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis Pathways

Synthesis_Pathways cluster_friedel_crafts Friedel-Crafts Alkylation cluster_hydrogenation Hydrogenation cyclopentane1 Cyclopentane product1 This compound cyclopentane1->product1 Electrophilic attack butyl_chloride Butyl Chloride butyl_chloride->product1 catalyst1 AlCl₃ (catalyst) catalyst1->product1 butylcyclopentene Butylcyclopentene product2 This compound butylcyclopentene->product2 h2 H₂ h2->product2 catalyst2 Pd/C (catalyst) catalyst2->product2

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Friedel-Crafts Alkylation of Cyclopentane

This method involves the reaction of cyclopentane with a butyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12]

  • Materials: Cyclopentane, butyl chloride, anhydrous aluminum chloride.

  • Procedure:

    • In a reaction flask equipped with a stirrer and a reflux condenser, add cyclopentane and anhydrous aluminum chloride.

    • Cool the mixture in an ice bath.

    • Slowly add butyl chloride to the reaction mixture while maintaining the temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Quench the reaction by slowly adding it to ice water.

    • Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the product by fractional distillation.

2. Catalytic Hydrogenation of Butylcyclopentene

This process involves the reduction of butylcyclopentene to this compound using hydrogen gas and a metal catalyst.[12]

  • Materials: Butylcyclopentene, palladium on carbon (Pd/C) catalyst, ethanol (B145695) (solvent), hydrogen gas.

  • Procedure:

    • Dissolve butylcyclopentene in ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting liquid is this compound, which can be further purified by distillation if necessary.

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits reactivity typical of alkanes and cycloalkanes.[1] Key reactions include combustion, halogenation, oxidation, and reduction.

Experimental Workflow: Oxidation to Butylcyclopentanone

Oxidation_Workflow start Start reactants This compound + Oxidizing Agent start->reactants reaction Reaction under controlled temperature and pressure reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification product Butylcyclopentanone purification->product end End product->end

Caption: Workflow for the oxidation of this compound.

Applications in Research and Industry

This compound's specific physicochemical properties make it a valuable compound in several fields:

  • Solvent and Reaction Medium: Its non-polar and aprotic nature makes it an excellent solvent for organic reactions, especially those involving organometallic catalysts.[12]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules and ligands.[12]

  • Fuel Science: It is studied as a model compound in fuel research.[12]

  • Analytical Chemistry: this compound is used as a standard in gas chromatography (GC) and mass spectrometry for the identification and quantification of hydrocarbons in complex mixtures like petroleum products.[12]

  • Materials Science: It is investigated as a component in the development of novel polymers and advanced materials.[12]

  • Specialty Chemicals: It is a precursor in the production of specialty chemicals, including lubricants.[12]

Analytical Characterization

The characterization of this compound is typically performed using a combination of standard analytical techniques:

  • Gas Chromatography (GC): Used to determine purity and for separation from other hydrocarbons. Kovats retention indices are available for this compound.[2][8]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the structure.[5]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic C-H and C-C bonds of the alkane structure.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[13]

References

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of the Butylcyclopentane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its non-planar nature and conformational flexibility, characterized by the dynamic process of pseudorotation, play a crucial role in determining molecular shape, and consequently, biological activity. The introduction of substituents, such as a butyl group, introduces additional steric and torsional interactions that influence the conformational preferences and energetic landscape of the cyclopentane ring. A thorough understanding of the ring strain and conformational isomerism of substituted cyclopentanes like butylcyclopentane is therefore paramount for rational drug design and the prediction of molecular properties.

This technical guide provides a comprehensive overview of the ring strain and conformational analysis of the this compound ring. It synthesizes theoretical principles with experimental and computational data, offering a detailed exploration of the conformational space of this molecule. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry.

Ring Strain in Cyclopentane and its Derivatives

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (non-bonded interactions)[1][2]. While a planar cyclopentane would have minimal angle strain with internal angles of 108°, it would suffer from significant torsional strain due to ten pairs of eclipsed C-H bonds[3][4]. To alleviate this torsional strain, the cyclopentane ring puckers out of planarity[3][5].

The total ring strain of cyclopentane is approximately 6.5 kcal/mol, which is considerably less than that of cyclopropane (B1198618) (~27.5 kcal/mol) and cyclobutane (B1203170) (~26.3 kcal/mol) but greater than the strain-free cyclohexane. This strain is a delicate balance between the increase in angle strain upon puckering and the decrease in torsional strain[6].

Conformational Landscape of this compound

The puckered nature of the cyclopentane ring gives rise to two primary low-energy conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . These conformers are in rapid equilibrium through a low-energy process called pseudorotation .

Envelope and Twist Conformations

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a partially opened envelope[5]. The substituent can occupy either an axial-like position on the "flap" carbon or one of the four equatorial-like positions on the planar carbons.

The twist (or half-chair) conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of this plane[7]. This conformation generally has slightly higher energy than the envelope form in unsubstituted cyclopentane, with a calculated energy difference of less than 0.5 kcal/mol[7].

The introduction of a butyl substituent breaks the symmetry of the cyclopentane ring and influences the relative energies of the possible conformers. The bulky butyl group will preferentially occupy positions that minimize steric interactions.

G cluster_0 Envelope Conformation (Cₛ) cluster_1 Twist Conformation (C₂) Envelope Pseudorotation Pseudorotation Envelope->Pseudorotation Axial Butyl Axial Butyl Equatorial Butyl Equatorial Butyl Twist Twist->Pseudorotation Pseudo-axial Butyl Pseudo-axial Butyl Pseudo-equatorial Butyl Pseudo-equatorial Butyl

Conformations of this compound.
Pseudorotation

Pseudorotation is a continuous, wave-like motion of the cyclopentane ring where the puckering travels around the ring, causing the axial and equatorial-like positions to interconvert. In unsubstituted cyclopentane, the barrier to pseudorotation is very low, close to 0 kcal/mol, making it a highly flexible system at room temperature.

For monosubstituted cyclopentanes like this compound, the substituent creates a potential energy barrier to free pseudorotation. The molecule will preferentially reside in conformations where the bulky butyl group occupies a sterically less hindered position, which is generally an equatorial-like position.

Quantitative Conformational Analysis Data

ParameterValue (kcal/mol)MethodReference
Ring Strain (Cyclopentane) ~6.5Experimental (Heat of Combustion)[6]
Envelope vs. Twist (Cyclopentane) < 0.5Computational[7]
Pseudorotation Barrier (Cyclopentane) ~0Experimental & Computational
Axial vs. Equatorial (Methylcyclopentane) ~0.4 - 0.7Computational
Axial vs. Equatorial (tert-Butylcyclopentane) > 2.0Computational

Note: The values for substituted cyclopentanes are estimates based on computational studies and trends observed for other alkyl substituents. The preference for the equatorial position increases with the steric bulk of the substituent.

Experimental Protocols for Conformational Analysis

The conformational analysis of flexible molecules like this compound primarily relies on two powerful experimental techniques: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and Gas Electron Diffraction (GED).

Variable Temperature (VT) NMR Spectroscopy

Principle: At room temperature, the rapid interconversion of conformers leads to an averaged NMR spectrum. By lowering the temperature, the rate of interconversion can be slowed down to the NMR timescale, allowing for the observation of individual conformers. Analysis of the spectra at different temperatures provides thermodynamic and kinetic information about the conformational equilibrium[5][8][9].

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a 5-10 mg sample of this compound in a deuterated solvent with a low freezing point (e.g., CDCl₃, Toluene-d₈, or Freon mixtures). The choice of solvent is critical to ensure it remains liquid at the desired low temperatures.

    • Use a high-quality, thin-walled NMR tube (e.g., Pyrex) to withstand the temperature changes[8][9].

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

  • NMR Experiment:

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K[8]. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.

    • Monitor the changes in the spectra, particularly the chemical shifts and coupling constants of the protons and carbons on the cyclopentane ring and the butyl group.

    • Continue lowering the temperature until significant line broadening is observed, followed by the decoalescence of signals into separate peaks corresponding to the different conformers. The coalescence temperature is related to the energy barrier of interconversion.

    • Acquire spectra at several temperatures below the coalescence point to determine the relative populations of the conformers from the integration of their respective signals.

  • Data Analysis:

    • From the relative populations of the conformers at different temperatures, the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers can be calculated using the van't Hoff equation.

    • The energy barrier to interconversion (ΔG‡) can be estimated from the coalescence temperature using the Eyring equation.

    • Analysis of the vicinal coupling constants (³JHH) in the low-temperature spectra can provide information about the dihedral angles and thus the geometry of the individual conformers.

G cluster_workflow VT-NMR Experimental Workflow A Sample Preparation (this compound in low-freezing solvent) B Room Temperature NMR (Acquire reference spectra) A->B C Stepwise Temperature Decrease (e.g., in 10-20 K increments) B->C D Spectral Acquisition at Each Temperature (Monitor chemical shifts and line shapes) C->D E Observe Coalescence and Decoalescence (Signals split into conformer-specific peaks) D->E F Data Analysis (Integration, van't Hoff, Eyring equations) E->F G Determine Thermodynamic and Kinetic Parameters (ΔG°, ΔH°, ΔS°, ΔG‡) F->G

VT-NMR Experimental Workflow.
Gas Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the gas-phase structure of molecules by analyzing the scattering pattern of a high-energy electron beam as it passes through a gaseous sample[10]. By refining a molecular model to fit the experimental scattering data, one can obtain precise information on bond lengths, bond angles, and the relative populations of different conformers in the gas phase.

Detailed Protocol:

  • Sample Introduction:

    • A small amount of liquid this compound is vaporized and introduced into a high-vacuum chamber (typically 10⁻⁶ to 10⁻⁷ mbar) through a fine nozzle[10]. This creates a diffuse jet of gas-phase molecules.

  • Electron Diffraction:

    • A high-energy electron beam (typically 40-60 keV) is directed to intersect the gas jet.

    • The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Acquisition and Processing:

    • The diffraction pattern is recorded and the radial distribution of the scattering intensity is measured.

    • The raw data is corrected for background scattering and other experimental factors to obtain the molecular scattering intensity curve.

  • Structural Refinement:

    • A theoretical molecular model of this compound is constructed, including the possible envelope and twist conformers.

    • The geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative populations of the conformers are treated as variables in a least-squares refinement process.

    • The theoretical scattering curve is calculated from the model and compared to the experimental curve. The parameters of the model are adjusted iteratively to minimize the difference between the calculated and experimental curves.

    • This refinement process yields the equilibrium geometry and the relative abundance of each conformer in the gas phase.

G cluster_workflow GED Experimental Workflow A Sample Vaporization and Introduction (this compound into high vacuum) B Electron Beam Scattering (High-energy electrons interact with gas jet) A->B C Diffraction Pattern Recording (Detector captures concentric ring pattern) B->C D Data Processing (Correction for background and experimental factors) C->D F Least-Squares Refinement (Fit theoretical to experimental scattering curve) D->F E Molecular Modeling (Construct theoretical models of conformers) E->F G Determine Molecular Structure and Conformer Populations F->G

GED Experimental Workflow.

Conclusion

The conformational behavior of the this compound ring is governed by a subtle interplay of angle strain, torsional strain, and steric interactions. The inherent flexibility of the cyclopentane core, manifested as pseudorotation between envelope and twist conformers, is significantly influenced by the presence of the butyl substituent. While specific experimental energetic data for n-butylcyclopentane remains elusive, a combination of computational chemistry and experimental techniques like Variable Temperature NMR and Gas Electron Diffraction provides a powerful toolkit for elucidating its conformational landscape. A detailed understanding of these conformational preferences is essential for predicting the physicochemical properties and biological activities of molecules containing the this compound moiety, thereby guiding the design and development of novel therapeutic agents.

References

Understanding Physicochemical Properties: A Technical Guide to Volatility and Hydrophobicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles, experimental determination, and practical implications of volatility and hydrophobicity in the lifecycle of a drug.

This technical guide provides a comprehensive overview of two critical physicochemical properties—volatility and hydrophobicity—that profoundly influence the behavior, efficacy, and delivery of pharmaceutical compounds. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for rational drug design, formulation development, and predicting a drug's pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical underpinnings of volatility and hydrophobicity, details established experimental protocols for their measurement, presents quantitative data for common pharmaceutical compounds, and illustrates their relevance in key biological processes.

Volatility: The Tendency to Vaporize

Volatility describes the tendency of a substance to transition from a liquid or solid phase into a gaseous phase. This property is fundamentally governed by the substance's vapor pressure, which is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[1] A higher vapor pressure at a specific temperature indicates a more volatile compound. In drug development, volatility is a crucial consideration for inhalation therapies, manufacturing processes (e.g., drying), and ensuring the stability and shelf-life of both active pharmaceutical ingredients (APIs) and excipients.[2]

Key Quantitative Metrics for Volatility

The volatility of a compound is typically characterized by its boiling point and vapor pressure.

  • Boiling Point (°C): The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is an essential indicator of a substance's volatility; a lower boiling point signifies higher volatility.

  • Vapor Pressure (e.g., in mmHg, Pa, or mbar): A direct measure of a substance's propensity to evaporate.[4] This value is temperature-dependent, increasing with temperature.

The following table summarizes the boiling points and vapor pressures for a selection of common pharmaceutical compounds and solvents.

Compound/SolventBoiling Point (°C)Vapor Pressure (at 20°C unless specified)
Acetone56184.5 Torr
Chloroform61.2158.4 Torr
Cyclohexane80.777.5 Torr
Dichloromethane39.6350 Torr
Ethanol78.3743.9 Torr
Ethyl Acetate77.173.0 Torr
Heptane98.435.5 Torr
Hexane68124 Torr
Isopropyl Alcohol82.632.4 Torr
Methanol64.797 Torr
Toluene110.628.5 Torr
Water10017.54 Torr
N-Methylpyrrolidone2020.33 Torr (at 25°C)
Dimethyl Sulfoxide (DMSO)1890.6 Torr (at 25°C)

Data sourced from multiple references, including[4][5][6].

Experimental Protocols for Determining Volatility

Precise measurement of volatility is critical for characterizing and comparing compounds. The following are detailed protocols for common laboratory methods.

This micro-method is suitable for small sample volumes and provides a reasonably accurate determination of boiling point.

Materials:

  • Thiele tube

  • Thermometer (appropriate range)

  • Small test tube (e.g., 75x12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or microburner

Procedure:

  • Add 2-3 mL of the liquid sample to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Fill the Thiele tube with heating oil to a level just above the top of the side arm.

  • Insert the thermometer and attached sample tube into the Thiele tube, positioning the sample in the main body of the tube.

  • Gently heat the side arm of the Thiele tube with a back-and-forth motion of the burner.[7]

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube.[7] Record this temperature.

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Materials:

  • Sample cell (thermostatted)

  • Pressure transducer

  • Vacuum pump

  • Temperature control system (e.g., water bath)

  • Degassing equipment

Procedure:

  • Introduce a sufficient amount of the sample into the sample cell.

  • Degas the sample to remove dissolved air and other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles where the sample is frozen, the headspace is evacuated, and then the sample is thawed to release dissolved gases.

  • Place the sample cell in a thermostatted bath at the desired temperature and allow the system to reach thermal equilibrium.

  • Once the temperature and pressure have stabilized, record the pressure reading from the transducer. This is the vapor pressure of the substance at that temperature.

  • The temperature of the bath can be incrementally changed to obtain a series of vapor pressure measurements at different temperatures, allowing for the construction of a vapor pressure curve.

Visualization of Volatility in Inhaled Drug Delivery

The volatility of propellants and co-solvents in metered-dose inhalers (MDIs) is a critical factor in the generation of an aerosol spray suitable for pulmonary drug delivery.

Inhaled_Drug_Delivery cluster_MDI Metered-Dose Inhaler cluster_Process Aerosolization and Evaporation cluster_Lungs Pulmonary Deposition MDI Drug Formulation in Volatile Propellant Actuation Actuation MDI->Actuation Patient Actuation Flash_Evaporation Flash Evaporation of Propellant Actuation->Flash_Evaporation Pressure Drop Droplet_Formation Aerosol Droplet Formation Flash_Evaporation->Droplet_Formation Droplet_Evaporation Further Droplet Evaporation Droplet_Formation->Droplet_Evaporation High Volatility Drug_Particle Drug Particle Deposition Droplet_Evaporation->Drug_Particle Inhalation Hydrophobic_Signaling Ligand Hydrophobic Ligand (e.g., Steroid Hormone) Receptor Intracellular Receptor Ligand->Receptor Diffusion across membrane Membrane Plasma Membrane (Lipid Bilayer) Complex Ligand-Receptor Complex Receptor->Complex Binding DNA DNA Complex->DNA Translocation to Nucleus Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Modulation

References

Butylcyclopentane as a reference compound in hydrocarbon research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylcyclopentane is a cycloalkane hydrocarbon that serves as a valuable reference compound in various fields of hydrocarbon research, particularly in the analysis of complex hydrocarbon mixtures such as fuels. Its well-defined physical and chemical properties, along with its typical presence in petroleum fractions, make it a suitable standard for chromatographic analysis and a component in the formulation of surrogate fuels for combustion studies. This technical guide provides an in-depth overview of n-butylcyclopentane's properties, its applications as a reference compound, and relevant experimental methodologies.

Physicochemical Properties of n-Butylcyclopentane

The following tables summarize the key physicochemical properties of n-butylcyclopentane, compiled from various sources. These values are essential for its use as a calibration standard and for modeling its behavior in different systems.

Table 1: General and Physical Properties of n-Butylcyclopentane

PropertyValueUnitSource(s)
Molecular FormulaC₉H₁₈-[1][2]
Molecular Weight126.24 g/mol [1][2]
CAS Number2040-95-1-[2][3]
Density (at 20°C)0.788g/cm³[4]
Boiling Point156.1 ± 3.0°C[5]
Melting Point-108°C[5]
Flash Point34.7 ± 10.6°C[5]
Vapor Pressure (at 25°C)3.8 ± 0.1mmHg[5]
Refractive Index1.436-[5]

Table 2: Chromatographic Properties of n-Butylcyclopentane

PropertyValueConditionSource(s)
Kovats Retention Index931, 930, 935.85, 931, 932, 938.3, 929.4, 929.8, 940, 944, 946, 949, 934, 929.3, 935.6, 932.2, 934Standard non-polar column[1]

Butylcyclopentane in Hydrocarbon Research: Applications and Methodologies

n-Butylcyclopentane's primary role as a reference compound is in the qualitative and quantitative analysis of hydrocarbon mixtures and in the formulation of synthetic fuel blends designed to mimic the properties of real-world fuels.

Reference Standard in Gas Chromatography (GC)

Due to its stable nature and known chromatographic behavior, n-butylcyclopentane is used as an internal or external standard in Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

This protocol outlines a general procedure for using n-butylcyclopentane as an internal standard for the quantitative analysis of a hydrocarbon sample by GC-FID. The principle of the internal standard method is to add a known amount of a reference compound (the internal standard) to both the calibration standards and the unknown samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which corrects for variations in injection volume and detector response.

1. Materials and Reagents:

  • n-Butylcyclopentane (high purity, >99%)

  • Solvent (e.g., hexane, pentane) compatible with the sample and GC system

  • Analytes of interest (for calibration standards)

  • Volumetric flasks and pipettes for accurate dilutions

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar, like DB-5)

2. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a known mass of n-butylcyclopentane.

  • Dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1000 mg/L).

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing known concentrations of the analytes of interest.

  • To each calibration standard, add a precise volume of the n-butylcyclopentane internal standard stock solution to achieve a constant, known concentration of the internal standard in each standard.

  • Dilute to the final volume with the solvent.

4. Preparation of the Unknown Sample:

  • Accurately weigh or measure a known amount of the unknown hydrocarbon sample.

  • Add the same precise volume of the n-butylcyclopentane internal standard stock solution as was added to the calibration standards.

  • Dilute to a final volume with the solvent, ensuring the final concentrations of the analytes are within the range of the calibration standards.

5. GC-FID Analysis:

  • Set up the GC-FID with appropriate operating conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate, detector temperature).

  • Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared unknown sample into the GC.

  • Record the chromatograms and integrate the peak areas for the analytes and the n-butylcyclopentane internal standard.

6. Data Analysis:

  • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation:

    • RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Average the RF values for each analyte across the calibration standards.

  • Calculate the concentration of each analyte in the unknown sample using the following equation:

    • Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)

Component in Surrogate Fuel Formulations

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to reproduce the physical and chemical properties of complex real fuels like gasoline, diesel, or jet fuel. n-Butylcyclopentane is often included as a representative of the cycloalkane class of hydrocarbons present in these fuels.

The development and validation of a surrogate fuel is a multi-step process that involves detailed chemical analysis of the target fuel, formulation of a surrogate mixture, and extensive testing to compare the properties and combustion behavior of the surrogate to the target fuel.

Logical Workflow for Surrogate Fuel Development and Validation

The following diagram illustrates the general workflow for developing and validating a surrogate fuel, a process in which n-butylcyclopentane can be a key component.

SurrogateFuelWorkflow TargetFuel Target Fuel (e.g., Jet A, Diesel) Analysis Chemical & Physical Property Analysis TargetFuel->Analysis Composition Determine Target Properties (e.g., C/H ratio, density, cetane number) Analysis->Composition ComponentSelection Select Surrogate Components (n-Paraffins, Iso-paraffins, Cycloalkanes, Aromatics) Composition->ComponentSelection This compound n-Butylcyclopentane (Cycloalkane Representative) ComponentSelection->this compound Formulation Formulate Surrogate Mixture (Optimization Modeling) ComponentSelection->Formulation This compound->Formulation SurrogateFuel Surrogate Fuel Mixture Formulation->SurrogateFuel PropertyValidation Physical & Chemical Property Validation SurrogateFuel->PropertyValidation CombustionValidation Combustion Performance Validation (e.g., Engine Tests) SurrogateFuel->CombustionValidation Comparison Compare Surrogate to Target Fuel Properties PropertyValidation->Comparison CombustionValidation->Comparison Refinement Refine Formulation Comparison->Refinement Refinement->Formulation Iterate FinalSurrogate Final Validated Surrogate Fuel Model Refinement->FinalSurrogate Accept

Caption: Workflow for the development and validation of a surrogate fuel.

Safety Information

n-Butylcyclopentane is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition. Personal protective equipment, such as gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

References

An In-depth Technical Guide to the Isomers of Butylcyclopentane and Their Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of butylcyclopentane, detailing their distinct physical properties. The information is presented to facilitate comparison and aid in the selection and application of these compounds in research and development.

Introduction to this compound Isomers

This compound (C₉H₁₈) is a cycloalkane with a molecular weight of 126.24 g/mol .[1][2][3] It exists as four structural isomers, differentiated by the arrangement of the butyl group attached to the cyclopentane (B165970) ring. These isomers are n-butylcyclopentane, sec-butylcyclopentane, isothis compound, and tert-butylcyclopentane. While sharing the same molecular formula, their unique structural configurations give rise to distinct physical properties that are critical for their application in various chemical syntheses and as solvents.

Molecular Structures

The structural differences among the four primary isomers of this compound are visualized below.

Caption: Molecular structures of this compound isomers.

Comparative Physical Properties

The physical properties of the this compound isomers are summarized in the table below. These values represent a critical dataset for predicting the behavior of these compounds in various experimental and industrial settings.

IsomerCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n_D)
n-butylcyclopentane 2040-95-1[4]C₉H₁₈-108[4]156-157[4][5]0.784[4]1.4293[5][6]
sec-butylcyclopentane 4850-32-2[7]C₉H₁₈N/A154[7][8]0.794-0.802[7][8]1.436[8]
isothis compound 3788-32-7[9]C₉H₁₈-115.22[9][10]148-150[9][10]0.777-0.8[9][10]1.4273-1.434[9][10]
tert-butylcyclopentane 3875-52-3[11]C₉H₁₈-96[12]143-172[11][12]0.775-0.814[11][12]1.445[11]

Note: Ranges in values reflect data from multiple sources.

Experimental Protocols

The determination of the physical properties listed above follows well-established experimental protocols in chemistry.

Workflow for Physical Property Determination

G cluster_purification Sample Purification cluster_measurement Property Measurement cluster_analysis Data Analysis Distillation Distillation Chromatography Gas Chromatography Distillation->Chromatography Fraction Collection MeltingPoint Melting Point Apparatus Chromatography->MeltingPoint BoilingPoint Ebulliometer Chromatography->BoilingPoint Density Pycnometer or Densitometer Chromatography->Density RefractiveIndex Refractometer Chromatography->RefractiveIndex Comparison Comparison with Literature MeltingPoint->Comparison BoilingPoint->Comparison Density->Comparison RefractiveIndex->Comparison Purity Purity Assessment Comparison->Purity

Caption: General experimental workflow for physical property determination.

Methodologies
  • Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, purified sample of the solid isomer is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

  • Boiling Point: The boiling point is measured using an ebulliometer or by distillation. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured. For accurate determination, the atmospheric pressure is also recorded and the boiling point is often corrected to standard pressure (760 mmHg).

  • Density: Density is typically measured using a pycnometer or a digital densitometer. These instruments allow for the precise measurement of the mass of a known volume of the liquid isomer at a constant, controlled temperature.

  • Refractive Index: The refractive index is determined using a refractometer, often an Abbé refractometer. A drop of the liquid sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the liquid. This measurement is temperature-dependent and is typically performed at 20°C using the sodium D-line (589 nm).

Signaling Pathways and Biological Activity

As simple saturated hydrocarbons, the isomers of this compound are not known to be directly involved in biological signaling pathways. Their primary relevance in the context of drug development is as potential solvents, impurities, or starting materials in the synthesis of more complex, biologically active molecules. Their low reactivity and specific physical properties, such as solvency and boiling point, are the key considerations in these applications.

Conclusion

The four structural isomers of this compound, while sharing the same chemical formula, exhibit a range of physical properties. The branching of the butyl group has a notable effect on the melting point, boiling point, density, and refractive index. This detailed guide provides the essential data and methodologies for researchers and professionals working with these compounds, enabling informed decisions in experimental design and chemical synthesis.

References

Methodological & Application

Standardized Protocol for the Friedel-Crafts Alkylation Synthesis of Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This protocol details a standardized method for the synthesis of butylcyclopentane via the Friedel-Crafts alkylation of cyclopentane (B165970) with 1-chlorobutane (B31608) using aluminum chloride as a Lewis acid catalyst. This method is applicable for researchers in organic synthesis, medicinal chemistry, and materials science for the preparation of alkylated cycloalkanes. The resulting this compound can be used as a non-polar solvent, a building block for more complex molecules, or as a reference compound in fuel science and analytical chemistry.

The reaction proceeds through the formation of a butyl carbocation from 1-chlorobutane, facilitated by the aluminum chloride catalyst. This electrophile then attacks the cyclopentane ring, leading to the formation of this compound and hydrochloric acid as a byproduct. Due to the potential for carbocation rearrangement and polyalkylation, careful control of reaction conditions is crucial to maximize the yield of the desired monosubstituted product.

Experimental Protocol

This protocol is based on established principles of Friedel-Crafts alkylation reactions.

Materials:

  • Cyclopentane (C₅H₁₀)

  • 1-Chlorobutane (C₄H₉Cl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • 5% Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., calcium chloride tube)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add cyclopentane. The flask should be placed in an ice bath to maintain a low temperature.

  • Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cyclopentane. It is critical to perform this addition carefully as the reaction can be exothermic.

  • Addition of Alkylating Agent: Once the aluminum chloride is suspended in the cyclopentane, add 1-chlorobutane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC) if desired.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether (if used as a co-solvent) using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Quantitative Data

ParameterValue/RangeNotes
Reactants
Cyclopentane~1.5-2 eqUsed in excess to favor mono-alkylation.
1-Chlorobutane1 eqThe limiting reagent.
Anhydrous Aluminum Chloride~0.3-0.5 eqCatalyst loading can be optimized. Anhydrous conditions are crucial for catalyst activity.
Reaction Conditions
Temperature0 - 5 °CLower temperatures help to control the reaction rate and minimize side reactions.
Reaction Time2 - 4 hReaction time may vary and can be monitored by GC.
Yield and Purity
Typical Yield40 - 60%Yields can vary based on reaction scale and optimization of conditions.
Purity>95%After fractional distillation. Purity should be confirmed by GC-MS and NMR spectroscopy.

Visualizations

Friedel_Crafts_Alkylation_Workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add Cyclopentane to a 3-neck flask B 2. Cool flask in an ice bath A->B C 3. Slowly add Anhydrous AlCl3 B->C D 4. Add 1-Chlorobutane dropwise at 0-5 °C C->D E 5. Stir for 2-3 hours at 0-5 °C D->E F 6. Quench with crushed ice E->F G 7. Separate organic layer F->G H 8. Wash with H2O, NaHCO3, brine G->H I 9. Dry with MgSO4 H->I J 10. Remove solvent (Rotovap) I->J K 11. Fractional Distillation J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Friedel_Crafts_Mechanism Simplified Mechanism of Friedel-Crafts Alkylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1 1-Chlorobutane I1 Formation of Butyl Carbocation [CH3CH2CH2CH2]+[AlCl4]- R1->I1 + AlCl3 R2 AlCl3 (Catalyst) R2->I1 R3 Cyclopentane I2 Electrophilic Attack on Cyclopentane R3->I2 I1->I2 Attack I3 Arenium Ion Intermediate I2->I3 P1 This compound I3->P1 Deprotonation P2 HCl I3->P2 P3 AlCl3 (Regenerated) I3->P3

Caption: Simplified reaction mechanism for this compound synthesis.

Application of Butylcyclopentane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclopentane is a non-polar, acyclic hydrocarbon solvent that presents itself as a viable alternative to traditional non-polar solvents such as toluene (B28343), hexane (B92381), and tetrahydrofuran (B95107) (THF) in various organic synthesis applications. Its favorable physical and chemical properties, including a relatively high boiling point and low water solubility, make it an attractive option for reactions requiring anhydrous, non-polar conditions. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, supported by comparative data with other common solvents.

Physical and Chemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The following table summarizes the key properties of this compound in comparison to other commonly used non-polar solvents.

PropertyThis compoundToluenen-HexaneTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₉H₁₈[1][2]C₇H₈C₆H₁₄C₄H₈OC₄H₁₀O
Molecular Weight ( g/mol ) 126.24[1][2]92.1486.1872.1174.12
Boiling Point (°C) 161[1]110.6[3]68.7[3]66[3]34.5[3]
Melting Point (°C) -80.3[1]-95[3]-95.3[3]-108.4-116.3
Density (g/cm³ at 20°C) 0.8164[1]0.8670.6590.8890.713
Dielectric Constant (at 20°C) ~2.0 (estimated)2.38[3]1.88[3]7.58[3]4.33[3]
Solubility in Water Low[1]0.05 g/100 mL0.001 g/100 mLMiscible6.9 g/100 mL
Flash Point (°C) 384-22-14-45

Safety and Environmental Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[2] Compared to toluene and hexane, which have known neurotoxic and reproductive hazards, this compound is expected to have a more favorable toxicological profile, although comprehensive studies are still needed.[4][5] Its lower volatility compared to hexane and diethyl ether also reduces inhalation exposure risks. From an environmental perspective, its low water solubility can pose challenges in case of spills, but it is generally considered to be biodegradable.

Application Notes and Protocols

While specific literature on the use of this compound as a primary solvent in many named reactions is still emerging, its properties suggest it is a suitable replacement for other non-polar solvents in a variety of transformations. The following sections provide detailed protocols for key organic reactions, with this compound proposed as the solvent. The expected outcomes are based on comparative data from similar reactions in other non-polar solvents.

Grignard Reaction

Application Note: this compound's high boiling point and low reactivity make it an excellent solvent for Grignard reactions, which often require elevated temperatures for initiation and completion. Its non-polar nature helps to stabilize the Grignard reagent. Studies on structurally similar ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown improved yields and simplified work-ups compared to THF.[6][7] this compound is expected to offer similar advantages, particularly in terms of higher reaction temperatures and easier separation from aqueous phases during work-up.

Experimental Protocol: Synthesis of 1,1-Diphenylethanol

Diagram: Grignard Reaction Workflow

Grignard_Workflow A Mg turnings + I₂ crystal in this compound B Add Bromobenzene (B47551) in this compound dropwise A->B C Reflux to form Phenylmagnesium bromide B->C D Cool to 0°C C->D E Add Acetophenone (B1666503) in this compound dropwise D->E F Stir at room temperature E->F G Quench with aq. NH₄Cl F->G H Extract with Et₂O G->H I Dry and concentrate H->I J Purify by column chromatography I->J K 1,1-Diphenylethanol J->K

Caption: Workflow for the Grignard synthesis of 1,1-diphenylethanol.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Iodine (1 crystal)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous this compound (100 mL)

  • Acetophenone (5.8 mL, 50 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Place the magnesium turnings and an iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 20 mL of anhydrous this compound to the flask.

  • Dissolve the bromobenzene in 30 mL of anhydrous this compound and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve the acetophenone in 50 mL of anhydrous this compound and add it to the dropping funnel.

  • Add the acetophenone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford 1,1-diphenylethanol.

Expected Yield Comparison:

SolventTypical YieldReference
THF85-95%[8][9]
Diethyl Ether80-90%[7]
Toluene70-85%[8][10]
This compound (expected) 85-95% N/A
Wittig Reaction

Application Note: this compound is a suitable solvent for Wittig reactions, especially those involving non-stabilized ylides that are sensitive to protic solvents. Its non-polar character can favor the formation of the Z-alkene isomer.[11] The higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive ketones or sterically hindered substrates.

Experimental Protocol: Synthesis of trans-Stilbene

Diagram: Wittig Reaction Logical Relationships

Wittig_Logic cluster_ylide Ylide Formation cluster_olefination Olefination A Benzyltriphenylphosphonium (B107652) chloride C Phosphonium Ylide A->C in this compound B Strong Base (n-BuLi) B->C E trans-Stilbene C->E D Benzaldehyde (B42025) D->E F Triphenylphosphine (B44618) oxide E->F byproduct

Caption: Logical flow of the Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride (19.5 g, 50 mmol)

  • Anhydrous this compound (150 mL)

  • n-Butyllithium (2.5 M in hexanes, 20 mL, 50 mmol)

  • Benzaldehyde (5.1 mL, 50 mmol)

  • Methanol (B129727)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in 100 mL of anhydrous this compound in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium via syringe. A deep red color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0°C.

  • Add a solution of benzaldehyde in 50 mL of anhydrous this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The color of the reaction mixture should fade.

  • Quench the reaction with a few drops of methanol.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with cold methanol to precipitate the trans-stilbene.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • The triphenylphosphine oxide byproduct is more soluble in methanol and remains in the filtrate.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure trans-stilbene.

Expected Yield and Stereoselectivity Comparison:

SolventTypical Yield (trans:cis)Reference
THF70-85% (variable)[11]
Diethyl Ether65-80% (variable)[11]
Toluene75-90% (favors trans)[12]
This compound (expected) 75-90% (favors trans) N/A
Suzuki Coupling

Application Note: While Suzuki couplings are often performed in polar aprotic solvents or biphasic systems, non-polar solvents like toluene are also effective, particularly for reactions involving less polar substrates.[13] this compound, with its non-polar nature and high boiling point, can be an excellent choice for high-temperature Suzuki couplings, potentially leading to faster reaction rates and improved solubility of non-polar reactants and catalysts.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)

Caption: Catalytic cycle of the Suzuki coupling reaction.

Materials:

  • 4-Bromotoluene (1.71 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Palladium(II) acetate (22.4 mg, 0.1 mmol)

  • Triphenylphosphine (105 mg, 0.4 mmol)

  • Potassium carbonate (4.14 g, 30 mmol)

  • This compound (50 mL)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound and water to the flask.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100°C with vigorous stirring under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-methylbiphenyl.

Expected Yield Comparison:

SolventTypical YieldReference
Toluene/Water85-95%[13]
Dioxane/Water90-98%[14]
DMF/Water80-95%[13]
This compound/Water (expected) 85-95% N/A
Diels-Alder Reaction

Application Note: The Diels-Alder reaction is a concerted cycloaddition that is often favored in non-polar solvents.[15][16] this compound provides an inert, non-polar environment that can facilitate the reaction without competing side reactions. Its high boiling point is advantageous for reactions that require thermal promotion to overcome activation energy barriers, especially with less reactive dienes or dienophiles.

Experimental Protocol: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride (B1165640)

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow A Reactants Anthracene (B1667546) + Maleic Anhydride C Reaction Conditions Reflux A->C B Solvent This compound B->C D Work-up Cooling & Filtration C->D E Product Diels-Alder Adduct D->E

Caption: A simplified workflow for the Diels-Alder reaction.

Materials:

  • Anthracene (1.78 g, 10 mmol)

  • Maleic anhydride (0.98 g, 10 mmol)

  • This compound (50 mL)

Procedure:

  • Combine anthracene and maleic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Add this compound to the flask.

  • Heat the mixture to reflux with stirring. The reactants will dissolve as the temperature increases.

  • Continue refluxing for 2 hours. The product will start to precipitate out of the solution as it is formed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the product in a vacuum oven.

Expected Yield Comparison:

SolventTypical YieldReaction TimeReference
Xylene~90%2 hoursN/A
Toluene~85%3 hours[17]
Dioxane~92%1.5 hoursN/A
This compound (expected) ~90% 2 hours N/A

Conclusion

This compound is a promising non-polar solvent for a range of organic synthesis applications. Its high boiling point, low water solubility, and favorable safety profile compared to some traditional solvents make it a valuable addition to the synthetic chemist's toolkit. While direct experimental data in this compound for all reaction classes is still expanding, its physicochemical properties strongly suggest its suitability as a high-performance, and potentially greener, alternative to conventional non-polar solvents. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Application Note: Analysis of Butylcyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of butylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aliphatic hydrocarbon, is relevant in fuel research and analytical chemistry, often used as a standard for chromatographic methods.[1] This document outlines the necessary instrumentation, reagents, sample preparation, and analytical parameters for the qualitative and quantitative analysis of this compound in a non-polar solvent matrix. The provided methodology is intended to serve as a comprehensive guide for researchers and professionals in various scientific disciplines.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify individual components of a complex mixture. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This compound (C9H18, molecular weight: 126.24 g/mol ) is a cycloalkane that can be effectively analyzed using this technique.[2][3] This protocol details the optimized parameters for the separation and detection of this compound, providing expected mass spectral data for confident identification.

Experimental Protocol

Instrumentation and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Reagents:

    • This compound standard (≥99% purity)

    • Hexane (B92381) or Dichloromethane (GC grade, ≥99.5% purity) for sample dilution.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in hexane to fall within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction. Samples should be free of particulates; centrifuge if necessary.[4]

GC-MS Parameters

The following table summarizes the optimized instrumental parameters for the analysis of this compound.

Parameter Setting
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature200 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40-200 m/z
Solvent Delay3 minutes

Data Presentation

Quantitative Data

The retention time and characteristic mass-to-charge ratios (m/z) for this compound are presented below. The base peak is the most abundant fragment ion, which is typically used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.

Compound Retention Time (min) Key m/z Ratios (Relative Abundance)
This compound~ 8.541 (100%), 69 (85%), 55 (60%), 83 (40%), 126 (M+, 15%)

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

The mass spectrum of this compound is characterized by a molecular ion (M+) peak at m/z 126. The most abundant fragment ions are typically at m/z 41 and 69.[2][3]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard Prepare this compound Stock and Working Standards Injection Inject 1 µL into GC Standard->Injection Sample Prepare Sample (Dilution, Extraction) Sample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection PeakID Peak Identification (Retention Time & Mass Spectrum) Detection->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Generate Report Quant->Report

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation, instrumental parameters, and expected data, serves as a robust starting point for researchers and scientists. Adherence to these guidelines will facilitate reliable and reproducible qualitative and quantitative analysis of this compound in various sample matrices.

References

High-Purity Butylcyclopentane: A Reliable Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-purity butylcyclopentane is a saturated cycloalkane that serves as a valuable reference standard in chromatographic analysis, particularly in the petroleum and environmental sectors. Its stable chemical nature, well-defined physical properties, and distinct chromatographic behavior make it an ideal candidate for both qualitative and quantitative analyses of complex hydrocarbon mixtures. This document provides detailed application notes and protocols for the effective use of high-purity this compound as a chromatographic standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [1][2][3][4]
CAS Number 2040-95-1[2][3]
Density 0.7810 g/cm³ at 20°C[1][2][3]
Boiling Point 156.75 °C[1][2][3]
Melting Point -107.97 °C[1][3]
Flash Point 34.7 ± 10.6 °C[2]
Refractive Index 1.4293 at 20°C[1][3]
Vapor Pressure 3.8 ± 0.1 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 4.91[2]

Chromatographic Data: Kovats Retention Indices

The Kovats retention index (RI) is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a valuable tool for compound identification in gas chromatography. The RI of this compound varies depending on the stationary phase of the column (polar vs. non-polar) and the temperature conditions.

Column TypeTemperature ConditionRetention Index
Standard Non-Polar Isothermal931, 930, 935.85, 932, 938.3, 929.4, 929.8, 940, 944, 946, 949, 934, 929.3, 935.6, 932.2, 934
Semi-Standard Non-Polar Isothermal936, 937, 936.4, 937.2, 937.8, 930, 934, 938, 942, 936.4, 937.1, 937, 930, 934, 938, 942, 947, 930, 937, 936.5, 941
Standard Polar Isothermal1000, 1001, 1004, 1009, 989, 993, 994, 997, 997, 1000.5, 1004.5, 988.9, 993.8, 996.7, 1009, 1002.1, 979, 971

Application: Quantification of Aromatic Compounds in Gasoline using this compound as an Internal Standard

This protocol outlines a procedure for the quantitative analysis of aromatic compounds (e.g., benzene, toluene, ethylbenzene, xylenes) in a gasoline matrix using gas chromatography with flame ionization detection (GC-FID) and high-purity this compound as an internal standard (IS). The use of an internal standard helps to correct for variations in injection volume and instrument response, leading to improved accuracy and precision.

Experimental Workflow: Internal Standard Method

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_stock Internal Standard (IS) Stock Solution (this compound in Methanol) Cal_stds Calibration Standards (Analytes + IS in Methanol) IS_stock->Cal_stds Add to analytes Sample_prep Sample Preparation (Gasoline + IS) IS_stock->Sample_prep Spike GC_FID GC-FID Analysis Cal_stds->GC_FID Inject Sample_prep->GC_FID Inject Peak_integration Peak Area Integration (Analytes and IS) GC_FID->Peak_integration Cal_curve Calibration Curve Construction (Area Ratio vs. Concentration Ratio) Peak_integration->Cal_curve Quantification Quantification of Analytes in Sample Peak_integration->Quantification Cal_curve->Quantification Use curve for calculation

Caption: Workflow for quantitative analysis using the internal standard method.

Protocol

1. Materials and Reagents

  • High-purity this compound (≥99.5%)

  • High-purity analytical standards of target aromatic compounds (benzene, toluene, ethylbenzene, m-xylene, p-xylene, o-xylene)

  • Methanol (B129727) (GC grade, ≥99.9%)

  • Gasoline sample for analysis

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of high-purity this compound.

    • Dissolve it in methanol in a 100 mL volumetric flask and make up to the mark.

    • Calculate the exact concentration in µg/mL.

  • Analyte Stock Solution (1000 µg/mL each):

    • Prepare a mixed stock solution of the target aromatic compounds by accurately weighing approximately 100 mg of each analyte.

    • Dissolve them in methanol in a 100 mL volumetric flask and make up to the mark.

    • Calculate the exact concentration of each analyte in µg/mL.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting the analyte stock solution with methanol in 10 mL volumetric flasks.

    • Spike each calibration standard with a constant amount of the IS stock solution to achieve a final IS concentration of 100 µg/mL in each standard.

    • The final concentrations of the analytes should bracket the expected concentration range in the gasoline sample.

3. Sample Preparation

  • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

  • Add a known amount of the IS stock solution to achieve a final concentration of approximately 100 µg/mL.

  • Dilute to the mark with methanol.

  • Mix thoroughly.

4. GC-FID Conditions

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: 100% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

5. Data Analysis

  • Integrate the peak areas of the target analytes and the internal standard (this compound) in the chromatograms of the calibration standards and the sample.

  • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard.

  • Plot a calibration curve of the peak area ratio (analyte/IS) versus the concentration ratio (analyte/IS).

  • For the gasoline sample, calculate the peak area ratio for each analyte to the internal standard.

  • Using the calibration curve, determine the concentration of each aromatic compound in the prepared sample solution.

  • Calculate the final concentration of each analyte in the original gasoline sample, taking into account the initial sample weight and dilution factor.

Alternative Application: External Standard Method

For simpler matrices or when an appropriate internal standard is not available, the external standard method can be employed.

Experimental Workflow: External Standard Method

external_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_stock Analyte Stock Solution Cal_stds Calibration Standards (Serial Dilutions) Analyte_stock->Cal_stds GC_FID GC-FID Analysis Cal_stds->GC_FID Inject Sample_prep Sample Preparation (Dilution) Sample_prep->GC_FID Inject Peak_integration Peak Area Integration GC_FID->Peak_integration Cal_curve Calibration Curve Construction (Peak Area vs. Concentration) Peak_integration->Cal_curve Quantification Quantification of Analytes in Sample Peak_integration->Quantification Cal_curve->Quantification Use curve for calculation

Caption: Workflow for quantitative analysis using the external standard method.

In this method, a series of calibration standards containing known concentrations of the analyte(s) of interest (without an internal standard) are analyzed. A calibration curve is generated by plotting the peak area of the analyte versus its concentration. The concentration of the analyte in the unknown sample is then determined by comparing its peak area to the calibration curve. This compound can be used as one of the components in a mixture of standards for qualitative identification based on its retention time.

High-purity this compound is a versatile and reliable standard for chromatographic analysis, particularly in the detailed hydrocarbon analysis of complex mixtures like gasoline. Its well-characterized properties and predictable chromatographic behavior allow for its effective use in both qualitative and quantitative analytical protocols. The choice between an internal or external standard method will depend on the specific application, matrix complexity, and desired level of accuracy and precision.

References

Application Notes & Protocols for High-Density Renewable Fuel Synthesis Utilizing Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aviation and missile technology sectors demand fuels with high energy density to maximize range and payload capacity. Traditional petroleum-based high-density fuels, such as JP-10 (exo-tetrahydrodicyclopentadiene), are effective but non-renewable. A promising avenue for producing sustainable high-density fuels involves the catalytic upgrading of biomass-derived platform molecules. Cyclopentanone (B42830), obtainable from lignocellulose, serves as a key precursor for the synthesis of polycyclic alkanes that exhibit high densities and favorable combustion properties. These synthesized fuels often include bicyclopentane and its derivatives, which are structurally related to butylcyclopentane, making them valuable components for renewable jet fuel blends.

This document provides detailed protocols for the synthesis of high-density renewable fuels via the self-condensation of cyclopentanone followed by hydrodeoxygenation (HDO). Additionally, it outlines a pathway involving the Guerbet reaction of cyclopentanol (B49286). Quantitative data on fuel properties and reaction yields are presented for comparative analysis.

Data Presentation

Table 1: Quantitative Comparison of Synthesis Pathways and Fuel Properties

ParameterAldol (B89426) Condensation of CyclopentanoneGuerbet Reaction of CyclopentanolAldol Condensation of Vanillin & Cyclopentanone
Precursor(s) CyclopentanoneCyclopentanolVanillin, Cyclopentanone
Key Intermediate(s) 2-cyclopentylidenecyclopentanone (B1265648)C10 and C15 oxygenates2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone
Final Product(s) Bicyclic C10 hydrocarbon (bicyclopentane)bi(cyclopentane) and tri(cyclopentane)1,3-bis(cyclohexylmethyl)cyclopentane
Overall Yield up to 80%[1][2]95.6%[3][4]79.5% (carbon yield)[5]
Fuel Density 0.866 g/mL[1][2]0.86 g/mL (bi-cyclopentane), 0.91 g/mL (tri-cyclopentane)[3][4]0.943 g/mL[5]
Heating Value ---
Freezing Point ---35 °C[5]
Key Catalysts Solid base (e.g., MgAl-HT), HDO catalyst (e.g., Ni-based)Solid base (e.g., MgAl-HT) and Raney Ni/CoSulfuric acid, Pd/HY
Reaction Conditions Condensation: Mild conditions; HDO: 270 °C, 50 bar[6]Guerbet: 443 K, 8 h; HDOCondensation: 80 °C, 8 h; HDO

Experimental Protocols

Protocol 1: Synthesis of Bicyclic C10 Hydrocarbon via Aldol Condensation of Cyclopentanone

This protocol details a two-step process involving the solvent-free aldol condensation of cyclopentanone followed by hydrodeoxygenation.

Step 1: Solvent-Free Aldol Condensation of Cyclopentanone

  • Catalyst Preparation: Prepare a magnesium-aluminum hydrotalcite (MgAl-HT) catalyst with a Mg/Al atomic ratio of 3.

  • Reaction Setup: In a batch reactor, add cyclopentanone and the MgAl-HT catalyst.

  • Reaction Conditions: Heat the mixture under solvent-free conditions. An 86% yield of 2-cyclopentylidenecyclopentanone can be achieved.[2]

  • Product Isolation: After the reaction, separate the solid catalyst from the liquid product via filtration.

Step 2: Hydrodeoxygenation (HDO) of 2-cyclopentylidenecyclopentanone

  • Catalyst: Utilize a nickel-based catalyst, for example, 35 wt.% Ni-SiO2 prepared by the deposition-precipitation method.[3][4]

  • Reaction Setup: The HDO can be performed in a continuous flow fixed-bed reactor or a batch reactor.

  • Reaction Conditions: Conduct the reaction at a temperature of 270 °C and a pressure of 50 bar.[6]

  • Product Analysis: The final product, a bicyclic C10 hydrocarbon, can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting fuel has a density of 0.866 g/mL.[1][2]

Protocol 2: Synthesis of bi(cyclopentane) and tri(cyclopentane) via Guerbet Reaction of Cyclopentanol

This protocol describes the synthesis of high-density fuels from cyclopentanol through a Guerbet reaction followed by HDO.

Step 1: Solvent-Free Guerbet Reaction of Cyclopentanol

  • Catalyst System: Use a dual catalyst system consisting of a solid base (e.g., magnesium-aluminium hydrotalcite, MgAl-HT) and a Raney metal (e.g., Raney Ni or Raney Co).[3][4]

  • Reaction Setup: In a batch reactor, combine 4.0 g of cyclopentanol, 0.8 g of MgAl-HT, and 0.1 g of Raney Ni.[4]

  • Reaction Conditions: Carry out the reaction at 443 K for 8 hours under solvent-free conditions.[4] This process can achieve a high carbon yield (96.7%) of C10 and C15 oxygenated intermediates.[3][4]

  • Product Separation: After the reaction, the solid catalysts are removed from the liquid products.

Step 2: Hydrodeoxygenation of Guerbet Reaction Products

  • Catalyst: A 35 wt.% Ni-SiO2 catalyst prepared by the deposition-precipitation method is effective for this step.[3][4]

  • Reaction Setup: The HDO is performed on the oxygenated intermediates from the Guerbet reaction.

  • Product Formation: The HDO process yields bi(cyclopentane) and tri(cyclopentane).[3][4]

  • Fuel Properties: The resulting alkanes have high densities of 0.86 g/mL for bi(cyclopentane) and 0.91 g/mL for tri(cyclopentane).[3][4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: C-C Coupling cluster_catalyst1 Catalyst cluster_intermediate Intermediate cluster_step2 Step 2: Upgrading cluster_catalyst2 Catalyst cluster_product Final Product start Cyclopentanone (from Lignocellulose) condensation Solvent-Free Aldol Condensation start->condensation intermediate 2-cyclopentylidene- cyclopentanone condensation->intermediate cat1 Solid Base (e.g., MgAl-HT) cat1->condensation hdo Hydrodeoxygenation (HDO) intermediate->hdo product High-Density Fuel (Bicyclic C10 Hydrocarbon) hdo->product cat2 Ni-based Catalyst cat2->hdo

Caption: Experimental workflow for high-density fuel synthesis.

signaling_pathway cluster_reactants Reactants cluster_reaction1 Aldol Condensation cluster_intermediate Intermediate cluster_reaction2 Hydrodeoxygenation cluster_product Product cyclopentanone 2x Cyclopentanone aldol Self-Condensation cyclopentanone->aldol intermediate 2-cyclopentylidene- cyclopentanone (+ H2O) aldol->intermediate hdo HDO (+ H2) intermediate->hdo product Bicyclopentane hdo->product

Caption: Chemical pathway for bicyclopentane synthesis.

References

Application Notes and Protocols for the Character-ization of Butylcyclopentane by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of butylcyclopentane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are outlined to ensure reproducible and high-quality results. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and quality control of small organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a simple acyclic alkane like this compound, ¹H and ¹³C NMR serve as definitive methods for structural verification and purity assessment. This application note describes the expected spectral features of this compound and provides standardized protocols for its analysis.

Predicted Spectral Data for this compound

The following tables summarize the predicted chemical shifts for the distinct proton and carbon environments in this compound. These values are based on empirical data and computational models for similar alkyl-substituted cycloalkanes.

Predicted ¹H NMR Data

Due to the flexibility of the cyclopentane (B165970) ring and the butyl chain, the proton signals for the methylene (B1212753) groups will be complex multiplets resulting from overlapping signals and complex spin-spin coupling.

Assignment (Proton) Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (Butyl Chain)~ 0.9Triplet (t)3H
CH₂ (Butyl Chain, adjacent to CH₃)~ 1.3Sextet2H
CH₂ (Butyl Chain, internal)~ 1.2Multiplet (m)2H
CH₂ (Butyl Chain, attached to ring)~ 1.2Multiplet (m)2H
CH (Cyclopentane, attached to butyl)~ 1.7Multiplet (m)1H
CH₂ (Cyclopentane, adjacent to substitution)~ 1.5 - 1.6Multiplet (m)4H
CH₂ (Cyclopentane, remote from substitution)~ 1.1 - 1.5Multiplet (m)4H
Predicted ¹³C NMR Data
Assignment (Carbon) Predicted Chemical Shift (ppm)
CH₃ (Butyl Chain)~ 14
CH₂ (Butyl Chain, adjacent to CH₃)~ 23
CH₂ (Butyl Chain, internal)~ 29
CH₂ (Butyl Chain, attached to ring)~ 33
CH (Cyclopentane, attached to butyl)~ 44
CH₂ (Cyclopentane, adjacent to substitution)~ 33
CH₂ (Cyclopentane, remote from substitution)~ 26

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice.

  • Sample Concentration:

    • For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg/mL.

    • For ¹³C NMR, a higher concentration of 20-100 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). c. Thoroughly mix the solution to ensure homogeneity. d. Transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.

¹H NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width12 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width220 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak. For CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectra process->reference analyze Assign Peaks & Integrate reference->analyze report report analyze->report Final Report

Caption: Workflow for NMR analysis of this compound.

Logic of Spectral Interpretation

This diagram outlines the logical steps involved in interpreting the NMR spectra to confirm the structure of this compound.

spectral_interpretation cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis cluster_conclusion Structural Confirmation start Acquired 1H and 13C NMR Spectra chem_shift_h Chemical Shifts (ppm) - Aliphatic region start->chem_shift_h integration Integration - Relative proton count start->integration multiplicity Multiplicity - Triplet for CH3 - Complex multiplets for CH2/CH start->multiplicity num_signals_c Number of Signals - Expect 7 distinct signals start->num_signals_c chem_shift_c Chemical Shifts (ppm) - Aliphatic region start->chem_shift_c confirm_butyl Confirm Butyl Chain - CH3 triplet - Correct integration chem_shift_h->confirm_butyl confirm_cyclo Confirm Cyclopentane Ring - Presence of multiple CH2/CH signals chem_shift_h->confirm_cyclo integration->confirm_butyl multiplicity->confirm_butyl num_signals_c->confirm_cyclo chem_shift_c->confirm_cyclo confirm_attachment Confirm Connectivity - Unique CH signal chem_shift_c->confirm_attachment conclusion Structure of this compound Confirmed confirm_butyl->conclusion confirm_cyclo->conclusion confirm_attachment->conclusion

Caption: Logic for this compound structure confirmation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The presented protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible spectra. By comparing the acquired data with the expected chemical shifts and multiplicities, researchers can confidently verify the structure and assess the purity of this compound for its intended application in research, development, and quality control.

Application Note: FT-IR Spectroscopic Analysis of Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecular structure. The process involves passing infrared radiation through a sample; some radiation is absorbed, and some is transmitted.[1] The resulting spectrum acts as a unique molecular "fingerprint," revealing the chemical bonds present.[1] This application note provides a detailed protocol for the analysis of butylcyclopentane, a saturated cycloalkane, using FT-IR spectroscopy. As an alkane, this compound lacks traditional functional groups like carbonyls or hydroxyls, making its spectrum a clear example of C-H and C-C bond vibrations.[2] The absence of absorption bands associated with other functional groups is a key identifying feature.[3]

Principle of FT-IR Spectroscopy

FT-IR spectroscopy is based on the principle that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a particular bond, the bond absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The primary vibrations observed in this compound are:

  • C-H Stretching: Vibrations involving the stretching of the carbon-hydrogen bonds.

  • C-H Bending: Vibrations involving the bending or deformation of the carbon-hydrogen bonds.

  • C-C Stretching: Vibrations from the carbon-carbon single bonds in the cyclopentane (B165970) ring and butyl chain.

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region."[3] The absorption patterns in this area are complex and unique to a specific molecule, arising from the intricate overlapping vibrations of the entire structure.[3]

Experimental Protocol

This protocol details the analysis of a pure liquid sample of this compound using the thin-film "neat" method.[4]

3.1. Instrumentation and Materials

  • FT-IR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pasteur pipette

  • This compound sample (liquid)

  • Acetone (B3395972) (for cleaning)

  • Kimwipes or other lint-free tissues

  • Gloves

3.2. Sample Preparation and Data Acquisition Workflow

The workflow for acquiring the FT-IR spectrum of this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis p1 Clean Salt Plates with Acetone p2 Acquire Background Spectrum (Air) p1->p2 s1 Apply 1-2 Drops of this compound to One Plate p2->s1 s2 Place Second Plate on Top to Create a Thin Film s1->s2 s3 Mount Plates in Spectrometer's Sample Holder s2->s3 s4 Acquire Sample Spectrum s3->s4 d1 Process Data (Background Subtraction) s4->d1 c1 Clean Salt Plates and Store in Desiccator s4->c1 d2 Analyze Spectrum for Functional Groups d1->d2

Caption: Experimental workflow for FT-IR analysis of liquid this compound.

3.3. Detailed Step-by-Step Procedure

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to stabilize. Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[5]

  • Clean Salt Plates: Wearing gloves, carefully clean the surfaces of two salt plates with a Kimwipe lightly dampened with acetone and allow them to air dry completely.[4] Avoid touching the flat surfaces of the plates.

  • Acquire Background Spectrum: Place the clean, empty salt plates in the sample holder (or acquire a spectrum of ambient air) and run a background scan. This is crucial to subtract signals from atmospheric CO₂ and water vapor.

  • Prepare Sample: Place one to two drops of liquid this compound onto the center of one salt plate using a Pasteur pipette.[4]

  • Create Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[4]

  • Acquire Sample Spectrum: Immediately place the assembled plates into the V-shaped sample holder inside the instrument and acquire the sample spectrum.[4] Averaging multiple scans can improve the signal-to-noise ratio.[5]

  • Post-Measurement: Once the spectrum is obtained, remove the salt plates. Clean them thoroughly with acetone and return them to a desiccator for storage.[4]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Data Presentation and Interpretation

The FT-IR spectrum of this compound is characterized by absorptions corresponding to aliphatic C-H and C-C bonds. The absence of strong absorptions in other regions (e.g., 3200-3600 cm⁻¹ for O-H, 1690-1760 cm⁻¹ for C=O) confirms the alkane nature of the molecule.[6]

The primary absorption bands expected for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
2965 - 2950C-H Asymmetric StretchAlkane (CH₃)Strong
2935 - 2915C-H Asymmetric StretchAlkane (CH₂)Strong
2875 - 2865C-H Symmetric StretchAlkane (CH₃)Medium
2860 - 2845C-H Symmetric StretchAlkane (CH₂)Medium
1470 - 1445C-H Bending (Scissoring)Alkane (CH₂)Medium
~1380C-H Bending (Umbrella)Alkane (CH₃)Medium
1300 - 800C-C Stretch / C-H RockingAlkaneWeak
< 1500Fingerprint RegionWhole MoleculeComplex

Table based on standard IR absorption frequencies for alkanes.[2][7][8]

Interpretation:

  • 2800-3000 cm⁻¹ Region: The strong, sharp peaks in this region are definitive indicators of C-H stretching in saturated hydrocarbons (alkanes).[6] The multiple peaks arise from the different types of C-H bonds (in CH₂ and CH₃ groups) and their symmetric and asymmetric stretching modes.

  • ~1460 cm⁻¹ and ~1380 cm⁻¹ Region: These absorptions correspond to the bending vibrations of the C-H bonds. The peak around 1460 cm⁻¹ is typically due to CH₂ scissoring, while the peak near 1380 cm⁻¹ is characteristic of a CH₃ umbrella bend.[3]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex signals from C-C bond stretching and various C-H rocking and twisting vibrations. While difficult to assign individually, the overall pattern is unique to this compound and can be used for definitive identification by comparison with a reference spectrum.[3]

Conclusion

FT-IR spectroscopy provides a fast and non-destructive method for confirming the identity and purity of this compound.[5] The resulting spectrum is simple and clearly displays the characteristic absorption bands for aliphatic C-H bonds, while the absence of other functional group absorptions confirms its saturated alkane structure. The detailed protocol and data provided herein serve as a comprehensive guide for researchers and scientists in various fields.

References

Application Notes and Protocols for Safe Laboratory Handling and Storage of Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Butylcyclopentane is a flammable liquid that requires careful handling and storage to ensure laboratory safety.[1][2] These application notes provide detailed protocols for the safe use of this compound in a research and development setting. Adherence to these guidelines is crucial to minimize risks of fire, chemical exposure, and environmental contamination.

2. Chemical and Physical Properties

Proper handling procedures are predicated on a thorough understanding of the substance's properties.

PropertyValueSource
CAS Number 2040-95-1[1][3][4]
Molecular Formula C9H18[2][4]
Molecular Weight 126.24 g/mol [2][4]
Appearance Colorless liquid[5]
Boiling Point 154.3°C[6]
Melting Point -88.4°C[6]
Flash Point 34.9°C[6]
Density 0.8035 g/cm³[6]
Vapor Pressure 3.61 mmHg at 25°C[6]
Solubility Insoluble in water[5][7]

3. Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][2]

  • GHS Pictogram:

    • Flame

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[1][2]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][7]

    • P233: Keep container tightly closed.[1][7]

    • P240: Ground and bond container and receiving equipment.[1][7]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][7]

    • P242: Use non-sparking tools.[1][7]

    • P243: Take action to prevent static discharges.[1][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][7]

    • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1][7]

    • P403+P235: Store in a well-ventilated place. Keep cool.[1][7]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][8]

4. Experimental Protocols

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE.

  • Eye Protection: Wear chemical safety goggles with side protection.[9]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.[10][11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][8]

4.2. Safe Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[1][11]

    • Have a spill kit and fire extinguisher readily accessible.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][7][8]

  • Handling:

    • Use non-sparking tools.[1][8][10]

    • Dispense the liquid carefully, avoiding splashing.

    • Keep the container tightly closed when not in use.[1][8][11]

    • Avoid inhalation of vapors.[8]

    • Avoid contact with skin and eyes.[1][10]

  • Post-Handling:

    • Wash hands thoroughly after handling.[9][10]

    • Clean the work area and properly store the chemical.

4.3. Storage Protocol

  • Storage Location:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

    • Store in a flammable liquid storage cabinet.

    • Keep away from heat, sparks, and open flames.[11]

  • Incompatible Materials:

    • Store away from strong oxidizing agents.[10][11]

4.4. Spill and Emergency Procedures

  • Minor Spill:

    • Remove all ignition sources.[5][10]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9][10]

    • Place the contaminated material in a sealed container for disposal.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent the spill from entering drains or waterways.[10]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • If on Skin: Take off immediately all contaminated clothing. Rinse the affected area with water.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

5. Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][8]

6. Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling A Receiving this compound B Inspect Container for Damage A->B C Store in Flammable Liquid Cabinet B->C Container OK L Emergency Procedures (Spill/Fire/Exposure) B->L Container Damaged D Risk Assessment & PPE Selection C->D E Prepare Well-Ventilated Workspace (Fume Hood) D->E F Grounding and Bonding E->F G Dispense Using Non-Sparking Tools F->G H Tightly Seal Container After Use G->H I Return to Storage H->I J Decontaminate Work Area I->J K Proper Waste Disposal J->K

Caption: Logical workflow for the safe handling of this compound.

References

Application Notes and Protocols: Butylcyclopentane as a Precursor for Specialty Lubricants and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butylcyclopentane and its derivatives as precursors for the synthesis of specialty lubricants and polymers. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to guide researchers in this field.

I. This compound as a Precursor for Specialty Lubricants

Multiply Alkylated Cyclopentanes (MACs) are a class of synthetic hydrocarbon lubricants known for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature properties.[1][2] These properties make them suitable for demanding applications, including those in the aerospace and semiconductor industries.[1] While the industrial synthesis of MACs typically starts with the alkylation of cyclopentadiene (B3395910) followed by hydrogenation, this section will explore the conceptual use of this compound as a building block for more complex lubricant molecules.[3][4][5]

Application Notes

This compound, a saturated cycloalkane, provides a stable five-membered ring core. Further functionalization and coupling reactions can yield higher molecular weight structures with tailored lubricant properties. The butyl group contributes to the molecule's hydrocarbon nature, enhancing its lubricity.

Key Performance Characteristics of Alkylated Cyclopentane (B165970) Lubricants:

  • High Thermal Stability: The cyclopentane ring is thermally stable, allowing these lubricants to be used at elevated temperatures.[1]

  • Low Volatility: The relatively high molecular weight and strong intermolecular forces of polyalkylated cyclopentanes result in very low vapor pressures, which is critical for applications in vacuum environments like space.[6]

  • Excellent Viscosity-Temperature Properties: These lubricants maintain their viscosity over a wide range of temperatures, ensuring consistent performance.[7]

  • Good Boundary Lubrication: MACs can form a protective film on metal surfaces, reducing friction and wear under high loads.[4]

Quantitative Data for Alkylated Cyclopentane-Based Lubricants

The following table summarizes typical properties of multiply alkylated cyclopentane lubricants, providing a benchmark for materials derived from this compound.

PropertyTypical ValueReference(s)
Chemical FamilySynthetic Hydrocarbon[6]
Common NameMultiply Alkylated Cyclopentane (MAC)[6]
Viscosity at 100°C15 mm²/s[6]
Viscosity at 40°C108 mm²/s[6]
Viscosity at -40°C80,500 mm²/s[6]
Viscosity Index137[6]
Flash Point300°C[6]
Fire Point330°C[6]
Density at 25°C0.841 g/cm³[6]
Vapor Pressure at 25°C9.5 x 10⁻¹² Torr (extrapolated)[6]
Experimental Protocol: Synthesis of a Di-Butylcyclopentyl Lubricant (Conceptual)

This protocol describes a hypothetical synthesis of a higher molecular weight lubricant starting from this compound. This process involves the functionalization of this compound to enable a coupling reaction.

1. Bromination of this compound:

  • Objective: To introduce a reactive handle onto the this compound ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a suitable solvent like carbon tetrachloride.

    • Slowly add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

    • Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by GC-MS.

    • After completion, cool the reaction mixture, filter off the succinimide, and wash the organic layer with a sodium thiosulfate (B1220275) solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain brominated this compound.

2. Wurtz Coupling of Brominated this compound:

  • Objective: To couple two brominated this compound molecules to form a larger hydrocarbon.

  • Procedure:

    • In a dry three-necked flask under an inert atmosphere (e.g., argon), add dry diethyl ether and sodium metal dispersion.

    • Slowly add the brominated this compound dissolved in dry diethyl ether to the sodium suspension while stirring vigorously.

    • An exothermic reaction should occur. Control the reaction rate by the addition rate and external cooling if necessary.

    • After the addition is complete, reflux the mixture for several hours to ensure complete reaction.

    • Quench the reaction by carefully adding ethanol, followed by water.

    • Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and remove the ether. The resulting crude product can be purified by vacuum distillation to yield the di-butylcyclopentyl lubricant.

Synthesis_of_Di_Butylcyclopentyl_Lubricant This compound This compound Bromination Bromination (NBS, Initiator) This compound->Bromination Brominated_this compound Brominated this compound Bromination->Brominated_this compound Wurtz_Coupling Wurtz Coupling (Na, Ether) Brominated_this compound->Wurtz_Coupling Di_Butylcyclopentyl_Lubricant Di-Butylcyclopentyl Lubricant Wurtz_Coupling->Di_Butylcyclopentyl_Lubricant

Caption: Conceptual synthesis pathway for a di-butylcyclopentyl lubricant.

II. This compound as a Precursor for Specialty Polymers

Saturated alkanes like this compound are not directly polymerizable. To be used as a monomer, this compound must first be functionalized to introduce a polymerizable group, such as a vinyl group or by creating an unsaturated ring structure. This section explores the synthesis of such a monomer and its subsequent polymerization.

Application Notes

Polymers derived from cyclic olefins can exhibit a range of desirable properties, including high glass transition temperatures, good transparency, and chemical resistance.[8][9] By functionalizing this compound to create a polymerizable monomer, it is possible to synthesize novel polymers that combine the properties of the cyclopentane ring with those of the polymer backbone.

Potential Polymer Architectures:

  • Poly(vinyl-butylcyclopentane): This would result from the polymerization of vinyl-butylcyclopentane, leading to a polymer with pendant butylcyclopentyl groups. These bulky side groups would likely increase the polymer's glass transition temperature and affect its solubility.

  • Ring-Opening Metathesis Polymerization (ROMP) of a Butylcyclopentene Derivative: If an unsaturated bond is introduced into the cyclopentane ring of this compound, ROMP can be employed to create a linear polymer with the butyl group as a side chain.[10]

Experimental Protocol: Synthesis and Polymerization of Vinyl-butylcyclopentane

1. Synthesis of Vinyl-butylcyclopentane (via Dehydrohalogenation):

  • Objective: To synthesize a polymerizable monomer from this compound.

  • Procedure:

    • Start with the brominated this compound synthesized in the previous lubricant protocol.

    • In a round-bottom flask, dissolve the brominated this compound in a suitable solvent like ethanol.

    • Add a strong, non-nucleophilic base such as potassium tert-butoxide.

    • Heat the mixture to reflux for several hours to effect dehydrohalogenation.

    • Monitor the reaction by TLC or GC to confirm the formation of the vinyl group.

    • After the reaction is complete, cool the mixture, add water, and extract the product with a nonpolar solvent like hexane.

    • Wash the organic extract with water, dry over a drying agent, and remove the solvent.

    • Purify the resulting vinyl-butylcyclopentane by distillation.

2. Free Radical Polymerization of Vinyl-butylcyclopentane:

  • Objective: To polymerize the synthesized vinyl-butylcyclopentane monomer.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, add the purified vinyl-butylcyclopentane monomer and a suitable solvent like toluene.

    • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80°C for AIBN).

    • Allow the polymerization to proceed for a set time, which will influence the molecular weight of the resulting polymer.

    • Terminate the polymerization by cooling the reaction mixture.

    • Precipitate the polymer by pouring the reaction solution into a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymerization_of_Vinyl_this compound cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Brominated_this compound Brominated this compound Dehydrohalogenation Dehydrohalogenation (KOtBu, Ethanol) Brominated_this compound->Dehydrohalogenation Vinyl_this compound Vinyl-butylcyclopentane Dehydrohalogenation->Vinyl_this compound Vinyl_butylcyclopentane_monomer Vinyl-butylcyclopentane Polymerization Free Radical Polymerization (AIBN, Toluene) Poly_vinyl_this compound Poly(vinyl-butylcyclopentane) Polymerization->Poly_vinyl_this compound Vinyl_butylcyclopentane_monomer->Polymerization

Caption: Workflow for the synthesis and polymerization of vinyl-butylcyclopentane.

Quantitative Data for Polymers from Cyclic Monomers
Polymer PropertyExpected Influence of Butylcyclopentyl GroupRationale
Glass Transition Temp. (Tg) IncreaseThe bulky pendant group will restrict chain motion.
Solubility Higher in non-polar solventsThe alkyl nature of the butylcyclopentyl group will increase the polymer's affinity for non-polar media.
Crystallinity DecreaseThe irregular and bulky side group will likely disrupt chain packing and hinder crystallization.
Mechanical Strength Potentially Increased Hardness and BrittlenessIncreased Tg often correlates with increased hardness.

Further experimental work is required to fully characterize the properties of polymers derived from this compound and to explore their potential applications.

References

Application Note: Determination of Kovats Retention Index for Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kovats retention index (I) is a crucial parameter in gas chromatography (GC) used to convert retention times into system-independent constants.[1] This allows for the reliable comparison of retention data generated across different instruments and laboratories. The index is determined by relating the retention time of an analyte to those of a series of co-injected n-alkane standards.[1] Butylcyclopentane, a C9 cycloalkane, is a component found in various hydrocarbon mixtures, and its accurate identification is essential in petrochemical analysis and fuel characterization.[2] This application note provides a detailed protocol for the experimental determination of the Kovats retention index of this compound on both polar and non-polar stationary phases.

Data Presentation

The Kovats retention index of this compound varies significantly with the polarity of the stationary phase. A summary of experimentally determined and published Kovats retention indices for this compound on different stationary phases is presented in Table 1.

AnalyteStationary Phase TypeStationary PhaseTemperature ProgramKovats Retention Index (I)Reference
This compoundStandard Non-PolarDB-1Temperature Ramp (30°C to 220°C at 2°C/min)931[3]
This compoundStandard Non-PolarDB-1Temperature Ramp (30°C to 220°C at 2°C/min)932[3]
This compoundStandard Non-PolarApiezon LTemperature Ramp (60°C to unknown at 1°C/min)947[3]
This compoundStandard Non-PolarNot SpecifiedIsothermal931, 930, 935.85, 932, 938.3[4]
This compoundSemi-Standard Non-PolarNot SpecifiedIsothermal936, 937, 936.4, 937.2, 937.8[4]
This compoundStandard PolarPEG 4000Isothermal (100°C)1009[5][6]
This compoundStandard PolarPEG 4000Isothermal (60°C)993[5][6]
This compoundStandard PolarPEG 4000Isothermal (70°C)997[5][6]
This compoundStandard PolarNot SpecifiedIsothermal1000, 1001, 1004, 989, 993, 994, 997[4]

Experimental Protocol

This protocol outlines the materials, instrumentation, and procedures required for the determination of the Kovats retention index of this compound.

Materials and Reagents
  • This compound: (98% purity or higher)

  • n-Alkane Standard Mixture: A certified mixture of n-alkanes (e.g., C8 to C12) in a volatile solvent like hexane (B92381) or pentane. The concentration of each n-alkane should be appropriate for the detector used.

  • Solvent: Hexane or Pentane (GC grade)

  • Carrier Gas: Helium (99.999% purity or higher)

  • Detector Gases: Hydrogen and Air (for FID)

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector, a flame ionization detector (FID), and a temperature-programmable column oven.

  • GC Columns:

    • Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a polyethylene (B3416737) glycol stationary phase (e.g., DB-Wax, Carbowax 20M).

  • Data Acquisition System: Chromatography software for instrument control, data acquisition, and analysis.

Sample and Standard Preparation
  • n-Alkane Standard Solution: Prepare a working solution of the n-alkane mixture by diluting the certified standard in hexane to a final concentration of approximately 100 ppm for each component.

  • This compound Solution: Prepare a solution of this compound in hexane at a concentration of approximately 100 ppm.

  • Co-injection Mixture: Prepare a mixture containing both the n-alkane standards and this compound by combining equal volumes of the two solutions prepared above. This ensures that all compounds are analyzed under identical chromatographic conditions.

Gas Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary based on the specific instrument and columns used.

ParameterNon-Polar Column (e.g., DB-5)Polar Column (e.g., DB-Wax)
Injector Temperature 250 °C250 °C
Split Ratio 50:150:1
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 50 °C (hold for 2 min), then ramp at 5 °C/min to 150 °C60 °C (hold for 2 min), then ramp at 8 °C/min to 180 °C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 280 °C280 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (He) 25 mL/min25 mL/min
Experimental Procedure
  • Instrument Equilibration: Equilibrate the GC system with the chosen column and conditions until a stable baseline is achieved.

  • Blank Injection: Inject 1 µL of the solvent (hexane) to ensure that there are no interfering peaks.

  • Analysis: Inject 1 µL of the co-injection mixture containing this compound and the n-alkane standards into the GC.

  • Data Acquisition: Record the chromatogram and the retention times of all peaks.

  • Peak Identification: Identify the peaks corresponding to the n-alkanes and this compound based on their expected elution order.

Calculation of Kovats Retention Index

The Kovats retention index is calculated using different formulas for isothermal and temperature-programmed conditions.

For Temperature-Programmed GC (Linear Retention Index):

The formula for calculating the linear retention index (I) is:

I = 100 * [n + (t_R(a) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_R(a) is the retention time of the analyte (this compound).

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

For Isothermal GC:

The formula for calculating the Kovats retention index under isothermal conditions is:

I = 100 * [n + (log(t'_R(a)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t'_R(a) is the adjusted retention time of the analyte (t_R(a) - t_M).

  • t'_R(n) is the adjusted retention time of the n-alkane with carbon number n (t_R(n) - t_M).

  • t'_R(n+1) is the adjusted retention time of the n-alkane with carbon number n+1 (t_R(n+1) - t_M).

  • t_M is the retention time of an unretained compound (e.g., methane (B114726) or the solvent front).

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the Kovats retention index.

Kovats_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep_standards Prepare n-Alkane Standard Solution prep_mixture Prepare Co-injection Mixture prep_standards->prep_mixture prep_analyte Prepare this compound Solution prep_analyte->prep_mixture sample_injection Inject Co-injection Mixture prep_mixture->sample_injection instrument_setup Instrument Setup & Equilibration blank_run Blank Injection (Solvent) instrument_setup->blank_run blank_run->sample_injection data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_id Peak Identification (n-Alkanes & Analyte) data_acquisition->peak_id get_rt Record Retention Times peak_id->get_rt calculate_ki Calculate Kovats Index get_rt->calculate_ki result Reported Kovats Retention Index calculate_ki->result

Workflow for Kovats Retention Index Determination.

Conclusion

This application note provides a comprehensive and detailed protocol for the experimental determination of the Kovats retention index for this compound. By following the outlined procedures, researchers can obtain accurate and reproducible retention index values on both polar and non-polar GC columns. This data is invaluable for the confident identification of this compound in complex hydrocarbon mixtures and contributes to the standardization of analytical methods in the fields of petrochemical analysis and drug development.

References

Quantification of Butylcyclopentane in Complex Hydrocarbon Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of specific hydrocarbon components within complex mixtures is critical for various applications, including fuel quality control, environmental monitoring, and process optimization in the petrochemical industry. Butylcyclopentane, a nine-carbon cycloalkane, is a common constituent of gasoline, jet fuel, and other petroleum-derived products. Its concentration can influence fuel properties and combustion characteristics. This document provides detailed application notes and protocols for the quantification of this compound in complex hydrocarbon matrices using modern analytical techniques.

Quantification Methods Overview

The primary analytical methods for the quantification of this compound in complex hydrocarbon mixtures are Gas Chromatography (GC) coupled with a suitable detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): This is the most widely used technique for separating volatile and semi-volatile compounds. For complex hydrocarbon mixtures, high-resolution capillary GC is essential.

    • Flame Ionization Detection (FID): A robust and sensitive detector for hydrocarbons, providing excellent quantitative data.

    • Mass Spectrometry (MS): Provides both qualitative (identification) and quantitative information, offering high selectivity.

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Offers significantly enhanced separation power for extremely complex mixtures, resolving co-eluting components that are problematic in one-dimensional GC.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful non-destructive technique that allows for the direct quantification of compounds in a mixture without the need for chromatographic separation. ¹H NMR is particularly useful for this purpose.

Data Presentation: Quantitative Data Summary

Table 1: Representative Concentration of Cycloalkanes in Gasoline

Hydrocarbon TypeConcentration Range (wt%)Analytical Method
Cycloalkanes (Naphthenes)1.0 - 14.0GC-VUV

Data adapted from a study on PIONA analysis of finished motor gasoline.

Table 2: Representative Concentration of Cycloalkanes in Jet Fuel

Hydrocarbon GroupConcentration Range (wt%)Analytical Method
Monocycloparaffins15 - 45GCxGC-FID
Di- and Tricycloparaffins5 - 15GCxGC-FID

Data adapted from a study on the chemical composition of jet fuels.

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol outlines the general procedure for the quantification of this compound in a gasoline sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

1.1. Allow the gasoline sample to equilibrate to room temperature.

1.2. Prepare a 1:100 (v/v) dilution of the gasoline sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.

1.3. For accurate quantification, prepare a calibration curve using a certified reference standard of this compound. Prepare a stock solution of this compound in hexane and perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

1.4. Add a suitable internal standard (e.g., deuterated alkane such as octane-d18) to both the diluted sample and the calibration standards to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 126, 83, 69, 55, 41) and the internal standard.

3. Data Analysis:

3.1. Identify the this compound peak in the chromatogram based on its retention time and the presence of its characteristic ions.

3.2. Integrate the peak area of the target ion for this compound and the characteristic ion for the internal standard.

3.3. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound calibration standards.

3.4. Calculate the concentration of this compound in the diluted gasoline sample using the calibration curve.

3.5. Account for the initial dilution factor to determine the concentration of this compound in the original gasoline sample.

Protocol 2: Group-Type Quantification of Cycloalkanes using GCxGC-FID

This protocol provides a method for the group-type analysis of a jet fuel sample, including the quantification of total cycloalkanes, using Comprehensive Two-Dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID).

1. Sample Preparation:

1.1. Jet fuel samples can often be analyzed directly without dilution. If necessary, dilute the sample in a suitable solvent like isooctane.

1.2. Prepare a gravimetric blend of representative hydrocarbon standards (n-alkanes, iso-alkanes, cycloalkanes, and aromatics) to determine the response factors for each hydrocarbon group.

2. GCxGC-FID Instrumentation and Conditions:

  • GCxGC System: Agilent 8890 GC with flow modulator or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • 1st Dimension Column (¹D): Polar column (e.g., BPX50, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • 2nd Dimension Column (²D): Non-polar column (e.g., BPX5, 2 m x 0.1 mm i.d., 0.1 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 0.1 - 1 µL.

  • Inlet Temperature: 280 °C.

  • Split Ratio: 100:1 to 500:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 300 °C, hold for 10 minutes.

  • Modulation Period: 2-6 seconds.

  • FID Temperature: 300 °C.

3. Data Analysis:

3.1. Process the 2D chromatogram using specialized software (e.g., GC Image, ChromSpace).

3.2. Identify the different hydrocarbon groups based on their characteristic elution patterns in the 2D plot (e.g., paraffins, naphthenes, aromatics).

3.3. Integrate the volume of the "blobs" corresponding to the cycloalkane (naphthene) group.

3.4. Use the response factors determined from the standard blend to quantify the total cycloalkane content in the jet fuel sample.

Protocol 3: Absolute Quantification of this compound using qNMR

This protocol describes the use of ¹H qNMR for the absolute quantification of this compound in a simplified hydrocarbon mixture.

1. Sample Preparation:

1.1. Accurately weigh a known amount of the hydrocarbon mixture sample into an NMR tube.

1.2. Accurately weigh a known amount of a suitable internal standard (calibrant) and add it to the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene (B151690) or maleic anhydride).

1.3. Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Experiment: 1D ¹H NMR with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): At least 3 seconds.

3. Data Processing and Analysis:

3.1. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

3.2. Integrate a well-resolved signal corresponding to a known number of protons in this compound (e.g., the CH₂ groups of the butyl chain).

3.3. Integrate a signal corresponding to a known number of protons in the internal standard.

3.4. Calculate the concentration of this compound using the following formula:

Mandatory Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Hydrocarbon Mixture (e.g., Gasoline) Dilution Dilution with Hexane (1:100) Sample->Dilution Add_IS Addition of Internal Standard (e.g., Octane-d18) Dilution->Add_IS Injection Inject 1 µL into GC-MS Add_IS->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration (this compound & IS) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

GCxGC_Workflow cluster_sample_injection Sample Introduction cluster_gcxgc_separation Two-Dimensional Separation cluster_detection_analysis Detection and Data Analysis Sample Jet Fuel Sample Injection Direct Injection into GCxGC Sample->Injection First_Dim 1st Dimension Separation (Polar Column) Injection->First_Dim Modulation Modulation First_Dim->Modulation Second_Dim 2nd Dimension Separation (Non-polar Column) Modulation->Second_Dim FID_Detection Flame Ionization Detection (FID) Second_Dim->FID_Detection Chromatogram Generate 2D Chromatogram FID_Detection->Chromatogram Group_Quant Group-Type Quantification of Cycloalkanes Chromatogram->Group_Quant

Caption: GCxGC-FID Workflow for Cycloalkane Group-Type Analysis.

qNMR_Workflow cluster_sample_prep_qnmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing_qnmr Data Processing and Quantification Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire_Spectrum Processing Fourier Transform, Phasing, Baseline Correction Acquire_Spectrum->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Absolute Concentration Integration->Calculation

Caption: Workflow for Absolute Quantification by qNMR.

Troubleshooting & Optimization

Overcoming low yield in the alkylation of cyclopentane to form butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of cyclopentane (B165970) to form butylcyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the alkylation of cyclopentane with a butyl group?

A1: The most common laboratory method is the Friedel-Crafts alkylation, which involves reacting cyclopentane with a butyl halide (e.g., 1-chlorobutane (B31608) or 1-bromobutane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Q2: What are the primary reasons for low yields in the Friedel-Crafts alkylation of cyclopentane to this compound?

A2: Low yields in this reaction are typically attributed to two main side reactions: carbocation rearrangement and polyalkylation.[2][3][4] The alkyl group attached to the cyclopentane ring is an activating group, making the product more reactive than the starting material, which leads to multiple additions.[3][4]

Q3: Can I use other butyl halides, like sec-butyl or tert-butyl chloride?

A3: Yes, but be aware that the structure of the alkyl halide will influence the potential for carbocation rearrangement. Using a secondary or tertiary halide will lead to the corresponding branched this compound, but primary halides like 1-chlorobutane are prone to rearranging to form more stable secondary carbocations, resulting in a mixture of products.[2][3]

Q4: Are there alternative methods to synthesize this compound with higher yields?

A4: Yes, alternative methods can provide better yields and selectivity. These include base-mediated alkylation using a strong base like sodium hydride to deprotonate cyclopentane followed by reaction with a butyl halide.[1] Another approach is a multi-step synthesis involving the hydrogenation of butylcyclopentene, which can be prepared via several routes.[1]

Troubleshooting Guides

Issue 1: The major product is not n-butylcyclopentane, but a mixture of isomers.

Cause: Carbocation Rearrangement

In Friedel-Crafts alkylation, the reaction of a primary alkyl halide like 1-chlorobutane with a Lewis acid can generate a primary carbocation. This carbocation is unstable and can rearrange to a more stable secondary carbocation via a hydride shift.[2][3][5] This rearranged carbocation then reacts with cyclopentane to yield sec-butylcyclopentane as a major byproduct, reducing the yield of the desired n-butylcyclopentane.

Solutions:

  • Use Friedel-Crafts Acylation Followed by Reduction: To avoid carbocation rearrangement, a Friedel-Crafts acylation can be performed using butanoyl chloride. The resulting acylium ion is resonance-stabilized and does not rearrange. The ketone product can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).[2][6]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes suppress rearrangement reactions.

Issue 2: A significant portion of the product mixture consists of di- and tri-butylated cyclopentanes.

Cause: Polyalkylation

The butyl group is an electron-donating group, which activates the cyclopentane ring, making the this compound product more reactive than the cyclopentane starting material.[3][4] This leads to further alkylation of the product, resulting in a mixture of polyalkylated cyclopentanes and a lower yield of the desired mono-alkylated product.

Solutions:

  • Use an Excess of Cyclopentane: Employing a large excess of cyclopentane relative to the butyl halide increases the probability that the electrophile will react with a molecule of cyclopentane rather than the already alkylated product.[3]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation. Monitor the reaction progress using Gas Chromatography (GC) to stop the reaction once the desired product is maximized.[7]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodTypical Yield of this compoundKey AdvantagesCommon Issues
Friedel-Crafts AlkylationLow to Moderate (highly variable)One-step synthesisCarbocation rearrangement, Polyalkylation
Base-Mediated AlkylationModerate to HighAvoids carbocation rearrangementRequires strong, hazardous bases
Hydrogenation of ButylcyclopenteneHigh to Very HighHigh purity productMulti-step synthesis

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Cyclopentane with 1-Chlorobutane

Materials:

  • Cyclopentane (large excess)

  • 1-Chlorobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (solvent)

  • Ice bath

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cyclopentane to the flask.

  • Cool the flask in an ice bath to 0°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Add 1-chlorobutane to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

  • Characterize the product and byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the desired product (this compound), isomers (e.g., sec-butylcyclopentane), and polyalkylated byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run a temperature program that allows for the separation of cyclopentane, this compound isomers, and polyalkylated products. A typical program might start at 50°C and ramp up to 250°C.

  • The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used to identify the structures.

  • Compare the retention times and mass spectra of the peaks with those of authentic standards if available, or interpret the fragmentation patterns to identify the products.

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

troubleshooting_low_yield cluster_issue Low Yield of this compound cluster_causes Primary Causes cluster_solutions Solutions Low Yield Low Yield Carbocation Rearrangement Carbocation Rearrangement Low Yield->Carbocation Rearrangement Polyalkylation Polyalkylation Low Yield->Polyalkylation Alternative Synthetic Route Alternative Synthetic Route Low Yield->Alternative Synthetic Route Bypass Issues Friedel-Crafts Acylation + Reduction Friedel-Crafts Acylation + Reduction Carbocation Rearrangement->Friedel-Crafts Acylation + Reduction Avoids Rearrangement Optimize Reaction Conditions Optimize Reaction Conditions Carbocation Rearrangement->Optimize Reaction Conditions Suppress Rearrangement Use Excess Cyclopentane Use Excess Cyclopentane Polyalkylation->Use Excess Cyclopentane Favors Mono-alkylation Polyalkylation->Optimize Reaction Conditions Minimizes Side Reactions

Caption: Troubleshooting logic for low yield in this compound synthesis.

experimental_workflow Start Start Reaction Setup 1. Assemble Dry Glassware under Inert Atmosphere Start->Reaction Setup Reactant Addition 2. Add Cyclopentane & AlCl3 Cool to 0°C Reaction Setup->Reactant Addition Slow Addition 3. Add 1-Chlorobutane Dropwise at 0°C Reactant Addition->Slow Addition Reaction Monitoring 4. Stir at 0°C Monitor by GC Slow Addition->Reaction Monitoring Workup 5. Quench with Acid/Ice & Aqueous Wash Reaction Monitoring->Workup Purification 6. Dry and Distill Workup->Purification Analysis 7. Characterize by GC-MS & NMR Purification->Analysis End End Analysis->End

References

Minimizing competitive oligomerization during butylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of butylcyclopentane. The primary focus is on minimizing competitive oligomerization, a common side reaction that can significantly reduce the yield of the desired product.

Troubleshooting Guide: Minimizing Oligomerization

Competitive oligomerization is a frequent challenge during the Friedel-Crafts alkylation of cyclopentane (B165970) with a butylating agent (e.g., 1-butene (B85601) or a butyl halide). This side reaction is catalyzed by the same Lewis acids used to promote the desired alkylation, leading to the formation of higher molecular weight byproducts. The following guide provides solutions to common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low yield of this compound and high proportion of viscous, high-boiling point residue (oligomers) Inappropriate Catalyst Choice: Strong Lewis acids can aggressively promote oligomerization.Opt for a milder Lewis acid catalyst. While AlCl₃ is a strong catalyst, consider using FeCl₃ or solid acid catalysts like zeolites, which can offer higher selectivity.[1]
High Reaction Temperature: Elevated temperatures favor the kinetics of oligomerization over the desired alkylation.Maintain a low reaction temperature. It is advisable to start the reaction at 0°C or even lower and allow it to slowly warm to room temperature. Monitor the reaction progress closely.
Incorrect Reactant Ratio: A high concentration of the butylating agent relative to cyclopentane increases the likelihood of alkene self-polymerization.Use a significant excess of cyclopentane. A molar ratio of cyclopentane to the butylating agent of at least 5:1 is recommended to favor the alkylation of cyclopentane.
Localized High Catalyst Concentration: Poor mixing can lead to "hot spots" of high catalyst concentration, promoting side reactions.Ensure vigorous and efficient stirring throughout the reaction. Add the catalyst portion-wise or as a solution in an inert solvent to maintain a homogeneous concentration.
Formation of multiple this compound isomers Carbocation Rearrangement: The primary butyl carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylcyclopentane.This is an inherent challenge with Friedel-Crafts alkylation using primary alkyl halides. To favor the formation of n-butylcyclopentane, consider Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[2][3]
Reaction does not initiate or proceeds very slowly Inactive Catalyst: The Lewis acid catalyst may be hydrated or of poor quality.Use a fresh, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.While an excess of catalyst can promote oligomerization, a sufficient amount is necessary. Start with a catalytic amount (e.g., 0.1-0.2 equivalents) and optimize as needed based on reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is competitive oligomerization in the context of this compound synthesis?

A1: Competitive oligomerization is a side reaction where molecules of the butylating agent (e.g., 1-butene) react with each other to form dimers, trimers, and higher molecular weight polymers.[4] This reaction is catalyzed by the Lewis acid intended for the alkylation of cyclopentane, thus competing with the desired synthesis of this compound and reducing the overall yield.

Q2: Which synthetic route is most prone to oligomerization?

A2: The Friedel-Crafts alkylation of cyclopentane with an alkene (e.g., 1-butene) in the presence of a strong Lewis acid catalyst is particularly susceptible to oligomerization.[1] The conditions that favor the formation of the butyl carbocation for alkylation also promote the polymerization of the alkene.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography (GC) is an excellent technique to monitor the reaction.[5] By taking aliquots from the reaction mixture at different time points, you can track the consumption of reactants (cyclopentane and the butylating agent) and the formation of the this compound product and any oligomeric byproducts. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the structures of the byproducts.

Q4: Are there alternative synthesis methods that avoid oligomerization?

A4: Yes, one effective alternative is the hydrogenation of butylcyclopentene. This two-step process involves the synthesis of butylcyclopentene, which is then hydrogenated to yield this compound. This method can offer higher purity of the final product as it avoids the use of strong Lewis acids that promote oligomerization.[4] Another approach is a Grignard reaction between a cyclopentyl Grignard reagent and a butyl halide, though this involves multiple steps.

Q5: What is the role of temperature in controlling selectivity?

A5: Temperature is a critical parameter. Lower temperatures (e.g., 0-25°C) generally favor the desired alkylation reaction. Higher temperatures provide more energy for the competing oligomerization reactions to occur, leading to a decrease in the selectivity for this compound.[6][7]

Data Presentation

While specific quantitative data for the competitive oligomerization during this compound synthesis is not extensively published in a comparative format, the following table summarizes expected trends based on the principles of Friedel-Crafts alkylation.

Parameter Condition A (Optimized for this compound) Condition B (Prone to Oligomerization) Expected Outcome
Catalyst Mild Lewis Acid (e.g., FeCl₃, Zeolite)Strong Lewis Acid (e.g., AlCl₃)Milder catalysts reduce the rate of oligomerization.
Temperature 0 - 25°C> 50°CLower temperatures favor the desired alkylation.
Cyclopentane:Butene Ratio > 5:11:1A large excess of cyclopentane increases the probability of alkylation over oligomerization.
Expected this compound Yield HighLow-
Expected Oligomer Yield LowHigh-

Experimental Protocols

Protocol for Minimizing Oligomerization in Friedel-Crafts Alkylation of Cyclopentane

This protocol is designed to maximize the yield of n-butylcyclopentane while minimizing the formation of oligomeric byproducts.

Materials:

  • Cyclopentane (anhydrous)

  • 1-Butene or 1-Chlorobutane

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Diethyl Ether

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Charge the flask with anhydrous cyclopentane (5 molar equivalents) and cool the flask to 0°C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (0.2 molar equivalents) in a minimal amount of anhydrous diethyl ether.

  • Slowly add the FeCl₃ solution to the stirred cyclopentane.

  • Add the butylating agent (1-butene or 1-chlorobutane, 1 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC analysis of small aliquots.

  • Upon completion, quench the reaction by slowly pouring the mixture into an ice-cold 5% sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to isolate this compound.

Visualizations

reaction_pathway cyclopentane Cyclopentane intermediate Butyl Carbocation Intermediate cyclopentane->intermediate Alkylation butene 1-Butene butene->intermediate Activation oligomers Oligomers (Side Product) butene->oligomers Oligomerization catalyst Lewis Acid (e.g., FeCl₃) catalyst->butene catalyst->butene This compound This compound (Desired Product) intermediate->this compound

Caption: Reaction pathway for this compound synthesis.

troubleshooting_flowchart start Low this compound Yield? check_oligomers High level of viscous residue? start->check_oligomers Yes high_temp High Reaction Temperature? check_oligomers->high_temp improper_ratio Low Cyclopentane:Butene Ratio? high_temp->improper_ratio No solution_temp Lower Reaction Temperature (0-25°C) high_temp->solution_temp Yes strong_catalyst Using a Strong Lewis Acid? improper_ratio->strong_catalyst No solution_ratio Increase Cyclopentane Excess (>5:1) improper_ratio->solution_ratio Yes solution_catalyst Use Milder Catalyst (e.g., FeCl₃, Zeolite) strong_catalyst->solution_catalyst Yes

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Strategies to Reduce Steric Hindrance in Butylcyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in chemical reactions involving butylcyclopentane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in reactions with this compound?

A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1] In the case of this compound, the bulky butyl group attached to the cyclopentane (B165970) ring can physically block the approach of reagents to the reactive centers of the molecule. This can lead to lower reaction rates, reduced yields, and in some cases, prevent the desired reaction from occurring altogether.[1] The conformation of the cyclopentane ring, which is not planar but exists in puckered forms like the "envelope" conformation, can also influence the degree of steric hindrance.

Q2: What are the general strategies to overcome steric hindrance in these reactions?

A2: There are several key strategies that can be employed:

  • Catalyst Selection: Utilizing specialized catalysts that are designed to operate in sterically crowded environments can be highly effective. This includes the use of organocatalysts like N-heterocyclic carbenes (NHCs), phosphines, or transition metal catalysts with specific ligands (e.g., palladium, rhodium).[2][3][4]

  • Reaction Conditions Modification: Altering the reaction conditions can provide the necessary energy to overcome the steric barrier. This includes increasing the reaction temperature, applying high pressure, or using microwave irradiation for more efficient and rapid heating.[5][6][7]

  • Reagent and Substrate Modification: In some cases, modifying the structure of the reactants can alleviate steric clash. This might involve using a less bulky reagent or altering the substrate to present a less hindered reaction site.

  • Solvent Choice: The solvent can influence the conformation of the reactants and the transition state. A suitable solvent can help to minimize steric interactions and facilitate the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reactions

Symptom: Incomplete consumption of the butylcyclopentyl halide starting material and low formation of the desired substitution product. This is often due to the nucleophile being unable to efficiently attack the sterically hindered carbon center.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Problem: The activation energy for the reaction is too high due to steric hindrance.

    • Solution: Gradually increase the reaction temperature. For temperature-sensitive substrates, consider a longer reaction time at a moderate temperature. A study on nucleophilic substitution of 2-aryl-2-bromo-cycloketones showed that lower temperatures (-25 °C or below) favored nucleophilic substitution, while higher temperatures promoted a competing Favorskii rearrangement.[8]

  • Employ Microwave-Assisted Synthesis:

    • Problem: Conventional heating is not efficient enough to overcome the steric barrier without causing decomposition.

    • Solution: Use a microwave synthesizer. Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6]

  • Change the Solvent:

    • Problem: The solvent may not be optimal for stabilizing the transition state.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO, which can help to solvate the cation and facilitate the SN2 reaction.

G start Low S_N2 Yield temp Increase Reaction Temperature start->temp microwave Use Microwave Synthesis temp->microwave Failure success Improved Yield temp->success Success solvent Change to Polar Aprotic Solvent microwave->solvent Failure microwave->success Success solvent->success Success fail Yield Still Low solvent->fail

Caption: Troubleshooting workflow for low SN2 reaction yields.

Issue 2: Poor Selectivity and Low Yield in Cycloaddition Reactions

Symptom: Formation of multiple isomers (poor diastereoselectivity or enantioselectivity) and low overall yield in reactions aiming to form substituted cyclopentane rings.

Troubleshooting Steps:

  • Select an Appropriate Catalyst and Ligand:

    • Problem: The catalyst is not effectively controlling the stereochemistry of the reaction due to the steric bulk of the substrate.

    • Solution: Screen different catalysts and ligands. For example, in palladium-catalyzed [3+2] cycloadditions, the choice of the chiral ligand is crucial for achieving high enantioselectivity.[9] In some cases, a more sterically demanding ligand can improve selectivity.

  • Optimize Catalyst Loading:

    • Problem: Insufficient catalyst is present to overcome the high activation energy, or excess catalyst leads to side reactions.

    • Solution: Vary the catalyst loading. For a phosphine-catalyzed cycloaddition with a bulky isopropyl group, increasing the catalyst loading from 5% to 10% was necessary to achieve a high yield.[3]

  • Adjust Reaction Temperature:

    • Problem: The reaction temperature is either too high, leading to side reactions and reduced selectivity, or too low, resulting in a slow reaction rate.

    • Solution: Optimize the reaction temperature. In a Ni-Al bimetal-catalyzed cycloaddition, elevated temperatures were found to compromise enantioselectivity.[10]

Catalyst SystemLigandReaction TypeSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Pd(dba)₂Phosphoramidite[3+2] Cycloadditionβ,β-Disubstituted nitroalkenes>20:1up to 99%up to 99%
[Rh(COD)Cl]₂-BINAPBINAPCycloisomerization1,6-enynes->99%High
Chiral Phosphepine-[3+2] CycloadditionAllenes and Olefins>20:1up to 99%High
Ni(cod)₂/AlMe₃Chiral Phosphine Oxide[2+2+1] CycloadditionCyclopropyl ketones and alkynes-up to 98%up to 99%

Data synthesized from multiple sources for comparative purposes.[3][9][10][11]

G start Start reagents Combine Substrate, TMM donor, Pd(dba)₂, and Chiral Ligand in Solvent start->reagents heat Heat Reaction Mixture (e.g., 50 °C) reagents->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, HPLC) purify->product

Caption: General workflow for a Pd-catalyzed cycloaddition.

Detailed Experimental Protocols

Protocol 1: Grignard Reaction with a Sterically Hindered Cyclopentanone Derivative

This protocol describes the reaction of a Grignard reagent with a sterically hindered ketone, such as a 2-butylcyclopentanone (B1294589) derivative, to form a tertiary alcohol.

Materials:

  • 2-Butylcyclopentanone derivative

  • Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Reactant Addition: Dissolve the 2-butylcyclopentanone derivative (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

This protocol is adapted from a general procedure for Grignard reactions with sterically hindered ketones.[12]

Protocol 2: Microwave-Assisted vs. Conventional Heating for a Substitution Reaction

This protocol provides a framework for comparing the effectiveness of microwave-assisted synthesis versus conventional heating for a reaction prone to steric hindrance.

Materials:

  • Butylcyclopentyl halide

  • Nucleophile (e.g., sodium azide)

  • Solvent (e.g., DMF)

  • Microwave synthesizer

  • Conventional heating setup (oil bath, reflux condenser)

Procedure A: Conventional Heating

  • In a round-bottom flask, dissolve the butylcyclopentyl halide (1.0 eq) and the nucleophile (1.2 eq) in the solvent.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) using an oil bath and maintain under reflux for several hours (e.g., 8-24 h), monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Analyze the yield and purity of the product.

Procedure B: Microwave-Assisted Synthesis

  • In a microwave reaction vial, combine the butylcyclopentyl halide (1.0 eq), the nucleophile (1.2 eq), and the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction to the same temperature as the conventional method (e.g., 80-100 °C) and hold for a shorter duration (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within safe limits.

  • After the reaction, cool the vial, and follow the same workup and analysis procedure as in the conventional method.

Heating MethodReaction TimeTemperature (°C)Yield (%)
Conventional12 hours10045%
Microwave15 minutes10085%

Illustrative data based on typical enhancements observed in microwave-assisted synthesis.[5][13]

G start Reaction with High Steric Hindrance thermal_sensitivity Is the substrate thermally sensitive? start->thermal_sensitivity conventional Use Conventional Heating (Longer reaction time) thermal_sensitivity->conventional Yes microwave Use Microwave Synthesis (Shorter reaction time) thermal_sensitivity->microwave No high_pressure Consider High-Pressure Synthesis conventional->high_pressure outcome Proceed with Synthesis conventional->outcome microwave->high_pressure microwave->outcome

Caption: Decision tree for selecting a synthesis method.

References

Technical Support Center: Optimization of Reaction Conditions for the Hydrogenation of Butylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrogenation of butylcyclopentene.

Troubleshooting Guides

Problem: Low or No Conversion of Butylcyclopentene to Butylcyclopentane

Low conversion is a common issue in catalytic hydrogenation and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the problem.[1]

Troubleshooting Workflow

G cluster_0 Initial Observation: Low Conversion cluster_1 Step 1: Catalyst Evaluation cluster_2 Step 2: Substrate and Solvent Purity cluster_3 Step 3: Reaction Conditions Optimization cluster_4 Resolution start Low Conversion Observed catalyst_check Check Catalyst Activity start->catalyst_check purity_check Verify Purity of Butylcyclopentene & Solvent start->purity_check conditions_check Review Reaction Conditions start->conditions_check poisoning Suspect Catalyst Poisoning? catalyst_check->poisoning Inactive increase_loading Increase Catalyst Loading catalyst_check->increase_loading Potentially Low Activity change_catalyst Change Catalyst Type poisoning->change_catalyst If purification fails purify_substrate Purify Substrate/Solvent poisoning->purify_substrate Yes success Successful Conversion increase_loading->success change_catalyst->success purity_check->purify_substrate Impurities Detected purify_substrate->success increase_pressure Increase H2 Pressure conditions_check->increase_pressure increase_temp Increase Temperature conditions_check->increase_temp increase_time Increase Reaction Time conditions_check->increase_time agitation Improve Agitation conditions_check->agitation increase_pressure->success increase_temp->success increase_time->success agitation->success

Caption: Troubleshooting workflow for low conversion in butylcyclopentene hydrogenation.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Catalyst Inactivity/Poisoning 1. Use a fresh batch of catalyst: Catalysts can degrade over time. 2. Check for catalyst poisons: Sulfur, nitrogen compounds, or other functional groups can poison the catalyst.[1] Purify the starting material if necessary. 3. Increase catalyst loading: This can sometimes overcome the effects of minor impurities.[2]The catalyst's active sites are crucial for the reaction. If they are blocked or inactive, the reaction will not proceed.[1]
Poor Substrate/Solvent Quality 1. Ensure high purity of butylcyclopentene. 2. Use dry, deoxygenated solvents: Oxygen can deactivate the catalyst.[1]Impurities in the substrate or solvent can act as catalyst poisons.[2]
Suboptimal Reaction Conditions 1. Increase hydrogen pressure: Higher pressure increases the concentration of hydrogen on the catalyst surface.[3] 2. Optimize temperature: While room temperature is often a good starting point, some reactions require heating.[1] However, excessively high temperatures can lead to side reactions.[4][5] 3. Increase reaction time: The reaction may simply need more time to reach completion.[1] 4. Ensure efficient agitation: Good mixing is vital for bringing the substrate, hydrogen, and catalyst into contact.[1]Hydrogenation is sensitive to pressure, temperature, and reaction time.[4]
Mass Transfer Limitations 1. Increase stirring speed. 2. Consider a different solvent that better solubilizes butylcyclopentene.The reaction occurs on the surface of the solid catalyst, making efficient mass transfer of reactants to the catalyst surface critical.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of butylcyclopentene?

A1: The most common and effective catalysts for alkene hydrogenation are platinum and palladium based.[7] Palladium on carbon (Pd/C) is widely used due to its high activity and cost-effectiveness.[8] Platinum(IV) oxide (PtO₂), also known as Adam's catalyst, is another excellent choice, particularly for more sterically hindered alkenes.[7] Raney Nickel is also a viable, though sometimes less selective, option.[9]

Q2: What is the optimal temperature for the hydrogenation of butylcyclopentene?

A2: For many standard alkene hydrogenations, room temperature (around 25 °C) is a good starting point.[1] If the reaction is slow, gently increasing the temperature (e.g., to 40-60 °C) can increase the reaction rate.[10] However, be aware that higher temperatures can sometimes lead to side reactions or catalyst deactivation.[4]

Q3: What is the recommended hydrogen pressure?

A3: Often, balloon pressure (slightly above 1 atm) is sufficient for the hydrogenation of simple alkenes.[1] For more stubborn or sterically hindered double bonds, or to increase the reaction rate, higher pressures (e.g., 50 psi or higher in a specialized apparatus) may be necessary.[3]

Q4: Which solvents are suitable for this reaction?

A4: Common solvents for hydrogenation include ethanol (B145695), methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF).[1] It is crucial that the solvent is dry and deoxygenated to prevent catalyst deactivation.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11] A simple method is to follow the consumption of the starting material or the appearance of the product.

Q6: My reaction has stalled. What should I do?

A6: If the reaction has stalled, it is likely due to catalyst deactivation. After ensuring the system is purged of hydrogen, you can try filtering the reaction mixture through a pad of Celite® to remove the old catalyst and then adding a fresh portion of the catalyst.[3]

Data Presentation

Table 1: Typical Reaction Conditions for Butylcyclopentene Hydrogenation

Parameter Typical Range Notes
Catalyst Pd/C (5-10 mol%), PtO₂ (1-5 mol%)Pd/C is a good first choice.[1] PtO₂ can be used for more difficult reductions.[1]
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure the solvent is anhydrous and deoxygenated.[1]
Substrate Concentration 0.05 - 0.5 MHigher concentrations can sometimes lead to catalyst deactivation.[1]
Hydrogen Pressure 1 - 50 atmBalloon pressure is often sufficient.[1] Higher pressures may be needed for faster or more complete reactions.[3]
Temperature 25 - 80 °CRoom temperature is a good starting point.[1] Modest heating can increase the rate.[10]
Reaction Time 1 - 24 hoursMonitor by TLC or GC for completion.[11]

Experimental Protocols

Protocol 1: Hydrogenation of Butylcyclopentene using Pd/C at Atmospheric Pressure

This protocol describes a standard procedure for the hydrogenation of butylcyclopentene on a laboratory scale using a hydrogen balloon.

Materials:

  • Butylcyclopentene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Vacuum/Nitrogen line

  • Hydrogen balloon

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butylcyclopentene in anhydrous ethanol (e.g., 0.1 M concentration).

  • Inert Atmosphere: Add the 10% Pd/C catalyst (e.g., 5 mol%) to the flask. Seal the flask with a septum.

  • Purging: Connect the flask to a vacuum/nitrogen line. Evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]

  • Hydrogen Introduction: Replace the nitrogen atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.

  • Monitoring: Monitor the reaction's progress by TLC or GC at appropriate time intervals.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol. Caution: The filtered catalyst can be pyrophoric; keep it wet.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography if necessary.[1]

Experimental Workflow

G start Start setup Reaction Setup: - Dissolve Butylcyclopentene in Ethanol - Add Pd/C Catalyst start->setup purge_N2 Purge with Nitrogen (3-5x) setup->purge_N2 purge_H2 Purge with Hydrogen (3-5x) purge_N2->purge_H2 react Stir under H2 Balloon at RT purge_H2->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete workup Work-up: - Vent H2 - Purge with N2 monitor->workup Reaction Complete filter Filter through Celite workup->filter isolate Isolate Product (Concentrate Filtrate) filter->isolate end End isolate->end

Caption: Experimental workflow for the catalytic hydrogenation of butylcyclopentene.

Protocol 2: Hydrogenation of Butylcyclopentene using a High-Pressure Reactor

This protocol is for reactions requiring higher hydrogen pressure for improved rate or completion.

Materials:

  • Butylcyclopentene

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • High-pressure autoclave with a stirrer

  • Hydrogen cylinder with a regulator

  • Celite®

Procedure:

  • Reactor Loading: To the liner of a high-pressure autoclave, add the butylcyclopentene, anhydrous ethanol, and the catalyst (e.g., 5 mol% Pd/C).

  • Sealing and Purging: Seal the autoclave. Purge the vessel with nitrogen several times to remove air, then purge with hydrogen gas.[9]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).[9]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 40 °C) while stirring vigorously. Maintain the temperature and pressure until hydrogen uptake ceases.[9]

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.[9]

  • Catalyst Removal and Isolation: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the product.[9]

Safety Note: High-pressure hydrogenation can be hazardous. Ensure you are familiar with the operation of the high-pressure equipment and take all necessary safety precautions.[9]

Signaling Pathways and Logical Relationships

Reaction Mechanism

The catalytic hydrogenation of an alkene like butylcyclopentene on a metal surface is a heterogeneous process.[7]

G H2 H₂ (Hydrogen Gas) catalyst Catalyst Surface (e.g., Pd, Pt) H2->catalyst Adsorption & Dissociation alkene Butylcyclopentene alkene->catalyst Adsorption adsorbed_H2 Adsorbed H atoms catalyst->adsorbed_H2 adsorbed_alkene Adsorbed Alkene catalyst->adsorbed_alkene adsorbed_H2->adsorbed_alkene Stepwise H addition intermediate Half-Hydrogenated Intermediate adsorbed_H2->intermediate adsorbed_alkene->intermediate product This compound intermediate->product Desorption

Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.

References

Resolving peak tailing issues in the gas chromatography of butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the gas chromatography (GC) analysis of butylcyclopentane.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.

Q1: My this compound peak is tailing. Where do I start troubleshooting?

A1: Peak tailing in the gas chromatography of a relatively non-polar hydrocarbon like this compound is typically due to physical issues in the GC system rather than strong chemical interactions. A systematic approach, starting with the easiest and most common fixes, is the most efficient way to resolve the issue.

A good first step is to determine if all peaks in your chromatogram are tailing or just the this compound peak.[1] If all peaks are tailing, this generally points to a problem with the flow path.[1] If only the this compound peak (or other similar hydrocarbons) is tailing, it could indicate a localized issue such as contamination.

Start by performing routine inlet maintenance. This includes replacing the inlet liner and septum, as these are frequent sources of contamination and dead volume.[2] If the problem persists, a logical next step is to trim a small section (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues or active sites that may have developed.[3][4]

Q2: I've performed basic inlet maintenance and trimmed the column, but the peak tailing persists. What are the next steps?

A2: If initial maintenance doesn't resolve the issue, a more in-depth investigation of your column installation and method parameters is necessary.

Column Installation:

  • Improper Column Cut: A poor column cut is a very common cause of peak tailing.[3] The cut should be clean, flat, and at a 90-degree angle to the column wall. Use a ceramic scoring wafer or a diamond scribe for a clean cut and inspect it with a magnifying glass.[3]

  • Incorrect Installation Depth: The column must be installed at the correct depth in both the injector and the detector.[3] Consult your GC manufacturer's manual for the correct specifications for your instrument and inlet type. An incorrect depth can create dead volume, leading to peak tailing.[5]

Method Parameters:

  • Inlet Temperature: While less common for a non-polar hydrocarbon, an inlet temperature that is too low can lead to slow vaporization and peak broadening or tailing. Ensure the inlet temperature is appropriate for the boiling point of this compound (approx. 139 °C) and your sample solvent.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, potentially leading to broader peaks. Check and optimize your carrier gas flow rate.

  • Injection Technique: A slow injection can lead to a broad initial sample band, resulting in peak tailing. Ensure your injection is rapid and smooth.

Q3: Could the issue be with my column itself? How can I tell if my column is degraded?

A3: Yes, column degradation can certainly cause peak tailing. Over time, the stationary phase of the column can become contaminated or damaged, leading to active sites that can interact with analytes and cause tailing.[6]

Here are a few indicators that your column may be the issue:

  • Gradual Worsening of Peak Shape: If you observe that the peak tailing for this compound and other compounds has gradually worsened over time and with an increasing number of injections, column contamination is a likely culprit.[6]

  • Baseline Issues: A rising baseline or the appearance of ghost peaks can also indicate a contaminated column.

  • Loss of Resolution: You may notice that peaks that were once well-separated are now merging or showing poor resolution.

To confirm if the column is the problem, you can inject a test mixture containing a non-polar hydrocarbon that is known to not tail, such as a light alkane.[7] If this compound also shows tailing, it strongly suggests a physical problem within the system, very likely the column.[7] If the problem persists after thorough troubleshooting of the inlet and method parameters, replacing the column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal gas chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic because it can reduce the resolution between adjacent peaks, make peak integration less accurate and reproducible, and ultimately compromise the precision of your quantitative analysis.[3] A tailing factor greater than 1.5 is generally considered an indication that the issue needs to be investigated.[3]

Q2: Can my sample preparation be causing peak tailing for this compound?

A2: For a non-polar analyte like this compound, sample preparation is less likely to be a direct cause of peak tailing compared to active compounds. However, if your sample contains non-volatile residues, these can accumulate in the inlet liner or at the head of the column, creating active sites and causing peak tailing over time.[2] It is always good practice to ensure your samples are clean and free of particulate matter.

Q3: How does the choice of inlet liner affect peak tailing?

A3: The inlet liner is a critical component in preventing peak tailing. A liner with glass wool can help to trap non-volatile residues and ensure proper sample vaporization. However, the glass wool itself can become a source of activity if it is not properly deactivated or becomes contaminated. Using a fresh, deactivated liner is crucial for good peak shape.[3] For trace analysis, a liner with a smaller internal diameter can increase the linear velocity of the carrier gas, leading to a more rapid transfer of the sample onto the column in a narrow band and improving peak shape.[2]

Q4: Is it possible for this compound to interact with the GC system to cause tailing?

A4: While this compound is a non-polar hydrocarbon and is not expected to have strong chemical interactions with the GC system, peak tailing can still occur due to secondary retention mechanisms. This can happen if there are active sites, such as exposed silanol (B1196071) groups, in the liner or on the column.[8] These active sites can be created by the degradation of the deactivated surfaces over time. Regular maintenance, including the use of fresh, deactivated liners and trimming the column, helps to minimize these interactions.

Data Presentation

The following table provides a hypothetical summary of how different GC parameters can influence the peak shape of this compound, quantified by the tailing factor.

ParameterCondition 1Tailing FactorCondition 2Tailing Factor
Column Cut Clean, 90° cut1.1Ragged, uneven cut2.5
Inlet Liner New, deactivated1.2Used, contaminated2.1
Column Installation Correct depth1.1Too shallow1.9
Inlet Temperature 250 °C1.2150 °C1.6
Carrier Gas Flow 1.5 mL/min1.20.5 mL/min1.7

Experimental Protocols

This section details a hypothetical experimental protocol for the GC analysis of this compound that can be used as a starting point for method development and troubleshooting.

Objective: To achieve a symmetric peak shape for this compound using gas chromatography with flame ionization detection (GC-FID).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Split/splitless injector

  • Autosampler

Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a 100 ppm solution of this compound in n-hexane.

Procedure for Column Cutting and Installation:

  • Using a ceramic scoring wafer, lightly score the polyimide coating of the column.

  • Gently bend the column at the score to create a clean break.

  • Inspect the cut end with a magnifying glass to ensure it is flat and at a 90° angle with no jagged edges.

  • Consult the GC manufacturer's manual for the correct column installation depth for your specific inlet.

  • Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.

  • Repeat the process for the detector end of the column.

Mandatory Visualization

Below are diagrams illustrating key troubleshooting workflows for resolving peak tailing issues.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks all_tail Yes, all peaks tail check_all_peaks->all_tail Yes only_one_tails No, primarily this compound check_all_peaks->only_one_tails No flow_path_issue Indicates a Physical Flow Path Problem all_tail->flow_path_issue inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum only_one_tails->inlet_maintenance flow_path_issue->inlet_maintenance trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column Problem Persists resolved Issue Resolved inlet_maintenance->resolved Resolved check_installation Check Column Installation: - Quality of Cut - Correct Depth trim_column->check_installation Problem Persists trim_column->resolved Resolved check_method Review Method Parameters: - Inlet Temperature - Flow Rate check_installation->check_method Problem Persists check_installation->resolved Resolved replace_column Consider Column Replacement check_method->replace_column Problem Persists check_method->resolved Resolved replace_column->resolved Resolved

Caption: Initial troubleshooting workflow for peak tailing.

DetailedColumnCheck start Suspect Column Issue poor_cut Poor Column Cut start->poor_cut wrong_depth Incorrect Installation Depth start->wrong_depth contamination Column Contamination start->contamination degradation Stationary Phase Degradation start->degradation recut_column Action: Re-cut column end cleanly at 90° poor_cut->recut_column reinstall_column Action: Re-install column to manufacturer's specified depth wrong_depth->reinstall_column trim_inlet Action: Trim 10-20 cm from column inlet contamination->trim_inlet replace_column Action: Replace the analytical column degradation->replace_column

Caption: Troubleshooting guide for column-related issues.

References

Troubleshooting unexpected side products in butylcyclopentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected side products in reactions involving butylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products when synthesizing this compound via Friedel-Crafts alkylation?

A1: The most prevalent side products in the Friedel-Crafts alkylation of cyclopentane (B165970) with a butyl halide (e.g., 1-chlorobutane) are products of carbocation rearrangement and polyalkylation. Instead of the desired n-butylcyclopentane, you may observe significant quantities of sec-butylcyclopentane and di- or even tri-butylated cyclopentane species.[1][2][3] Isomerization of the cyclopentane ring to a more stable cyclohexane (B81311) derivative can also occur, particularly with strong Lewis acids and higher temperatures.

Q2: Why am I getting sec-butylcyclopentane instead of n-butylcyclopentane?

A2: This is a classic example of carbocation rearrangement.[2] During the Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) helps form a primary carbocation from 1-chlorobutane (B31608). This primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation via a 1,2-hydride shift. This secondary carbocation then alkylates the cyclopentane ring, leading to the formation of sec-butylcyclopentane as a major product.

Q3: How can I prevent polyalkylation in my reaction?

A3: Polyalkylation occurs because the initial product, this compound, is more reactive than the starting cyclopentane. To minimize this, you can:

  • Use a large excess of the aromatic substrate (cyclopentane in this case). This increases the statistical probability of the electrophile reacting with the unalkylated starting material.[4][5]

  • Lower the reaction temperature. This reduces the overall reaction rate, including the subsequent alkylation steps.[6]

  • Use a milder Lewis acid catalyst. This can decrease the reactivity and improve selectivity.[6]

  • Consider an alternative two-step synthesis: Friedel-Crafts acylation followed by reduction . The acylated product is deactivated towards further substitution, thus preventing polyacylation. The acyl group can then be reduced to the desired alkyl group.[1][6][7]

Q4: Can the cyclopentane ring itself react to form other cyclic structures?

A4: Yes, under certain conditions, particularly with strong Lewis acids, the cyclopentane ring can undergo rearrangement to form a more stable six-membered ring, leading to cyclohexane derivatives.[8] Ring-opening is also a possibility for cycloalkanes, though it is less common for the relatively stable cyclopentane ring compared to smaller, more strained rings like cyclopropane.[9]

Q5: What is the best analytical method to identify and quantify the side products in my reaction mixture?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[10] GC separates the different components of your mixture based on their boiling points and polarity, and the MS provides detailed structural information for each component, allowing for confident identification of isomers and other byproducts.[10] For quantification, GC with a Flame Ionization Detector (GC-FID) is often used after initial identification by GC-MS.[11]

Troubleshooting Guides

Issue 1: Predominance of Isomeric Side Products (e.g., sec-butylcyclopentane)

Primary Cause: Carbocation rearrangement during Friedel-Crafts alkylation.

Troubleshooting Steps:

  • Modify the Synthetic Route: The most effective solution is to switch from Friedel-Crafts alkylation to a two-step Friedel-Crafts acylation followed by reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2]

  • Adjust Reaction Conditions (Alkylation): If you must proceed with alkylation, try using a less polar solvent and a milder Lewis acid to potentially reduce the extent of carbocation formation and rearrangement. However, this is often less effective than the acylation-reduction approach.

Issue 2: High Levels of Polyalkylated Products

Primary Cause: The alkylated product is more reactive than the starting material.

Troubleshooting Steps:

  • Alter Stoichiometry: Significantly increase the molar ratio of cyclopentane to the alkylating agent (e.g., 5:1 or greater).[4][5] This statistically favors the alkylation of the more abundant starting material.

  • Reduce Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to decrease the rate of the second and third alkylation events.[6]

  • Change the Catalyst: Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) to reduce the overall reactivity of the system.[6]

  • Alternative Synthesis: As with isomerization, the most robust solution is to use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[7]

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Product Distribution in Friedel-Crafts Alkylation of Cyclopentane with 1-chlorobutane (Illustrative Data)

Lewis Acid CatalystDesired Product (n-butylcyclopentane) Yield (%)Rearranged Product (sec-butylcyclopentane) Yield (%)Polyalkylated Products Yield (%)
AlCl₃ (strong)255520
FeCl₃ (moderate)404515
ZnCl₂ (mild)503515

Table 2: Influence of Reactant Ratio on Polyalkylation (Illustrative Data)

Molar Ratio (Cyclopentane:1-chlorobutane)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1:16040
3:18515
5:1955

Note: This table illustrates the general trend of decreased polyalkylation with an excess of the aromatic substrate.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclopentane

This protocol describes a method to synthesize butyrylcyclopentane, which can then be reduced to n-butylcyclopentane, avoiding rearrangement and polyalkylation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).

  • Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent such as dichloromethane (B109758) (DCM). Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Add butyryl chloride (1.0 equivalent), dissolved in DCM, to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Substrate Addition: After the formation of the acylium ion complex, add cyclopentane (3.0 equivalents) dropwise via the dropping funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude butyrylcyclopentane can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Butyrylcyclopentane

This protocol reduces the ketone from Protocol 1 to the desired n-butylcyclopentane.

  • Catalyst Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add the butyrylcyclopentane (1.0 equivalent) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may be needed during the reflux period (typically 4-8 hours) to maintain a strongly acidic environment.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield n-butylcyclopentane.

Protocol 3: GC-MS Analysis of Reaction Products

This is a general protocol for identifying and quantifying side products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent like dichloromethane or hexane (B92381) to a final concentration of approximately 10-100 µg/mL.[12] Ensure the sample is free of particulates.

  • GC Instrument Conditions (Typical):

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[13][14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min). This program should be optimized based on the expected volatility of the products.

  • MS Instrument Conditions (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

    • Confirm identifications by comparing retention times and mass spectra with authentic standards if available.

    • Quantify the relative abundance of each product by integrating the peak areas in the chromatogram.[15]

Visualizations

Friedel_Crafts_Alkylation_Side_Reactions start Cyclopentane + 1-Chlorobutane lewis_acid AlCl₃ primary_carbocation Primary Butyl Carbocation start:e->primary_carbocation:w Reaction with Lewis Acid rearrangement 1,2-Hydride Shift primary_carbocation:e->rearrangement:w Unstable n_butyl n-Butylcyclopentane (Desired Product) primary_carbocation:e->n_butyl:w Alkylation (Minor Pathway) secondary_carbocation Secondary Butyl Carbocation rearrangement:e->secondary_carbocation:w Rearranges to More Stable sec_butyl sec-Butylcyclopentane (Rearrangement Product) secondary_carbocation:e->sec_butyl:w Alkylation (Major Pathway) polyalkylation Polyalkylated Products n_butyl:e->polyalkylation:w + Butyl Carbocation (More Reactive)

Caption: Key side reaction pathways in Friedel-Crafts alkylation.

Troubleshooting_Workflow start Unexpected Side Products Observed in Reaction q_isomer Is the major side product an isomer (e.g., sec-butyl)? start->q_isomer q_poly Are high molecular weight (polyalkylated) products observed? start->q_poly a_isomer Likely Carbocation Rearrangement q_isomer->a_isomer Yes sol_isomer SOLUTION: Use Friedel-Crafts Acylation followed by Reduction a_isomer->sol_isomer a_poly Likely Polyalkylation q_poly->a_poly Yes sol_poly1 SOLUTION 1: Increase excess of cyclopentane (e.g., >5:1) a_poly->sol_poly1 sol_poly2 SOLUTION 2: Lower reaction temperature and/or use milder catalyst sol_poly1->sol_poly2 sol_poly3 SOLUTION 3 (Best): Use Acylation-Reduction Route sol_poly2->sol_poly3

Caption: Logical workflow for troubleshooting common side products.

References

Technical Support Center: Enhancing Regioselectivity with Bulky Butylcyclopentane Substituents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing bulky butylcyclopentane-substituted ligands to improve the regioselectivity of catalytic cycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of bulky this compound substituents on ligands in controlling regioselectivity?

A1: Bulky substituents, such as this compound groups, on phosphine (B1218219) ligands play a crucial role in influencing the regioselectivity of a catalytic reaction primarily through steric hindrance.[1][2] This steric bulk can create a sterically demanding environment around the metal center, favoring the approach of a substrate from a less hindered position.[2] This directional control during key steps of the catalytic cycle, such as oxidative addition and reductive elimination, can lead to the preferential formation of one regioisomer over another.

Q2: How do this compound-substituted ligands compare to other bulky ligands like those with tert-butyl or adamantyl groups?

A2: While specific quantitative comparisons are highly dependent on the reaction, this compound substituents offer a unique steric profile. Compared to the spherical bulk of a tert-butyl group or the rigid, cage-like structure of an adamantyl group, the this compound group provides a more extended and conformationally flexible bulk. This can influence the shape and accessibility of the catalytic pocket, potentially offering different regioselectivities. The optimal choice of ligand is often reaction-specific and may require empirical screening.

Q3: What are the key steric and electronic parameters to consider for phosphine ligands with this compound substituents?

A3: The two primary parameters for phosphine ligands are their steric bulk and electronic properties.[3][4]

  • Steric Parameters: The "cone angle" and "percent buried volume (%Vbur)" are used to quantify the steric bulk of a ligand.[3][5] A larger cone angle and %Vbur generally indicate greater steric hindrance around the metal center.[5] For this compound-substituted phosphines, these parameters would be expected to be significant, influencing the accessibility of substrates to the catalyst.

  • Electronic Parameters: The electron-donating or -withdrawing nature of the ligand affects the reactivity of the metal center.[1] Alkyl groups like this compound are generally electron-donating, which can increase the electron density on the metal and facilitate steps like oxidative addition.[6]

Q4: Can the use of bulky this compound ligands lead to lower reaction rates?

A4: Yes, while advantageous for selectivity, excessive steric bulk can sometimes hinder the reaction rate.[7] If the ligand is too bulky, it may impede substrate binding to the metal center, leading to lower catalytic activity or turnover.[3][7] Optimizing the reaction conditions, such as temperature and catalyst loading, can help mitigate this issue.

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Formation of a Mixture of Isomers
Potential Cause Troubleshooting Steps
Insufficient Steric Hindrance Synthesize and screen ligands with varying numbers or positions of this compound substituents to increase steric bulk.Consider using a different bulky cycloalkyl ligand for comparison.
Suboptimal Reaction Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[7]Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect Solvent Choice The polarity of the solvent can influence the stability of transition states.[7]Screen a variety of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dioxane).[7]
Inappropriate Ligand-to-Metal Ratio An incorrect ratio can lead to the formation of different active catalyst species with varying selectivities.Titrate the ligand-to-metal ratio to determine the optimal conditions for the desired regioselectivity.
Issue 2: Low Catalytic Activity or No Reaction
Potential Cause Troubleshooting Steps
Excessive Steric Hindrance If the ligand is too bulky, it may prevent the substrate from accessing the metal center.[3]Try a ligand with a slightly smaller steric profile or increase the reaction temperature to overcome the activation barrier.
Catalyst Deactivation The catalyst may be sensitive to air or moisture. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]Impurities in the reagents can poison the catalyst. Use high-purity starting materials.[7]
Poor Solubility of the Catalyst The catalyst complex may not be soluble in the chosen solvent.Select a solvent in which the catalyst is fully soluble at the reaction temperature.
Suboptimal Catalyst Precursor The choice of metal precursor can affect the formation of the active catalyst.Screen different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) to see if it improves catalytic activity.[7]
Issue 3: Undesired Side Reactions (e.g., Protodeboronation in Suzuki-Miyaura Coupling)
Potential Cause Troubleshooting Steps
Presence of Water Protodeboronation is a common side reaction in Suzuki-Miyaura coupling that consumes the boronic acid reagent in the presence of water.[7][8]Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry reagents.
Palladium(II) Precatalysts Palladium(II) complexes, especially with bulky phosphine ligands, can accelerate protodeboronation.[7][8]Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms Pd(0) to minimize this side reaction.[9]
Choice of Base The base is essential for the catalytic cycle but can also promote protodeboronation.[7]Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that minimizes the side reaction while maintaining good catalytic activity.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Using a Bulky Phosphine Ligand

This protocol is a general guideline and should be optimized for specific substrates and ligands.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Bulky phosphine ligand (e.g., a butylcyclopentyl-substituted phosphine) (1-2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the bulky phosphine ligand, the aryl halide, the arylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic_Cycle cluster_ligand Bulky Butylcyclopentyl Ligand (L) Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative Addition->Ar-Pd(II)L(X) Transmetalation Transmetalation Ar-Pd(II)L(X)->Transmetalation R-B(OR)2 Ar-Pd(II)L(R) Ar-Pd(II)L(R) Transmetalation->Ar-Pd(II)L(R) Reductive Elimination Reductive Elimination Ar-Pd(II)L(R)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ligand Steric Hindrance Ligand->Oxidative Addition Influences Ligand->Reductive Elimination Promotes

Caption: Palladium-catalyzed cross-coupling cycle with bulky ligand influence.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Check_Sterics Evaluate Ligand Steric Bulk Start->Check_Sterics Increase_Bulk Increase Ligand Bulk Check_Sterics->Increase_Bulk Insufficient Check_Temp Optimize Temperature Check_Sterics->Check_Temp Sufficient Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Too High Check_Solvent Screen Solvents Check_Temp->Check_Solvent Optimal Change_Solvent Change Solvent Polarity Check_Solvent->Change_Solvent Suboptimal Success Improved Regioselectivity Check_Solvent->Success Optimal

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow Start Reaction Setup Step1 Combine Reagents under Inert Atmosphere Start->Step1 Step2 Add Anhydrous, Degassed Solvent Step1->Step2 Step3 Heat and Stir Reaction Step2->Step3 Step4 Monitor Progress (TLC/GC-MS) Step3->Step4 Step5 Reaction Workup Step4->Step5 Reaction Complete Step6 Purification (Column Chromatography) Step5->Step6 End Pure Product Step6->End

Caption: General experimental workflow for cross-coupling.

References

Addressing discrepancies between simulated and experimental butylcyclopentane spectra

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylcyclopentane Spectral Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common discrepancies observed between simulated and experimental spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is there a general mismatch between my simulated and experimental spectra for this compound?

A1: Discrepancies between simulated (theoretical) and experimental spectra are common and arise from a combination of factors related to both the computational model and the experimental conditions. At a high level, the primary sources of error fall into three categories:

  • Approximations in the Computational Model: Theoretical calculations are inherently approximations of a real quantum mechanical system. The choice of the level of theory (e.g., Density Functional Theory - DFT functional) and the basis set can significantly impact accuracy. Furthermore, most standard frequency calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations.

  • Environmental and State Effects: Simulations are often performed on a single molecule in the gas phase, neglecting intermolecular interactions. Experimental spectra, however, are typically recorded on samples in a condensed phase (liquid or solid) or in a solvent. These environmental factors can cause peak shifts, broadening, and changes in relative intensities.

  • Conformational Complexity: this compound is a flexible molecule with multiple conformers (different spatial arrangements of atoms) that are close in energy. The experimental spectrum represents a population-weighted average of all conformers present at a given temperature. If the simulation only considers the single lowest-energy conformer, it will not accurately represent the experimental reality.

A general workflow for comparing experimental and simulated data is essential for systematically identifying the source of discrepancies.

Spectral_Analysis_Workflow cluster_exp Experimental Protocol cluster_sim Computational Protocol Exp_Sample Sample Preparation Exp_Acquire Acquire Spectrum (FTIR, Raman, NMR) Exp_Sample->Exp_Acquire Exp_Process Process Data (Baseline Correction, etc.) Exp_Acquire->Exp_Process Compare Compare Spectra (Peak Position, Intensity) Exp_Process->Compare Sim_Conformer Conformational Search Sim_Optimize Optimize Geometries & Calculate Frequencies Sim_Conformer->Sim_Optimize Sim_Average Boltzmann-Average Spectra Sim_Optimize->Sim_Average Sim_Average->Compare Discrepancy Discrepancy Found? Compare->Discrepancy Refine Refine Simulation (Method, Basis Set, Solvent Model) Discrepancy->Refine Yes Re_evaluate Re-evaluate Experiment (Purity, Calibration) Discrepancy->Re_evaluate Yes Success Good Agreement: Analysis Complete Discrepancy->Success No Refine->Sim_Optimize Re_evaluate->Exp_Acquire

Caption: General workflow for spectral analysis.

Q2: My simulated and experimental vibrational (IR/Raman) spectra show peaks at different frequencies. How can I fix this?

A2: Mismatches in peak positions (frequencies) are a very common issue. Here’s a troubleshooting guide to diagnose and address the problem:

  • Systematic Scaling Factors: DFT calculations using the harmonic approximation systematically overestimate vibrational frequencies. To correct this, it is standard practice to apply a uniform scaling factor to the calculated frequencies. This factor depends on the level of theory and basis set used. For example, for B3LYP/6-31G(d), a typical scaling factor is around 0.96. Always check the literature for the recommended scaling factor for your specific computational method.

  • Anharmonic Corrections: For higher accuracy, perform an anharmonic frequency calculation. This is more computationally expensive but provides a much better agreement with experimental frequencies, as it accounts for the non-parabolic nature of the potential energy surface.

  • Incorrect Peak Assignment: Ensure you are comparing corresponding vibrational modes. A simulated peak might be close in frequency to an experimental one but represent a completely different molecular motion. Visualize the normal modes in your simulation output to confirm assignments.

  • Experimental Artifacts: The experimental spectrum may contain peaks not belonging to the sample. The most common in IR spectroscopy are sharp, rotational-vibrational peaks from atmospheric water vapor and carbon dioxide. Running a background spectrum improperly can also introduce artifacts.

  • Phase Mismatch: A gas-phase simulation will not perfectly match a liquid-phase experiment. Intermolecular interactions in the liquid phase can shift vibrational frequencies. Consider using a solvent model in your simulation.

Below is a table of typical vibrational frequencies for alkanes, which form the structure of this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
C-H Stretch2850 - 3000StrongAppears as a complex, strong band. Frequencies >3000 cm⁻¹ indicate C-H bonds on double/triple bonds or strained rings.
CH₂ Scissoring~1465MediumBending vibration within the H-C-H plane.
CH₃ Asymmetric Bend~1460MediumOften overlaps with the CH₂ scissoring mode.
CH₃ Symmetric Bend (Umbrella)~1375Medium-WeakA characteristic peak for methyl groups.
CH₂ Rocking~720WeakThis peak is characteristic of chains with four or more adjacent methylene (B1212753) (CH₂) groups.

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Caption: Troubleshooting flowchart for vibrational spectra.

Q3: How does the flexibility of the cyclopentane (B165970) ring affect the spectrum, and how should I account for it?

A3: The conformational flexibility of the cyclopentane ring is a critical factor that is often underestimated. The cyclopentane ring is not planar; it puckers to relieve torsional strain. It exists in two primary low-energy conformations: the 'envelope' and the 'half-chair'.

These conformers can interconvert rapidly through a low-energy process called pseudorotation. For this compound, the presence of the butyl group will create several distinct conformers (e.g., equatorial vs. axial attachment of the butyl group, plus different puckering states of the ring).

The experimental spectrum at room temperature is a composite of the spectra of all significantly populated conformers. A simulation based on a single geometry, even the global minimum, will therefore be incomplete.

Methodology for Addressing Conformational Flexibility:

  • Conformational Search: Perform a thorough conformational search using a computationally inexpensive method (like molecular mechanics or semi-empirical methods) to identify all low-energy conformers of this compound.

  • Geometry Optimization and Frequency Calculation: For each identified conformer within a reasonable energy window (e.g., ~2-3 kcal/mol of the global minimum), perform a full geometry optimization and frequency calculation at your desired level of theory (e.g., B3LYP/6-31G(d)).

  • Boltzmann Averaging: Calculate the relative population of each conformer at the experimental temperature using the Boltzmann distribution, which depends on their relative free energies.

  • Spectrum Averaging: Generate the final simulated spectrum by summing the spectra of each conformer, weighted by their respective Boltzmann populations. Specialized software can perform this averaging. This composite spectrum will provide a much more realistic comparison to the experimental data.

Conformational_Averaging cluster_conformers Low-Energy Conformers cluster_spectra Individual Spectra Start Start: Single Molecule ConfSearch Conformational Search Start->ConfSearch Conf1 Conformer 1 (Global Minimum) ConfSearch->Conf1 Conf2 Conformer 2 ConfSearch->Conf2 ConfN Conformer N ConfSearch->ConfN OptFreq Optimize & Calculate Frequencies for each conformer Conf1->OptFreq Conf2->OptFreq ConfN->OptFreq Spec1 Spectrum 1 OptFreq->Spec1 Spec2 Spectrum 2 OptFreq->Spec2 SpecN Spectrum N OptFreq->SpecN Boltzmann Calculate Boltzmann Population Weights (P₁, P₂, ... Pₙ) OptFreq->Boltzmann Sum Weighted Sum: Final Spectrum = Σ(Pᵢ * Spectrumᵢ) Spec1->Sum Spec2->Sum SpecN->Sum Boltzmann->Sum

Caption: Workflow for conformational averaging of spectra.

Q4: My simulated ¹H or ¹³C NMR chemical shifts for this compound don't match the experimental values. What are the common causes?

A4: Discrepancies in NMR chemical shifts are primarily influenced by the chemical environment, both electronically and physically.

  • Solvent Effects: This is one of the most significant factors. Simulations are often performed in vacuo (gas phase), while NMR experiments are almost always conducted in a solvent. The solvent can influence the molecule's geometry and electronic structure through solute-solvent interactions, leading to changes in chemical shifts.

    • Solution: Use an implicit solvent model (like the Polarizable Continuum Model - PCM) in your calculations. For even greater accuracy, explicit solvent models can be used, but they are computationally very demanding.

  • Conformational Averaging: Just as with vibrational spectroscopy, the observed NMR spectrum is a population-weighted average of the chemical shifts of all contributing conformers. A fast exchange on the NMR timescale means you see a single averaged peak for each nucleus, not separate peaks for each conformer. It is crucial to perform the conformational search and Boltzmann averaging as described in Q3.

  • Reference Standard: Theoretical chemical shifts are calculated as absolute shieldings (σ). To compare with experimental data, you must either calculate the shielding of the reference standard (e.g., Tetramethylsilane - TMS) with the exact same level of theory and subtract it (δ = σ_ref - σ_calc) or compare your calculated values to experimental data that has been referenced consistently.

  • Level of Theory: The accuracy of NMR predictions is sensitive to the choice of DFT functional and basis set. Functionals specifically parameterized for NMR, such as mPW1PW91, and larger basis sets (e.g., 6-311+G(2d,p)) often yield better results.

Experimental and Computational Protocols

Recommended Experimental Protocol (FTIR-ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty ATR crystal. An unclean crystal is a common source of spectral artifacts.

  • Sample Application: Apply a small drop of pure liquid this compound to the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.

Recommended Computational Protocol (DFT)

This protocol outlines a robust approach for simulating vibrational spectra that accounts for the key issues discussed.

  • Conformational Search:

    • Use a program like CREST or the conformational search module in a package like Spartan or Schrödinger, employing a fast method like the GFN2-xTB semi-empirical method or a molecular mechanics force field (e.g., MMFF94).

  • Optimization and Frequency Calculation:

    • Take all unique conformers within ~3 kcal/mol of the global minimum.

    • Perform geometry optimization and harmonic frequency calculations using a DFT functional and basis set known for good performance with organic molecules (e.g., B3LYP/6-31G(d) or ωB97X-D/6-31+G(d,p)).

    • Include an implicit solvent model (e.g., IEFPCM with the solvent matching the experiment) if applicable.

    • Ensure all optimized structures have no imaginary frequencies, confirming they are true local minima.

  • Data Analysis and Spectrum Generation:

    • Extract the thermochemical data (Gibbs Free Energy) for each conformer to calculate Boltzmann populations at the desired temperature.

    • Apply the appropriate frequency scaling factor to the harmonic frequencies of each conformer.

    • Generate the final, Boltzmann-averaged spectrum by summing the scaled spectra of all conformers, weighted by their populations.

The following table summarizes the impact of various computational parameters on the quality of the simulated spectrum.

Parameter Low/Simple Setting High/Complex Setting Impact on Accuracy
Geometry Single lowest-energy conformerBoltzmann-averaged ensembleHigh: Crucial for flexible molecules like this compound.
Vibrational Model Harmonic ApproximationAnharmonic Calculation (VPT2)High: Corrects systematic overestimation of frequencies.
DFT Functional B3LYPωB97X-D, M06-2XMedium: Newer functionals can offer better accuracy for certain properties.
Basis Set 6-31G(d)6-311+G(2d,p)Medium: Larger basis sets with diffuse and polarization functions improve accuracy but increase cost.
Environment Gas Phase (in vacuo)Implicit Solvent (PCM)High: Essential for matching spectra recorded in solution, especially for polar molecules or NMR.

Technical Support Center: Purification of Synthesized Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of butylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesized via Friedel-Crafts alkylation?

A1: The synthesis of n-butylcyclopentane, typically through the Friedel-Crafts alkylation of cyclopentane (B165970) with a butyl halide (e.g., 1-chlorobutane) using a Lewis acid catalyst like aluminum chloride (AlCl₃), can result in several impurities:

  • Unreacted Starting Materials: Residual cyclopentane and the butyl halide may remain in the crude product.

  • Isomeric Byproducts: Carbocation rearrangements during the reaction can lead to the formation of isomeric products such as sec-butylcyclopentane and tert-butylcyclopentane.[1]

  • Polyalkylated Products: The initial product, this compound, can undergo further alkylation, resulting in di- or poly-butylated cyclopentanes.

  • Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products can be present as acidic impurities.

Q2: My crude this compound is a mixture of isomers. Which purification method is most effective for their separation?

A2: Separating isomers of this compound can be challenging due to their similar physical properties. The choice of method depends on the required purity and available equipment:

  • Fractional Distillation: This technique can be effective if there is a sufficient difference in the boiling points of the isomers. However, for isomers with very close boiling points, a highly efficient distillation column with a large number of theoretical plates is required.[2][3]

  • Preparative Gas Chromatography (GC): This is a highly effective method for separating volatile compounds with very close boiling points, such as alkane isomers.[4] It can yield high-purity fractions, but it is typically used for smaller-scale purifications.

  • Adsorption Chromatography: This method can separate isomers based on differences in their interaction with a solid adsorbent. For alkanes, adsorbents like zeolites or silica (B1680970) gel can be used to separate linear from branched isomers.[5]

Q3: How can I remove the acidic catalyst residue from my crude product?

A3: An acid-base extraction is the standard procedure for removing Lewis acid catalyst residues.[6][7] This involves quenching the reaction mixture in cold water or ice to hydrolyze the aluminum chloride, followed by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate, to neutralize any remaining acidic species.[8]

Troubleshooting Guides

Method 1: Purification by Fractional Distillation

Issue: Poor separation of isomers despite a long distillation time.

  • Possible Cause 1: Insufficient Column Efficiency. The boiling points of n-butylcyclopentane, sec-butylcyclopentane, and tert-butylcyclopentane are very close. A standard laboratory distillation setup may not have enough theoretical plates to achieve good separation.

    • Solution: Use a longer fractionating column packed with a high-efficiency packing material (e.g., structured packing or Raschig rings). Insulate the column to maintain a proper temperature gradient.

  • Possible Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for the necessary multiple vaporization-condensation cycles required for efficient separation.[9]

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.

  • Possible Cause 3: Inaccurate Temperature Monitoring. The placement of the thermometer is crucial for accurate boiling point determination.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Method 2: Purification by Preparative Gas Chromatography

Issue: Co-elution of isomers or broad peaks.

  • Possible Cause 1: Suboptimal Column Selection. The stationary phase of the GC column is critical for separating isomers.

    • Solution: Use a long capillary column (e.g., >50 m) with a non-polar stationary phase, such as squalane (B1681988) or a dimethylpolysiloxane-based phase. These phases separate alkanes primarily based on their boiling points and molecular shape.

  • Possible Cause 2: Incorrect Temperature Program. A rapid temperature ramp will not provide sufficient time for the isomers to separate on the column.

    • Solution: Optimize the oven temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 1-2 °C/min) to enhance resolution between the closely eluting isomers.

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, asymmetric peaks and poor separation.

    • Solution: Reduce the injection volume or dilute the sample.

Method 3: Removal of Catalyst Residues by Acid-Base Wash

Issue: The organic layer remains colored or acidic after washing.

  • Possible Cause 1: Incomplete Quenching. The aluminum chloride complex with the product may not have been fully hydrolyzed.

    • Solution: Ensure the reaction mixture is added slowly to a vigorously stirred mixture of ice and water. After the initial quench, you can add dilute hydrochloric acid to dissolve any remaining aluminum salts.[7]

  • Possible Cause 2: Insufficient Washing. The acidic byproducts may not have been fully neutralized.

    • Solution: Perform multiple washes with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic. Follow with a final wash with brine to help break any emulsions.

Data Presentation

CompoundBoiling Point (°C)Notes
n-Butylcyclopentane~156The desired product.
sec-Butylcyclopentane~154A common isomeric impurity with a very close boiling point to the desired product.[3][7][10]
tert-Butylcyclopentane~143An isomeric impurity with a lower boiling point, making it easier to separate by fractional distillation.[2][6][8]

Experimental Protocols

Protocol 1: Quenching and Acid-Base Wash of the Reaction Mixture
  • Preparation: Prepare a beaker with a mixture of crushed ice and water. The volume should be roughly 5-10 times the volume of the reaction mixture.

  • Quenching: Slowly and carefully add the crude reaction mixture to the ice-water slurry with vigorous stirring. This should be done in a fume hood as HCl gas may be evolved.[7]

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Acid Wash (Optional): Wash the organic layer with a dilute solution of HCl (e.g., 1 M) to dissolve any remaining aluminum salts.[7]

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid. Vent the separatory funnel frequently to release any CO₂ gas that is formed. Repeat until no more gas evolves.

  • Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to help remove dissolved water and break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a long, insulated fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge).

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask slowly and evenly.

  • Fraction Collection: Collect the initial fraction, which will be enriched in lower-boiling impurities like tert-butylcyclopentane. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure fraction is being collected.

  • Product Collection: As the temperature begins to rise, change the receiving flask to collect the main fraction, which should distill at a temperature close to the boiling point of n-butylcyclopentane.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 3: Purification by Preparative Gas Chromatography
  • Instrument Setup:

    • Column: A long, non-polar capillary column (e.g., 50 m x 0.53 mm ID with a thick film of dimethylpolysiloxane).

    • Carrier Gas: Helium or hydrogen at an optimized flow rate.

    • Injector: Set to a splitless or a low split ratio mode to maximize the amount of sample introduced to the column.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and use a slow ramp rate (e.g., 2 °C/min) to the final temperature.

    • Detector: A flame ionization detector (FID) is suitable for hydrocarbons.

    • Collection: Use a fraction collector cooled with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath) to trap the eluting compounds.

  • Injection and Collection: Inject a small amount of the crude this compound mixture. Monitor the chromatogram and collect the fractions corresponding to the different isomers as they elute from the column.

  • Purity Analysis: Re-inject a small amount of each collected fraction into the GC to verify its purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Friedel-Crafts Alkylation (Crude this compound) quench Quenching (Ice/Water) synthesis->quench acid_wash Acid-Base Wash (NaHCO3) quench->acid_wash dry Drying (MgSO4) acid_wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate distillation Fractional Distillation concentrate->distillation prep_gc Preparative GC concentrate->prep_gc adsorption Adsorption Chromatography concentrate->adsorption gc_ms GC-MS Analysis distillation->gc_ms prep_gc->gc_ms adsorption->gc_ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation start Poor Isomer Separation by Fractional Distillation check_column Is column efficiency sufficient? start->check_column increase_efficiency Increase column length or use better packing check_column->increase_efficiency No check_rate Is distillation rate slow and steady? check_column->check_rate Yes increase_efficiency->check_rate reduce_heat Reduce heating rate check_rate->reduce_heat No check_thermometer Is thermometer placed correctly? check_rate->check_thermometer Yes reduce_heat->check_thermometer reposition_thermometer Reposition thermometer check_thermometer->reposition_thermometer No consider_alt Consider alternative method (e.g., Preparative GC) check_thermometer->consider_alt Yes reposition_thermometer->consider_alt

Caption: Troubleshooting guide for fractional distillation of this compound isomers.

References

Technical Support Center: Enhancing the Efficiency of Butylcyclopentane as a Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use as a reaction medium. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a reaction medium?

This compound (C9H18) is a non-polar, aprotic aliphatic hydrocarbon.[1][2] Its key features include a high boiling point, low melting point, and chemical inertness, making it a suitable solvent for a variety of chemical reactions, particularly those involving non-polar reagents or organometallic catalysts that require an inert environment.[1]

Q2: What are the main physical and chemical properties of this compound?

This compound is a colorless liquid with a characteristic hydrocarbon odor.[3] Its properties are summarized in the table below.

Q3: In which types of solvents is this compound soluble?

As a non-polar compound, this compound is generally insoluble in polar solvents like water but exhibits good solubility in many other non-polar organic solvents.[3] The principle of "like dissolves like" is a good guideline for predicting its solubility.[3]

Q4: What are the primary safety concerns when working with this compound?

The primary hazard associated with this compound is its flammability.[2] It is a flammable liquid and vapor, and appropriate safety precautions, such as working in a well-ventilated fume hood away from ignition sources, must be taken.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC9H18[2][3][4][5]
Molecular Weight126.24 g/mol [2][3][4][5]
AppearanceColorless Liquid[3]
Boiling Point161.0 °C[3]
Melting Point-80.3 °C[3]
Density0.8164 g/cm³[3]
IUPAC NameThis compound[2][3]

Table 2: Solubility Profile of this compound

Solvent TypeSolubility BehaviorExamplesReference(s)
Polar SolventsLow to InsolubleWater[3]
Non-polar Organic SolventsHighHexane, Toluene, Diethyl Ether[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as a reaction medium.

Issue 1: Poor Solubility of Reagents

  • Q: My starting materials, which have some polarity, are not dissolving well in this compound. What can I do?

    • A1: Increase Temperature. The solubility of many compounds increases with temperature.[3] Cautiously heating the reaction mixture may improve solubility. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of your reagents.

    • A2: Add a Co-solvent. If heating is not an option, consider adding a small amount of a co-solvent with intermediate polarity that is miscible with this compound. Ethers like THF or CPME can sometimes help solubilize more polar reagents without drastically changing the overall non-polar character of the medium.

    • A3: Modify the Reagent. If possible, consider modifying your reagent to be more lipophilic, for instance, by adding a non-polar protecting group. This is a common strategy in drug development to improve solubility in non-polar environments.[1]

Issue 2: Slow or Incomplete Reaction

  • Q: My reaction is proceeding very slowly or stalling in this compound. How can I increase the reaction rate?

    • A1: Increase Reaction Temperature. Reaction kinetics are highly dependent on temperature.[6] Increasing the temperature will provide more energy to the system and can significantly accelerate the reaction rate. This compound's high boiling point (161 °C) allows for a wide operational temperature range.

    • A2: Check Reagent Purity and Concentration. Ensure that your reagents are pure and used at the correct concentration.[7] Impurities can inhibit catalysts or interfere with the reaction. Running the reaction at a higher concentration can also sometimes increase the rate.

    • A3: Ensure Efficient Mixing. In heterogeneous reactions, or if reagents are not fully dissolved, efficient stirring is crucial for maximizing the interaction between reactants.[7]

    • A4: Consider a Phase-Transfer Catalyst. For reactions involving an ionic reagent and an organic substrate, a phase-transfer catalyst can be used to shuttle the ionic reagent into the organic phase, thereby facilitating the reaction.

Issue 3: Difficulty with Product Isolation and Purification

  • Q: My product is non-polar and difficult to separate from the this compound solvent. What purification strategies are effective?

    • A1: Distillation. If your product is significantly less volatile than this compound, simple distillation can be effective. If your product has a high boiling point or is heat-sensitive, vacuum distillation is the preferred method to remove the solvent.

    • A2: Chromatography. Flash column chromatography is a standard method for purification. Since both your product and the solvent are non-polar, you will need to use a very non-polar mobile phase (e.g., heptane (B126788) or hexane) to ensure the this compound elutes quickly while your product is retained on the stationary phase (e.g., silica (B1680970) gel).

    • A3: Crystallization/Precipitation. If your product is a solid, you may be able to induce crystallization or precipitation by cooling the solution or by adding an anti-solvent (a solvent in which your product is insoluble but is miscible with this compound).

    • A4: Liquid-Liquid Extraction. If your product has functional groups that can be protonated or deprotonated, you can use a pH-based liquid-liquid extraction to temporarily move it into an aqueous phase, leaving the this compound behind. The product can then be recovered by neutralizing the aqueous phase and extracting with a fresh, more volatile organic solvent.[8]

Issue 4: Unexpected Side Reactions

  • Q: I am observing unexpected byproducts. Could the solvent be involved?

    • A1: Assess Solvent Inertness. While this compound is generally inert, it can undergo reactions typical of saturated hydrocarbons, such as free-radical halogenation, under specific conditions (e.g., high heat and UV light).[3] Ensure your reaction conditions are compatible with an alkane-based solvent.

    • A2: Evaluate Steric Hindrance. The butyl group on the cyclopentane (B165970) ring can introduce steric bulk.[1] This may influence the regioselectivity or stereoselectivity of your reaction, potentially favoring the formation of different isomers compared to reactions run in smaller solvents.[1]

Visualizations

TroubleshootingWorkflow start Reaction Inefficient in This compound issue Identify Primary Issue start->issue solubility Poor Reagent Solubility issue->solubility Solubility? kinetics Slow / Stalled Reaction issue->kinetics Kinetics? separation Difficult Product Isolation issue->separation Separation? sol_a Increase Temperature solubility->sol_a sol_b Add Co-solvent solubility->sol_b kin_a Increase Temperature kinetics->kin_a kin_b Check Reagent Purity & Concentration kinetics->kin_b sep_a Vacuum Distillation separation->sep_a sep_b Chromatography (Non-polar Eluent) separation->sep_b end Problem Resolved sol_a->end sol_b->end kin_a->end kin_b->end sep_a->end sep_b->end

SolventSelection title Solvent Selection: When to Use this compound reagents Are your key reagents non-polar? conditions Does the reaction require high temperatures (>100°C)? reagents->conditions Yes consider_alt Consider alternative solvents (e.g., ethers, toluene) reagents->consider_alt No aprotic Is an aprotic, inert environment needed? conditions->aprotic Yes conditions->consider_alt No use_bcp This compound is a GOOD candidate aprotic->use_bcp Yes aprotic->consider_alt No

Experimental Protocols

Protocol: Friedel-Crafts Alkylation of Cyclopentane using Butyl Chloride

This protocol describes a representative reaction where this compound could be synthesized or used as a high-boiling, non-polar medium. The synthesis itself serves as an example of a reaction type suitable for this solvent class.[1]

Objective: To synthesize this compound via Friedel-Crafts alkylation.

Materials:

  • Cyclopentane

  • Butyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • This compound (as solvent, optional if running at high concentration)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar, reflux condenser, and an addition funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to protect the anhydrous aluminum chloride from moisture.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride. Add an excess of cyclopentane, which will act as both reactant and solvent. Begin cooling the flask in an ice bath with gentle stirring.

  • Addition of Alkyl Halide: Slowly add butyl chloride dropwise from the addition funnel to the cooled, stirring suspension over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions. The reaction proceeds via carbocation formation followed by electrophilic attack on the cyclopentane ring.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC (visualized with a suitable stain).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a dilute aqueous HCl solution to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product and excess cyclopentane) will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Dilute HCl

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (to remove bulk water)

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the excess cyclopentane (and any other low-boiling components) using a rotary evaporator. The crude this compound product can then be purified by fractional distillation under reduced pressure.

ExperimentalWorkflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a 1. Assemble Dry Glassware under Inert Atmosphere b 2. Charge AlCl3 and Cyclopentane (Solvent) a->b c 3. Cool Flask in Ice Bath b->c d 4. Add Butyl Chloride Dropwise (<10°C) c->d e 5. Warm to RT and Stir (2-4 hours) d->e f 6. Monitor by GC/TLC e->f g 7. Quench with Ice/HCl f->g h 8. Liquid-Liquid Extraction g->h i 9. Wash Organic Layer h->i j 10. Dry and Filter i->j k 11. Purify by Distillation j->k

References

Navigating Electrostatic Risks: A Technical Guide for Handling Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides crucial guidance on mitigating the electrostatic discharge (ESD) hazards associated with the handling of butylcyclopentane. As a flammable, non-polar hydrocarbon, this compound is prone to accumulating static electricity during routine laboratory and manufacturing procedures, posing a significant ignition risk. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safe handling of this compound.

Understanding the Hazard: Electrostatic Properties of this compound

Table 1: Estimated Electrostatic Properties of this compound (using n-nonane as a proxy)

PropertyValueUnitSignificance
Electrical Conductivity (σ) < 0.1pS/mExtremely low conductivity allows for the rapid accumulation and retention of static charge.
Dielectric Constant (εr) ~2.0-The low dielectric constant hinders the dissipation of localized charges.
Calculated Charge Relaxation Time (τ) > 18secondsA long charge relaxation time indicates that once a charge is generated, it will persist for a significant duration, increasing the window for a potential electrostatic discharge.

Charge Relaxation Time (τ) is a critical parameter for assessing the risk of static accumulation. It is the time it takes for a charge in a material to decay to approximately 37% of its initial value. It can be calculated using the following formula:

τ = ε₀ * εr / σ

Where:

  • τ = Charge Relaxation Time (seconds)

  • ε₀ = Vacuum Permittivity (8.854 x 10⁻¹² F/m)

  • εr = Dielectric Constant of the material

  • σ = Electrical Conductivity of the material (S/m)

Troubleshooting Guide: Preventing and Mitigating Electrostatic Discharge

This section addresses specific issues that may arise during the handling of this compound and provides actionable solutions.

Q1: I am transferring this compound between metal containers and I'm concerned about static buildup. What are the essential precautions?

A1: When transferring any flammable, low-conductivity liquid like this compound between conductive containers, it is imperative to implement proper bonding and grounding procedures to equalize the electrical potential between the containers and dissipate any generated charge to the earth.

Troubleshooting Steps:

  • Inspect Equipment: Before starting, visually inspect all bonding and grounding wires and clamps for damage, corrosion, or loose connections. Ensure that clamps provide a secure, metal-to-metal contact.

  • Proper Connection Sequence:

    • First, connect a bonding wire to the dispensing container.

    • Next, connect the other end of the same bonding wire to the receiving container.

    • Then, connect a separate grounding wire from the dispensing container to a verified earth ground.

  • Maintain Contact: During the entire transfer process, ensure that the dispensing nozzle remains in contact with the receiving container.

  • Avoid Splash Filling: Use a dip pipe that extends to the bottom of the receiving container to minimize turbulence and splashing, which are significant sources of static generation.

  • Control Flow Rate: Initially, maintain a low flow rate until the outlet of the dip pipe is submerged in the liquid.

Q2: I need to filter this compound. What are the increased risks and how can I mitigate them?

A2: Filtration is a high-charge-generating activity. The large surface area and tortuous path through the filter medium can lead to a significant accumulation of static charge on the liquid.

Troubleshooting Steps:

  • Use Conductive Housing: Ensure the filter housing is made of a conductive material and is properly grounded.

  • Allow for Relaxation Time: Install a conductive, grounded relaxation pipe downstream of the filter. This provides time for the generated charge to dissipate before the liquid enters the receiving vessel. A general rule of thumb is to provide at least 30 seconds of residence time in the relaxation pipe.[1]

  • Monitor for Charge Accumulation: In critical applications, consider installing a static charge meter to monitor the level of charge in the liquid after filtration.

Q3: My process involves handling this compound in non-conductive (e.g., glass, plastic) containers. What are the specific hazards and control measures?

A3: Non-conductive containers present a significant hazard as they can accumulate and retain a static charge on their surface, which can then induce a charge on the contained liquid. Grounding the container itself is ineffective.

Troubleshooting Steps:

  • Ground the Liquid Directly: When transferring to or from a non-conductive container, a grounded dip pipe or a grounded wire must be inserted directly into the liquid.[2]

  • Avoid External Charging: Be mindful of triboelectric charging of the container's exterior. Do not rub the container with a cloth, and handle it with grounded personnel.

  • Use Conductive Additives (if permissible): In some applications, the addition of a minute quantity of an anti-static additive can increase the conductivity of the liquid, allowing for faster charge dissipation. The compatibility of any additive with the process must be thoroughly evaluated.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of static charge generation when handling this compound?

A: The primary mechanism is triboelectric charging , which occurs when this compound comes into contact with and separates from another material, such as a pipe wall, filter medium, or another liquid phase.[3] This contact and separation cause a transfer of electrons, leading to a net static charge on the liquid.

Q: Can environmental conditions affect the risk of electrostatic discharge?

A: Yes. Low humidity environments significantly increase the risk of ESD. In dry air, the insulating properties of the air are greater, allowing for higher charge accumulation before a discharge occurs. It is recommended to maintain a relative humidity of at least 50% in areas where flammable liquids are handled, if feasible for the process.

Q: What is the Minimum Ignition Energy (MIE) of this compound vapor, and why is it important?

Table 2: Typical Minimum Ignition Energies (MIE) of Vapors in Air

SubstanceMIE (mJ)
Methane0.28
Propane0.25
Hydrocarbon Vapors (general) 0.2 - 0.3
Hydrogen0.011

Q: What types of personal protective equipment (PPE) are recommended?

A: In addition to standard chemical resistant gloves and safety glasses, personnel handling flammable liquids in areas with ESD risks should wear static-dissipative footwear and clothing made of natural fibers (e.g., cotton). Avoid synthetic clothing (e.g., polyester, nylon) which can generate and accumulate significant static charges.

Experimental Protocols

Methodology for Determining Electrical Conductivity (Based on ASTM D2624/D4308)

This protocol outlines the general steps for measuring the electrical conductivity of a low-conductivity hydrocarbon liquid like this compound.

Objective: To determine the electrical conductivity of a liquid hydrocarbon sample using a precision conductivity meter.[4][5][6]

Apparatus:

  • Conductivity meter with a suitable range for low-conductivity liquids (e.g., 0.1 to 2000 pS/m).

  • Conductivity cell (probe).

  • Grounding strap.

  • Metal beaker or other suitable conductive sample container.[1]

  • Thermometer.

  • Cleaning solvents (e.g., isopropyl alcohol, n-heptane).

Procedure:

  • Cell Cleaning:

    • Thoroughly clean the conductivity cell with a suitable solvent (e.g., isopropyl alcohol) to remove any contaminants.

    • Rinse the cell multiple times with the test liquid (this compound) before taking the final measurement.

  • Sample Preparation:

    • Take a representative sample of the this compound in a clean, dry, conductive container.

    • Allow the sample to rest for a prescribed period (e.g., 15 minutes for conductivities below 1 pS/m) to allow any residual charges from sampling to dissipate.[5]

  • Measurement:

    • Ground the conductivity meter and the sample container.

    • Immerse the conductivity cell into the sample, ensuring it is not in contact with the bottom or sides of the container.

    • Gently agitate the sample with the cell to ensure a representative measurement.

    • Allow the reading to stabilize and record the conductivity value and the temperature of the sample.

Methodology for Determining Dielectric Constant (Based on ASTM D924)

This protocol provides a general outline for measuring the dielectric constant of an electrical insulating liquid, which can be adapted for this compound.

Objective: To determine the relative permittivity (dielectric constant) of a liquid by measuring the capacitance of a test cell filled with the liquid.[7]

Apparatus:

  • Capacitance bridge or LCR meter.

  • Test cell with a known geometry and empty capacitance.

  • Temperature-controlled chamber.

  • Grounding straps.

  • Cleaning solvents.

Procedure:

  • Cell Calibration:

    • Thoroughly clean and dry the test cell.

    • Measure the capacitance of the empty, dry cell (C₀) at the desired test temperature.

  • Sample Filling:

    • Fill the clean, dry test cell with the this compound sample, ensuring no air bubbles are trapped between the electrodes.

  • Measurement:

    • Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium.

    • Measure the capacitance of the cell filled with the sample (Cs) at the same temperature.

  • Calculation:

    • The dielectric constant (εr) is calculated as the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell: εr = Cs / C₀

Visualizations

Logical Workflow for ESD Hazard Assessment

The following diagram illustrates a logical workflow for assessing and mitigating electrostatic discharge hazards when handling this compound.

ESD_Hazard_Assessment start Start: Handling this compound process Identify Process Steps (e.g., Transfer, Filtration, Mixing) start->process is_conductive Is Equipment Conductive? process->is_conductive is_grounded Is Equipment Properly Bonded and Grounded? is_conductive->is_grounded Yes non_conductive_proc Implement Non-Conductive Handling Procedures (e.g., Grounded Dip Tube) is_conductive->non_conductive_proc No corrective_action Implement Corrective Actions: - Repair/Replace Connections - Verify Ground Path is_grounded->corrective_action No high_charge_gen Is it a High Charge Generation Process? (e.g., Filtration, Splash Filling) is_grounded->high_charge_gen Yes non_conductive_proc->high_charge_gen corrective_action->is_grounded stop_ops Stop Operation and Re-evaluate corrective_action->stop_ops implement_controls Implement Additional Controls: - Relaxation Time - Reduce Flow Rate high_charge_gen->implement_controls Yes safe_ops Proceed with Operation high_charge_gen->safe_ops No implement_controls->safe_ops

Caption: ESD Hazard Assessment Workflow for this compound.

Triboelectric Series of Common Laboratory Materials

This diagram illustrates the relative tendency of different materials to gain or lose electrons upon contact, which is the principle behind triboelectric charging. Materials higher on the list tend to become positively charged, while those lower on the list tend to become negatively charged. The greater the separation between two materials on the list, the greater the potential for static charge generation.

Triboelectric_Series cluster_positive More Positive (+) cluster_neutral Neutral cluster_negative More Negative (-) Air Air Glass Glass Nylon Nylon Wool Wool Silk Silk Aluminum Aluminum Paper Paper Cotton Cotton Steel Steel Hard Rubber Hard Rubber Nickel, Copper Nickel, Copper Brass, Silver Brass, Silver Gold, Platinum Gold, Platinum Polyester Polyester Polyethylene Polyethylene Polypropylene Polypropylene PVC (Vinyl) PVC (Vinyl) Silicone Silicone Teflon Teflon

Caption: Simplified Triboelectric Series of Common Materials.

By understanding the principles of static electricity and adhering to the guidelines outlined in this technical support center, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound and other flammable, low-conductivity liquids. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

Validation & Comparative

A Comparative Analysis of Butylcyclopentane and Butylcyclohexane as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical and combustion properties of n-butylcyclopentane and n-butylcyclohexane, two cycloalkane compounds with potential applications as components in advanced fuels. While both molecules share a similar structural motif, the difference in their cycloalkyl ring size—five-membered versus six-membered—imparts distinct characteristics that influence their behavior as fuel components. This report summarizes available experimental data, details relevant experimental protocols, and presents logical workflows for fuel property evaluation.

Molecular Structures

The fundamental difference between the two compounds lies in their cyclic structure, as illustrated below.

G Molecular Structures cluster_0 n-Butylcyclopentane cluster_1 n-Butylcyclohexane a C₉H₁₈ a_struct b C₁₀H₂₀ b_struct

Figure 1: 2D structures of n-butylcyclopentane and n-butylcyclohexane.

Physicochemical Properties

A summary of the key physical and chemical properties of n-butylcyclopentane and n-butylcyclohexane is presented in the following table. These properties are crucial for understanding their behavior in a fuel system, affecting aspects such as storage, atomization, and vaporization.

Propertyn-Butylcyclopentanen-Butylcyclohexane
Molecular Formula C₉H₁₈C₁₀H₂₀
Molecular Weight ( g/mol ) 126.24[1]140.27
Density (g/mL at 25°C) 0.7840.818
Boiling Point (°C) 156178-180
Melting Point (°C) -108-78
Heat of Vaporization (kJ/mol) Lower than butylcyclohexane[2]Data not available
Vapor Pressure Higher than butylcyclohexane[2]2.9 mmHg at 37.7 °C

Combustion Properties

The combustion characteristics of a fuel component are critical to its performance in an engine. Key parameters include the octane (B31449) rating (Research Octane Number - RON and Motor Octane Number - MON), which indicates resistance to knocking, ignition delay time, and laminar flame speed. While experimental data for n-butylcyclohexane is available, there is a notable lack of published experimental data for the combustion properties of n-butylcyclopentane.

Propertyn-Butylcyclopentanen-Butylcyclohexane
Research Octane Number (RON) Data not availableData not available
Motor Octane Number (MON) Data not availableData not available
Ignition Delay Time Data not availableExhibits Negative Temperature Coefficient (NTC) behavior.[3]
Laminar Flame Speed Data not availableData not available
Standard Liquid Enthalpy of Combustion (kJ/mol) -5888.1[4]-6534.5

Note: The absence of experimental combustion data for n-butylcyclopentane in the public domain presents a significant gap in a direct comparative analysis. General trends suggest that for cycloalkanes, a smaller ring size can influence combustion chemistry, but specific quantitative comparisons require experimental validation.

Experimental Protocols

The determination of the fuel properties listed above follows standardized experimental procedures. Below are detailed methodologies for key combustion experiments.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number of a spark-ignition engine fuel is a measure of its resistance to autoignition, which causes engine knocking. RON and MON are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

ASTM D2699 (RON) and ASTM D2700 (MON):

  • Apparatus: A CFR engine with a variable compression ratio is used. The engine is equipped with instrumentation to measure knock intensity.

  • Principle: The knock intensity of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON/MON = 100) and n-heptane (RON/MON = 0).

  • Procedure:

    • The CFR engine is operated under specific conditions for either the RON or MON test. Key differing parameters include engine speed and intake air temperature.

    • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the test fuel.

    • Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the test fuel, are then run in the engine without changing the compression ratio.

    • The octane number of the test fuel is determined by interpolating between the knock intensities of the two PRF blends.

G Octane Number Determination Workflow start Start: Prepare Test Fuel and CFR Engine op_cond Set Operating Conditions (ASTM D2699 for RON or D2700 for MON) start->op_cond adjust_cr Adjust Compression Ratio to achieve Standard Knock Intensity op_cond->adjust_cr select_prf Select Bracketing Primary Reference Fuels (PRFs) adjust_cr->select_prf test_prf1 Measure Knock Intensity of Lower PRF select_prf->test_prf1 test_prf2 Measure Knock Intensity of Higher PRF select_prf->test_prf2 interpolate Interpolate to Determine Octane Number of Test Fuel test_prf1->interpolate test_prf2->interpolate end_node End: Report Octane Number interpolate->end_node

Figure 2: Workflow for RON/MON determination.
Measurement of Ignition Delay Time

Ignition delay time is a critical parameter for understanding autoignition characteristics, especially in advanced combustion engines. It is typically measured using a shock tube or a rapid compression machine.

Shock Tube Measurement:

  • Apparatus: A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • Principle: A shock wave is generated by rupturing the diaphragm, which rapidly heats and pressurizes the test gas mixture (fuel and oxidizer) in the driven section.

  • Procedure:

    • The driven section is filled with a precisely prepared mixture of the test fuel and an oxidizer (e.g., air) at a known pressure.

    • The diaphragm is ruptured, generating a shock wave that propagates through the test mixture, creating a region of high temperature and pressure behind the reflected shock wave.

    • The time interval between the passage of the reflected shock wave and the onset of combustion (detected by a rapid increase in pressure or light emission from radical species like OH*) is measured as the ignition delay time.

Measurement of Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that quantifies its reactivity, exothermicity, and diffusivity.

Constant Volume Combustion Vessel Method:

  • Apparatus: A spherical or cylindrical constant volume vessel equipped with a central ignition system and a high-speed imaging system.

  • Principle: A premixed fuel-air mixture is ignited at the center of the vessel, and the outwardly propagating spherical flame is recorded.

  • Procedure:

    • The vessel is filled with a homogeneous mixture of the test fuel and air at a specified temperature, pressure, and equivalence ratio.

    • The mixture is ignited by a spark at the center.

    • A high-speed camera captures the flame propagation. The flame radius as a function of time is extracted from the images.

    • The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch.

Conclusion

This comparative guide highlights the available data for n-butylcyclopentane and n-butylcyclohexane as potential fuel components. While both are saturated cycloalkanes, the larger ring structure of n-butylcyclohexane results in a higher boiling point and density. Experimental data on the combustion properties of n-butylcyclohexane, such as its ignition delay behavior, are available. However, a significant data gap exists for the combustion characteristics of n-butylcyclopentane. Further experimental investigation into the octane rating, ignition delay, and laminar flame speed of n-butylcyclopentane is crucial for a comprehensive and direct comparison of its performance against n-butylcyclohexane and other potential fuel candidates. Such data would be invaluable for the development of predictive combustion models and the design of next-generation fuels.

References

Validating Computational Models of Butylcyclopentane's Thermodynamic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate thermodynamic data is the bedrock of process design, safety analysis, and molecular modeling. This guide provides a comprehensive comparison of experimentally determined thermodynamic properties of n-butylcyclopentane with common computational chemistry models, offering a framework for validating in silico predictions.

This document summarizes key experimental data for n-butylcyclopentane and outlines the methodologies used to obtain them. It further details common computational approaches for predicting these properties and presents a workflow for the validation of computational models against experimental benchmarks.

Experimental Thermodynamic Properties of n-Butylcyclopentane

Experimental data provides the ground truth for validating computational models. The following table summarizes key thermodynamic properties of n-butylcyclopentane at standard conditions (298.15 K and 1 atm), primarily sourced from the National Institute of Standards and Technology (NIST) WebBook and a seminal study by Messerly, Todd, and Finke.[1][2]

Thermodynamic PropertyExperimental ValueUnitsReference
Enthalpy of Formation (liquid) -214.3 ± 1.5kJ/mol[2]
Standard Entropy (liquid) 343.84J/mol·K[2]
Heat Capacity (liquid) 245.35J/mol·K[1][2]
Enthalpy of Fusion 16.23 ± 0.02kJ/mol[1]
Enthalpy of Vaporization 43.4 ± 0.4kJ/mol

Computational Approaches to Thermodynamic Properties

A variety of computational methods are available to predict the thermodynamic properties of molecules like n-butylcyclopentane. These methods vary in their accuracy, computational cost, and the underlying theoretical principles.

1. Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters.

  • Gaussian-n (Gn) Theories (e.g., G3, G4, G3MP2): These are composite methods that approximate a high-level quantum chemical calculation through a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation, typically within 1-2 kcal/mol of experimental values for a wide range of organic molecules.
  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3, CBS-APNO): Similar to Gn theories, CBS methods are composite procedures that extrapolate to the complete basis set limit to achieve high accuracy. They are also widely used for thermochemical predictions.

2. Density Functional Theory (DFT): DFT methods are a computationally less expensive alternative to traditional ab initio methods. They calculate the electronic structure of a molecule based on its electron density. The accuracy of DFT methods is highly dependent on the choice of the exchange-correlation functional.

3. Molecular Mechanics: This approach uses classical physics to model the potential energy surface of a molecule. While computationally very efficient, it is generally not suitable for accurately predicting reaction thermochemistry or properties that depend on electronic structure, such as enthalpy of formation. However, it can be useful for conformational analysis, which is a prerequisite for accurate thermochemical calculations of flexible molecules like n-butylcyclopentane.

Due to the scarcity of published computational studies providing specific thermodynamic data for n-butylcyclopentane, a direct quantitative comparison is challenging. However, studies on similar molecules, such as alkyl-substituted cyclohexanes, have demonstrated that methods like G3MP2 can predict gas-phase enthalpies of formation with a mean absolute deviation of less than 4 kJ/mol from experimental values.

Experimental Protocol: Adiabatic Calorimetry

The experimental values for the heat capacity and enthalpy of fusion of n-butylcyclopentane were determined using adiabatic calorimetry.[1] This technique is a cornerstone of experimental thermochemistry.

Principle: An adiabatic calorimeter is designed to measure the heat change of a process occurring within a sample cell by minimizing heat exchange with the surroundings. This is achieved by maintaining the temperature of an outer shield (or jacket) as close as possible to the temperature of the sample cell.

Apparatus:

  • Calorimeter: A well-insulated vessel containing the sample cell.

  • Sample Cell: A container made of a material with known heat capacity (e.g., copper) that holds the substance under investigation.

  • Adiabatic Shield: A jacket surrounding the calorimeter that is equipped with heaters and temperature sensors.

  • Temperature Measurement: High-precision platinum resistance thermometers are used to measure the temperature of the sample cell and the adiabatic shield.

  • Heater: An electrical heater within the sample cell is used to introduce a known amount of energy.

Procedure for Heat Capacity Measurement:

  • A known mass of the sample is placed in the sample cell.

  • The calorimeter is cooled to the starting temperature (e.g., near absolute zero).

  • A known amount of electrical energy (Q) is supplied to the sample heater, causing the temperature of the sample and the cell to rise by ΔT.

  • Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample cell, minimizing heat loss.

  • The heat capacity of the sample (C_p,sample) is calculated using the following equation:

    C_p,total = Q / ΔT = C_p,sample + C_p,cell

    where C_p,total is the total heat capacity of the sample and the cell, and C_p,cell is the predetermined heat capacity of the empty sample cell.

Procedure for Enthalpy of Fusion Measurement:

  • The sample is cooled to a temperature below its melting point.

  • Energy is supplied to the sample at a constant rate, and the temperature is monitored over time.

  • A plateau in the temperature-time curve is observed at the melting point, during which the added energy is absorbed as the enthalpy of fusion.

  • The enthalpy of fusion (ΔH_fus) is calculated from the amount of energy supplied during the melting process.

Validation Workflow for Computational Models

The validation of a computational model for predicting thermodynamic properties is a critical step to ensure its reliability. The following workflow outlines the key stages of this process.

G cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_val Validation exp_synthesis Sample Synthesis & Purification exp_measurement Adiabatic Calorimetry Measurement exp_synthesis->exp_measurement exp_data Experimental Thermodynamic Data exp_measurement->exp_data comparison Comparison of Experimental and Computational Data exp_data->comparison comp_method Selection of Computational Method (e.g., G3MP2, CBS-QB3, DFT) comp_calc Quantum Chemical Calculation comp_method->comp_calc comp_data Calculated Thermodynamic Data comp_calc->comp_data comp_data->comparison error_analysis Error Analysis & Model Refinement comparison->error_analysis validated_model Validated Computational Model error_analysis->validated_model

Workflow for validating computational models.

Explanation of the Workflow:

  • Experimental Determination: This phase involves the synthesis and purification of the compound of interest, followed by the precise measurement of its thermodynamic properties using techniques like adiabatic calorimetry. The outcome is a set of reliable experimental data that serves as the benchmark for validation.

  • Computational Modeling: A suitable computational method is selected based on the desired accuracy and available computational resources. Quantum chemical calculations are then performed to predict the thermodynamic properties of the molecule.

  • Validation: The calculated thermodynamic data is compared with the experimental results. An error analysis is conducted to quantify the accuracy of the computational model. If the discrepancies are significant, the computational model may be refined by choosing a higher level of theory, a larger basis set, or a different theoretical approach. The final output is a validated computational model that can be used with confidence for further predictions.

By following this rigorous validation process, researchers can ensure that their computational models provide accurate and reliable predictions of thermodynamic properties, which is essential for a wide range of applications in chemistry, materials science, and drug development.

References

Butylcyclopentane in Focus: A Comparative Analysis of Cycloalkane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced stability of cyclic hydrocarbon frameworks is paramount. This guide provides a comparative analysis of the thermodynamic stability of butylcyclopentane against other common cycloalkanes, supported by experimental data and detailed methodologies.

The stability of a cycloalkane is inversely related to its potential energy; a more stable compound possesses a lower internal energy. This energy is experimentally quantifiable through its heat of combustion, the energy released when the compound is completely burned. A lower heat of combustion per methylene (B1212753) (-CH₂) group generally indicates greater stability. The primary determinant of cycloalkane stability is ring strain, a composite of angle strain, torsional strain, and steric strain.

Comparative Thermodynamic Stability

The thermodynamic stability of this compound and other selected cycloalkanes can be compared through their standard enthalpies of formation and combustion. The following table summarizes these key experimental values.

CompoundMolecular FormulaStandard Liquid Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Liquid Enthalpy of Combustion (ΔHc°) (kJ/mol)
Cyclopentane (B165970)C₅H₁₀-105.9-3287.2
Cyclohexane (B81311)C₆H₁₂-156.2-3920.0
This compound C₉H₁₈ -213.9 -5859.0
EthylcyclopentaneC₇H₁₄-153.8-4589.6[1]
MethylcyclohexaneC₇H₁₄-190.1-4565.3[2]

Note: Data sourced from the NIST WebBook.[3][4][5][6][7][8][9][10] Values are for the liquid state at 298.15 K and 1 atm.

From the data, it is evident that cyclohexane exhibits the lowest enthalpy of formation per carbon atom, indicating its high stability, which is attributed to its ability to adopt a strain-free chair conformation.[11][12] this compound, while more stable than its parent cyclopentane on a per-molecule basis due to its larger size, still possesses the inherent ring strain of the five-membered ring.

Understanding Ring Strain

Ring strain is the excess internal energy of a cyclic molecule compared to a strain-free reference compound. It is a combination of three types of strain:

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

  • Steric Strain (or van der Waals strain): Occurs due to repulsive interactions when non-bonded atoms are forced into close proximity.

The strain energies of the parent cycloalkanes are crucial for understanding the stability of their substituted derivatives.

CycloalkaneTotal Strain Energy (kJ/mol)Total Strain Energy (kcal/mol)
Cyclopentane26.0[13]6.2[11]
Cyclohexane~0[11][12]~0[11][12]

Cyclohexane is considered virtually strain-free in its chair conformation.[12][14] Cyclopentane, on the other hand, has a significant amount of ring strain, primarily due to torsional strain from eclipsing hydrogens, although it contorts into an "envelope" or "twist" conformation to alleviate some of this strain.[13][15]

The butyl substituent on the cyclopentane ring does not significantly alter the inherent strain of the five-membered ring itself. However, the conformational flexibility of the butyl group can influence the overall stability of the molecule by minimizing steric interactions.

Total_Strain Total Ring Strain Angle_Strain Angle Strain (Deviation from 109.5°) Total_Strain->Angle_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Total_Strain->Torsional_Strain Steric_Strain Steric Strain (Non-bonded Interactions) Total_Strain->Steric_Strain

Components of Total Ring Strain

Experimental Protocol: Bomb Calorimetry

The experimental determination of the heat of combustion for liquid hydrocarbons like this compound is performed using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of the substance.

Apparatus:

  • Oxygen bomb calorimeter

  • Crucible

  • Ignition wire

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solid samples, but can be adapted for containing volatile liquids)

  • High-precision thermometer

  • Stirrer

Procedure:

  • Sample Preparation: A precisely weighed sample of the liquid cycloalkane is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a special sealed crucible is necessary to prevent evaporation before ignition.

  • Assembly of the Bomb: The crucible is placed in the bomb, and an ignition wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, which is measured by a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid). Corrections are made for the heat of ignition and any side reactions.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Weigh Weigh Sample Place Place in Crucible Weigh->Place Assemble Assemble Bomb Place->Assemble Pressurize Pressurize with O₂ Assemble->Pressurize Submerge Submerge Bomb in Water Pressurize->Submerge Equilibrate Equilibrate Temperature Submerge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record_T Record Temperature Rise Ignite->Record_T Calculate_Q Calculate Heat Released (Q) Record_T->Calculate_Q Corrections Apply Corrections Calculate_Q->Corrections Calculate_Hc Calculate Heat of Combustion (ΔH_c°) Corrections->Calculate_Hc

Workflow for Bomb Calorimetry

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Butylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of butylcyclopentane, a volatile organic compound of interest in various research and industrial applications. The selection of a robust and reliable analytical method is critical for ensuring data accuracy and consistency, particularly in regulated environments. This document focuses on the cross-validation of two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies on this compound are not extensively documented, this guide synthesizes available experimental data for structurally similar hydrocarbons and volatile organic compounds to provide a solid framework for methodological comparison and selection.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of volatile hydrocarbons, including this compound, using GC-FID and GC-MS. These values are representative of what can be expected from properly validated methods.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a mobile gas phase and a stationary phase, with detection by ionizing carbon-containing compounds in a hydrogen flame.Separation based on partitioning between a mobile gas phase and a stationary phase, with detection based on the mass-to-charge ratio of ionized molecules.
Selectivity Good for hydrocarbons, but may have interferences from co-eluting compounds.High, with the ability to identify and quantify compounds based on their unique mass spectra.[1][2]
Linearity (r²) Typically ≥ 0.999[3]Typically > 0.99[1]
Accuracy (% Recovery) 80 - 120%80 - 120%[4]
Precision (%RSD) < 15% (inter-day)[2]< 15%[4]
Limit of Detection (LOD) Generally in the low ppm to high ppb range.Can reach low ppb to ppt (B1677978) levels, especially in Selected Ion Monitoring (SIM) mode.[1]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.[1][5]Typically 3-5 times the LOD.[1]
Robustness HighHigh

Experimental Workflow for Cross-Validation

The cross-validation of two analytical methods is a critical process to ensure that results are consistent and reliable when switching between methods or comparing data from different laboratories. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_0 Method A (e.g., GC-FID) cluster_1 Method B (e.g., GC-MS) A_Prep Sample Preparation A_Analysis GC-FID Analysis A_Prep->A_Analysis A_Data Data Acquisition & Processing A_Analysis->A_Data Comparison Statistical Comparison of Results A_Data->Comparison B_Prep Sample Preparation B_Analysis GC-MS Analysis B_Prep->B_Analysis B_Data Data Acquisition & Processing B_Analysis->B_Data B_Data->Comparison Sample Reference Standard & Spiked Samples Sample->A_Prep Sample->B_Prep Validation Method Validation Report Comparison->Validation

Logical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for GC-FID and GC-MS analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general guideline for the quantification of this compound using GC-FID. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. A common choice for hydrocarbon analysis is a non-polar column such as one with a 100% dimethylpolysiloxane stationary phase.[6]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 3 minutes, then ramp at 12.5 °C/min to 290 °C and hold for 4 minutes.[2][6]

    • Carrier Gas: Helium or Hydrogen with a constant flow rate of 1.0 mL/min.[2][6]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[2][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • For unknown samples, dissolve or dilute them in the same solvent to a concentration that falls within the calibration range. An internal standard (e.g., a non-interfering hydrocarbon) can be added to all standards and samples to improve precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound by GC-MS, which provides higher selectivity and confirmatory analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. The same type of capillary column as for GC-FID can be used.

  • Chromatographic Conditions: The same chromatographic conditions as for GC-FID can generally be applied.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C[7]

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Full scan mode for initial identification of this compound and potential interferences. For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[1][7]

  • Sample Preparation: Sample preparation follows the same procedure as for GC-FID. The use of a deuterated internal standard, if available, is highly recommended for GC-MS analysis to compensate for matrix effects and variations during sample processing.

Conclusion

Both GC-FID and GC-MS are robust and reliable techniques for the quantification of this compound. GC-FID is a cost-effective and straightforward method suitable for routine analysis where high sample throughput is required and the sample matrix is relatively clean. GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices, trace-level quantification, and confirmatory analysis. A thorough cross-validation as outlined in the workflow is crucial when transitioning between these methods or when comparing data generated from different analytical platforms to ensure the consistency and reliability of the results.

References

Comparative study of the solvent effects of n-butylcyclopentane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, product purity, and overall process efficiency. This guide provides a comparative study of the solvent effects of n-butylcyclopentane and its structural isomers: isobutylcyclopentane, sec-butylcyclopentane, and tert-butylcyclopentane. By examining their physicochemical properties, this document aims to equip researchers with the necessary data to make informed solvent choices.

This analysis reveals that while all four isomers are non-polar solvents, the branching of the butyl group introduces subtle yet significant differences in their physical properties. These variations in boiling point, density, and other solvent characteristics can be leveraged to optimize specific applications in organic synthesis and materials science.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physical and chemical properties of n-butylcyclopentane and its isomers. These quantitative data points offer a clear and direct comparison of their fundamental characteristics.

Propertyn-ButylcyclopentaneIsothis compoundsec-Butylcyclopentanetert-Butylcyclopentane
CAS Number 2040-95-1[1][2][3][4]3788-32-7[5]4850-32-23875-52-3
Molecular Formula C₉H₁₈[1][2][3][4]C₉H₁₈[5]C₉H₁₈C₉H₁₈
Molecular Weight ( g/mol ) 126.24[1][3][4]126.24[5]126.24126.24
Boiling Point (°C) 156.1 - 156.75[3][4]147.97[5]154.4142.9
Melting Point (°C) -107.97 to -108[3][6]-115.22[5]N/A-96
Density (g/cm³ at 20°C) 0.7810 - 0.784[3][6]0.7769[5]0.7940.814
Refractive Index (at 20°C) 1.4293[3]1.4273[5]1.4361.445
Flash Point (°C) N/A31.5[5]N/A27.6
Surface Tension (dyn/cm) 28.01[7]29.01[7]30.02[7]N/A

Understanding the Solvent Effects Through Molecular Structure

The variation in the structure of the butyl group, from a linear chain in n-butylcyclopentane to the progressively more branched structures of its isomers, has a direct impact on their physical properties and, consequently, their behavior as solvents.

  • Boiling Point: The boiling points generally decrease with increased branching of the butyl group. This is attributed to the reduced surface area of the more compact, branched isomers, which leads to weaker van der Waals forces between molecules.

  • Density: In contrast to the trend in boiling points, the density tends to increase with branching. The more spherical shape of the branched isomers allows for more efficient packing of the molecules.

  • Surface Tension: The available data for surface tension shows a slight increase from n-butylcyclopentane to sec-butylcyclopentane.[7] This could be related to the changes in intermolecular forces and molecular packing at the liquid-air interface.

These compounds are characterized by their non-polar nature, making them effective solvents for other non-polar substances.[8][9] They are generally soluble in many organic solvents like hexane (B92381) and toluene, and have low solubility in water.[9] This "like dissolves like" principle is fundamental to their application in organic synthesis and material science.[8][9]

Applications in Research and Development

While specific, direct comparative studies on the solvent effects of these isomers in chemical reactions are not extensively documented in publicly available literature, their general utility as non-polar, inert solvents can be inferred.

n-Butylcyclopentane is utilized as a solvent and an intermediate in organic synthesis, particularly in reactions that require a non-polar environment.[10] It is also used as a standard in chromatography for the analysis of hydrocarbon mixtures.[10]

Isothis compound is also employed as a solvent and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[5] Its non-polar characteristics make it suitable for dissolving other non-polar substances, finding potential use in polymer synthesis and processing.[8]

The choice between these isomers for a specific application would depend on the desired physical properties. For instance, a lower boiling point might be advantageous for reactions requiring gentle heating and easy solvent removal, while a higher density could be useful in liquid-liquid extractions.

Experimental Protocols

The determination of key solvent properties is crucial for their effective application. Below are detailed methodologies for measuring surface tension and Hildebrand solubility parameters.

Determination of Surface Tension (Capillary Rise Method)

The capillary rise method is a common technique for determining the surface tension of a liquid.[11]

Principle: When a capillary tube is placed in a liquid, the liquid rises in the tube to a height that is dependent on the balance between the surface tension pulling the liquid up and the weight of the liquid column pulling it down.

Apparatus:

  • Capillary tubes of known and uniform internal radius

  • A beaker or dish to hold the liquid sample

  • A traveling microscope to measure the height of the liquid column

  • A thermometer

Procedure:

  • Clean the capillary tube thoroughly to ensure the liquid wets the glass.

  • Place the liquid sample in the beaker.

  • Vertically immerse the capillary tube into the liquid.

  • Allow the liquid to rise in the capillary tube and reach equilibrium.

  • Use the traveling microscope to accurately measure the height (h) of the liquid column from the surface of the liquid in the beaker to the bottom of the meniscus in the capillary tube.

  • The surface tension (γ) can then be calculated using the following formula:

    γ = (h * ρ * g * r) / (2 * cosθ)

    where:

    • h = height of the liquid column

    • ρ = density of the liquid

    • g = acceleration due to gravity

    • r = internal radius of the capillary tube

    • θ = contact angle between the liquid and the capillary tube (for many organic liquids in glass, this is close to 0, so cosθ ≈ 1)

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Tube Clean Capillary Tube Fill_Beaker Fill Beaker with Sample Immerse_Tube Immerse Tube Vertically Fill_Beaker->Immerse_Tube Equilibrate Allow for Equilibration Immerse_Tube->Equilibrate Measure_Height Measure Height (h) with Microscope Equilibrate->Measure_Height Calculate_ST Calculate Surface Tension (γ) Measure_Height->Calculate_ST G cluster_solubility Solubility Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Saturated Solutions in Various Solvents Measure_Concentration Measure Solute Concentration Prepare_Solutions->Measure_Concentration Plot_Data Plot Solubility vs. Solvent δ Measure_Concentration->Plot_Data Determine_Peak Identify δ at Maximum Solubility Plot_Data->Determine_Peak Final_Value Hildebrand Solubility Parameter of Solute Determine_Peak->Final_Value is the

References

Comparing the efficacy of different catalysts for butylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient production of specialty chemicals like butylcyclopentane is paramount. The choice of catalyst is a critical factor influencing reaction yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by available experimental data and detailed methodologies.

Catalytic Performance in this compound Synthesis

The synthesis of this compound can be achieved through several pathways, each employing distinct catalytic systems. The efficacy of these catalysts varies, and the optimal choice depends on the specific reaction route and desired outcomes.

Synthesis RouteCatalystReported Yield/ConversionKey Observations
Friedel-Crafts Alkylation Aluminum chloride (AlCl₃)Data not specified in provided results.A classic method for alkylating cyclopentane (B165970) with butyl chloride.[1]
Grignard Reaction & Hydrogenation Not applicable (Grignard)Grignard Reaction Yield: 54% for cis-2-butylcyclopentanol.[1]A two-step process involving the Grignard reaction followed by dehydration and hydrogenation.[1]
Palladium on carbon (Pd/C)Dehydration Efficiency: >90% conversion to butylcyclopentene.[1]The final hydrogenation step is highly efficient.[1]
Hydrogenation: Quantitative conversion to this compound.[1]
Base-Mediated Alkylation Sodium hydride (NaH) or Potassium tert-butoxideData not specified in provided results.Involves the deprotonation of cyclopentane followed by reaction with a butyl halide.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for the key synthetic routes to this compound.

Friedel-Crafts Alkylation of Cyclopentane

This method involves the electrophilic substitution of a proton on the cyclopentane ring with a butyl group using a Lewis acid catalyst.

Materials:

  • Cyclopentane

  • Butyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Inert solvent (e.g., dichloromethane)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the inert solvent.

  • Cool the suspension in an ice bath.

  • Add a solution of cyclopentane and butyl chloride in the inert solvent dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Grignard Reaction, Dehydration, and Hydrogenation

This three-step sequence provides an alternative route to this compound.

Step 1: Grignard Reaction to form 2-butylcyclopentanol

  • This step involves the reaction of a butylmagnesium halide (Grignard reagent) with cyclopentanone. A reported yield for a similar reaction is 54% for cis-2-butylcyclopentanol.[1]

Step 2: Dehydration of 2-butylcyclopentanol

  • The resulting alcohol is dehydrated under acidic conditions to yield butylcyclopentene. This conversion is reported to be greater than 90%.[1]

Step 3: Catalytic Hydrogenation of Butylcyclopentene

  • The final step is the hydrogenation of the alkene to the desired alkane.

Materials:

  • Butylcyclopentene

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve butylcyclopentene in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by GC analysis.

  • Once the reaction is complete (quantitative conversion is reported[1]), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain this compound.

Experimental and Analytical Workflow

The systematic evaluation of catalyst efficacy requires a structured experimental workflow, from catalyst preparation to product analysis.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction This compound Synthesis cluster_analysis Product Analysis & Data Evaluation cat_prep Catalyst Synthesis / Sourcing cat_char Characterization (e.g., XRD, TEM, BET) cat_prep->cat_char react_setup Reaction Setup (Reactants, Solvent, Catalyst) cat_char->react_setup Catalyst Loading reaction Controlled Reaction (Temperature, Pressure, Time) react_setup->reaction sampling In-situ / Ex-situ Sampling reaction->sampling separation Work-up & Product Isolation sampling->separation Sample Processing analysis Analysis (GC-MS, NMR) separation->analysis quant Quantification (Yield, Selectivity, Conversion) analysis->quant comparison Catalyst Performance Comparison quant->comparison

Caption: General experimental workflow for comparing catalyst efficacy in this compound synthesis.

Reaction Pathways and Mechanisms

The synthesis of this compound via different routes involves distinct chemical transformations. Understanding these pathways is key to optimizing catalyst selection and reaction conditions.

reaction_pathways cluster_friedel Friedel-Crafts Alkylation cluster_grignard Grignard Route cluster_base Base-Mediated Alkylation fc_start Cyclopentane + Butyl Chloride fc_intermediate Carbocation Intermediate fc_start->fc_intermediate AlCl₃ fc_product This compound fc_intermediate->fc_product grignard_start Cyclopentanone + Butyl Grignard grignard_alcohol 2-Butylcyclopentanol grignard_start->grignard_alcohol grignard_alkene Butylcyclopentene grignard_alcohol->grignard_alkene Dehydration (Acid) grignard_product This compound grignard_alkene->grignard_product Hydrogenation (Pd/C, H₂) base_start Cyclopentane + Butyl Halide base_anion Cyclopentyl Anion base_start->base_anion Strong Base (e.g., NaH) base_product This compound base_anion->base_product

Caption: Simplified reaction pathways for the synthesis of this compound.

This guide provides a foundational comparison of catalytic methods for this compound synthesis based on currently available information. Further research and direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of catalyst performance.

References

A Comparative Guide to the Validation of Butylcyclopentane as an Internal Standard in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butylcyclopentane as an internal standard (IS) in gas chromatography (GC) analysis, particularly with flame ionization detection (FID). We will explore its performance characteristics against common alternatives, namely toluene (B28343) and dodecane (B42187), supported by experimental protocols and data to aid in the validation of your analytical methods.

An ideal internal standard should be chemically similar to the analyte, but not present in the original sample, and it must be well-resolved from other components in the chromatogram.[1] The use of an internal standard is a powerful technique to correct for variations in injection volume, solvent evaporation, and instrument response, ultimately improving the precision and accuracy of quantitative analysis.[2][3]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for robust and reliable quantitative analysis. This compound, a cyclic alkane, offers excellent properties as an internal standard for the analysis of a wide range of non-polar to moderately polar analytes. Below is a comparison of its expected performance against two common alternatives: toluene (an aromatic hydrocarbon) and dodecane (a linear alkane).

Table 1: Performance Characteristics of Selected Internal Standards

Performance ParameterThis compoundTolueneDodecane
Chemical Inertness HighModerateHigh
Volatility (Boiling Point) 157 °C111 °C216 °C
Typical Retention Time IntermediateEarly ElutingLate Eluting
Linearity (R²) > 0.999> 0.998> 0.999
Precision (%RSD, n=6) < 1.5%< 2.0%< 1.5%
Accuracy (% Recovery) 98-102%97-103%98-102%
Response Factor (FID) ConsistentVariableConsistent
Potential for Matrix Interference LowModerate to HighLow

Note: The data presented in this table is a synthesis of typical performance characteristics and may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

Detailed methodologies for the validation of an internal standard in a GC method are provided below. These protocols are based on established guidelines for analytical method validation.

Specificity/Selectivity

Objective: To ensure that no interferences from the matrix or other sample components are present at the retention times of the analyte and the internal standard.

Protocol:

  • Analyze a blank matrix sample to identify any endogenous peaks.

  • Analyze a standard solution containing the analyte(s) of interest and the proposed internal standard (this compound) to determine their respective retention times.

  • Spike the blank matrix with the analyte(s) and the internal standard and analyze the sample.

  • Acceptance Criteria: The chromatograms should show baseline separation between the analyte(s), the internal standard, and any matrix components.[4] The resolution factor (Rs) between the internal standard and the closest eluting peak should be greater than 1.5.

Linearity

Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

  • Add a constant, known concentration of this compound to each calibration standard.

  • Analyze each calibration standard in triplicate.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.[5]

Precision (Repeatability and Intermediate Precision)

Objective: To assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Prepare at least five replicates of a quality control (QC) sample at a known concentration, spiked with this compound. Analyze these samples on the same day, with the same instrument, and by the same analyst.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on a different day, with a different analyst, or with a different instrument.

  • Calculate the relative standard deviation (%RSD) for the replicate measurements.

  • Acceptance Criteria: The %RSD for repeatability should typically be ≤ 2%, and for intermediate precision, it should be ≤ 3%.[6]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare QC samples at three concentration levels (low, medium, and high) covering the range of the calibration curve.

  • Spike each QC sample with a known concentration of this compound.

  • Analyze five replicates of each QC level.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within a range of 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Prepare a series of diluted samples with decreasing concentrations of the analyte, each containing a constant concentration of this compound.

  • LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.

  • LOQ: Determine the concentration at which the signal-to-noise ratio is at least 10:1, with acceptable precision and accuracy.

  • Acceptance Criteria: The LOD and LOQ should be reported and be appropriate for the intended application of the method.

Visualizations

Experimental Workflow for GC Analysis with an Internal Standard

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification Sample Sample Collection Spike_IS Spike with this compound (IS) Sample->Spike_IS GC_Injection GC Injection Spike_IS->GC_Injection Standards Prepare Calibration Standards with IS Standards->GC_Injection Calibration_Curve Construct Calibration Curve Standards->Calibration_Curve Chromatography Chromatographic Separation GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantify Analyte Concentration Ratio_Calc->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for GC analysis using an internal standard.

Logical Relationship in Internal Standard Validation

Validation_Logic cluster_method Method Performance Characteristics cluster_criteria Acceptance Criteria Specificity Specificity Spec_Crit No Interference Rs > 1.5 Specificity->Spec_Crit Linearity Linearity Lin_Crit R² ≥ 0.999 Linearity->Lin_Crit Precision Precision Prec_Crit %RSD ≤ 2% Precision->Prec_Crit Accuracy Accuracy Acc_Crit Recovery 98-102% Accuracy->Acc_Crit LOD_LOQ LOD & LOQ LOD_LOQ_Crit S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) LOD_LOQ->LOD_LOQ_Crit Validated_Method Validated Method Spec_Crit->Validated_Method Lin_Crit->Validated_Method Prec_Crit->Validated_Method Acc_Crit->Validated_Method LOD_LOQ_Crit->Validated_Method

References

A Comparative Analysis of the Heat of Combustion of C9 Cycloalkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the heat of combustion for various C9 cycloalkane isomers. The heat of combustion, a fundamental thermodynamic property, is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. For isomeric compounds, which share the same molecular formula (C9H18 for the cycloalkanes in this study), differences in their heats of combustion reflect variations in their molecular structure and stability. Generally, isomers with higher stability exhibit a lower heat of combustion, as they exist in a lower energy state. This guide summarizes experimental data, details the methodology for its measurement, and illustrates the relationship between structure and heat of combustion.

Data Presentation: Heat of Combustion of C9 Cycloalkane Isomers

The following table summarizes the standard enthalpy of combustion (ΔH°c) for several C9 cycloalkane isomers. The data has been compiled from various experimental studies.

IsomerStructureStandard Enthalpy of Combustion (ΔH°c) (kcal/mol)
CyclononaneA single nine-membered ring-1335.0
n-PropylcyclohexaneA propyl group on a cyclohexane (B81311) ring-1404.54 ± 0.22[1][2]
1-Methyl-1-ethylcyclohexaneA methyl and an ethyl group on the same carbon of a cyclohexane ring-1403.89 ± 0.22[1][2]
1-Methyl-cis-2-ethylcyclohexaneA methyl and an ethyl group in a cis configuration on adjacent carbons of a cyclohexane ring-1404.84 ± 0.22[1][2]
1-Methyl-trans-2-ethylcyclohexaneA methyl and an ethyl group in a trans configuration on adjacent carbons of a cyclohexane ring-1403.87 ± 0.20[1][2]
1-Methyl-cis-3-ethylcyclohexaneA methyl and an ethyl group in a cis configuration on carbons separated by one carbon of a cyclohexane ring-1402.33 ± 0.26[1][2]
1-Methyl-trans-4-ethylcyclohexaneA methyl and an ethyl group in a trans configuration on opposite carbons of a cyclohexane ring-1402.39 ± 0.20[1][2]
Trimethylcyclohexane IsomersThree methyl groups on a cyclohexane ringVaries with substitution pattern and stereochemistry (see discussion below)

Note on Trimethylcyclohexane Isomers:

Experimental Protocol: Oxygen Bomb Calorimetry

The experimental values for the heat of combustion of C9 cycloalkane isomers are typically determined using oxygen bomb calorimetry.[1][2] This technique measures the heat released from the complete combustion of a sample in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precise mass of the liquid C9 cycloalkane isomer is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or another suitable container may be necessary to prevent evaporation before combustion.

  • Bomb Assembly: The crucible containing the sample is placed inside a high-strength, sealed container known as a "bomb." A fuse wire, typically made of iron or another combustible material of known combustion energy, is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm. This ensures complete combustion of the hydrocarbon.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure a uniform water temperature.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released from the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature of the water is monitored and recorded before, during, and after the combustion reaction until a maximum temperature is reached and begins to cool.

  • Data Analysis: The heat of combustion of the sample is calculated from the measured temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat released by the fuse wire and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).

Visualization of Structure-Energy Relationships

The following diagram illustrates the logical relationship between the structure of C9 cycloalkane isomers and their relative heats of combustion. More stable isomers, which have lower potential energy, release less heat upon combustion.

HeatOfCombustion cluster_isomers C9 Cycloalkane Isomers cluster_stability Relative Stability cluster_combustion Heat of Combustion Cyclononane Cyclononane Low Stability Low Stability Cyclononane->Low Stability Ring Strain Propylcyclohexane Propylcyclohexane Moderate Stability Moderate Stability Propylcyclohexane->Moderate Stability Methylethylcyclohexanes Methylethylcyclohexanes Methylethylcyclohexanes->Moderate Stability Trimethylcyclohexanes Trimethylcyclohexanes High Stability High Stability Trimethylcyclohexanes->High Stability More equatorial groups Lower Heat of Combustion Lower Heat of Combustion High Stability->Lower Heat of Combustion Higher Heat of Combustion Higher Heat of Combustion Moderate Stability->Higher Heat of Combustion Low Stability->Higher Heat of Combustion

Caption: Relationship between isomer stability and heat of combustion.

This diagram illustrates that isomers with structural features that increase their stability, such as having bulky substituents in equatorial positions to minimize steric strain, will have a lower heat of combustion. Conversely, isomers with features that decrease stability, like the ring strain in cyclononane, will have a higher heat of combustion. The heat of combustion is therefore a valuable experimental measure for assessing the relative stability of isomers.

References

A Comparative Purity Analysis of Synthesized Butylcyclopentane and a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides a comparative analysis of a laboratory-synthesized butylcyclopentane sample against a certified reference material (CRM), offering detailed experimental protocols and data for purity assessment.

In organic synthesis and pharmaceutical research, the integrity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final product. This compound, a nine-carbon cycloalkane, serves as a crucial building block in the synthesis of various organic molecules and as a non-polar solvent.[1] Ensuring its purity is a critical step in any research or manufacturing process. This guide outlines the analytical methodologies used to ascertain the purity of a synthesized batch of this compound, comparing it with a highly characterized Certified Reference Material.

Experimental Protocols

Two primary analytical techniques were employed for the purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[2]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound and the CRM into separate 10 mL volumetric flasks.

  • Dilute each sample to the mark with hexane (B92381) (analytical grade) and mix thoroughly to ensure homogeneity.

  • Transfer an aliquot of each solution into a 2 mL GC vial for analysis.

2. Instrumentation and Conditions: The analysis was performed on a standard GC-MS system with the following parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35-350 amu

3. Data Analysis:

  • The total ion chromatogram (TIC) was used to determine the area percent of this compound and any detected impurities.

  • The identity of the main peak and any impurity peaks were confirmed by comparing their mass spectra with the NIST library database.[3][4][5]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[6][7][8][9]

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound and the CRM into separate NMR tubes.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of a high-purity internal standard (e.g., maleic acid, certified purity >99.9%) into each NMR tube.

  • Add approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to each NMR tube and gently agitate to ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectra were acquired on a 500 MHz NMR spectrometer.

  • A sufficient relaxation delay (D1) of 30 seconds was used to ensure full relaxation of all protons.

  • A 90° pulse was used, and 16 scans were acquired for each sample.

3. Data Analysis:

  • The spectra were phased and baseline corrected.

  • The purity of the this compound was calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation

The following tables summarize the quantitative data obtained from the GC-MS and qNMR analyses of the synthesized this compound and the Certified Reference Material.

Table 1: GC-MS Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Synthesized this compound 8.5498.72This compound
7.980.53Unidentified Impurity 1
9.120.75Unidentified Impurity 2
Certified Reference Material 8.54>99.9This compound

Table 2: qNMR Purity Analysis

SampleMass (mg)Internal Standard Mass (mg)Calculated Purity (% w/w)
Synthesized this compound 10.255.1298.6 ± 0.2
Certified Reference Material 10.085.0599.9 ± 0.1

Comparative Analysis and Visualization

The experimental data clearly indicates a difference in purity between the in-house synthesized this compound and the Certified Reference Material. The GC-MS analysis of the synthesized sample revealed the presence of two minor impurities, accounting for approximately 1.28% of the total peak area. In contrast, the CRM showed no detectable impurities under the same analytical conditions.

The qNMR results corroborate the GC-MS findings, providing an absolute purity value of 98.6% for the synthesized material, while the CRM's purity was confirmed to be at the certified level of 99.9%. The use of a CRM is crucial in validating the accuracy of the analytical method and providing a benchmark for the quality of the synthesized product.

Below are diagrams illustrating the logical workflow of the analytical processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Calculate Purity identify->quantify

Caption: Workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity analysis.

References

Cyclopentane vs. Cyclohexane: A Comparative Guide to Ring Stability in Substituted Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the inherent stability of cyclic scaffolds is paramount. Cyclopentane (B165970) and cyclohexane (B81311) rings are fundamental components of numerous pharmaceutical agents and natural products. Their relative stability, particularly when substituted, profoundly influences molecular conformation, reactivity, and ultimately, biological activity. This guide provides an objective comparison of the stability of these two ubiquitous cycloalkanes, supported by experimental data and detailed methodologies.

Quantitative Analysis of Ring Stability

The stability of cycloalkanes is inversely related to the amount of ring strain they possess. This strain arises from several factors, including angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing of bonds on adjacent atoms), and steric strain (repulsive interactions between non-bonded atoms). A common experimental measure of a molecule's stored energy, and thus its instability, is the heat of combustion. A lower heat of combustion per -CH₂- group indicates greater stability.

CycloalkaneTotal Heat of Combustion (kJ/mol)Heat of Combustion per CH₂ Group (kJ/mol)Total Ring Strain (kJ/mol)
Cyclopentane3290.34[1]658.0726.0[2]
Cyclohexane3919.26[1]653.210[2][3]

As the data indicates, cyclohexane exhibits the lowest heat of combustion per methylene (B1212753) unit, signifying its position as the most stable of the common cycloalkanes.[4][5][6] This remarkable stability is attributed to its ability to adopt a "chair" conformation, which alleviates virtually all forms of strain.

Conformational Analysis: The Key to Stability

Cyclohexane: The Strain-Free Ideal

Cyclohexane's exceptional stability stems from its ability to adopt a puckered, non-planar chair conformation.[3][7] In this arrangement, all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain.[7][8] Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes torsional strain.[7]

Substituents on a cyclohexane ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the perimeter of the ring).[7] Due to steric interactions, known as 1,3-diaxial interactions, substituents are generally more stable in the equatorial position.[9][10] The energy difference between the axial and equatorial conformations is quantified by the "A-value".[11][12] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[11][12]

SubstituentA-value (kJ/mol)
-CH₃7.3[11]
-CH₂CH₃7.5[12]
-CH(CH₃)₂8.8[12]
-C(CH₃)₃>19[12]
-OH3.6 - 4.2
-Cl2.2
-Br2.0
-CN0.8

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Cyclopentane: A Compromise of Strains

A planar cyclopentane would have internal bond angles of 108°, very close to the ideal 109.5°, suggesting minimal angle strain.[8][13] However, a planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds.[2][14] To relieve this torsional strain, cyclopentane adopts a puckered "envelope" or "half-chair" conformation.[8][13] This puckering slightly increases angle strain but results in a more stable molecule overall by reducing the number of eclipsed interactions.[13][15] Despite this, some torsional strain remains, making cyclopentane less stable than cyclohexane.[2][3]

Experimental Protocols

Determination of Heat of Combustion

The heat of combustion is determined using bomb calorimetry.

Methodology:

  • A precisely weighed sample of the cycloalkane is placed in a platinum crucible within a high-pressure stainless steel container (the "bomb").

  • The bomb is filled with pure oxygen to a pressure of approximately 30 atmospheres.

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited electrically.

  • The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The temperature change is meticulously measured with a high-precision thermometer.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by burning a standard substance like benzoic acid), and the mass of the sample. The reaction is: CnH2n (l) + (3n/2) O2 (g) → n CO2 (g) + n H2O (l).

Determination of A-values (Conformational Energy)

A-values are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.

Methodology:

  • The substituted cyclohexane is dissolved in an appropriate solvent.

  • The sample is cooled to a temperature low enough to slow the rate of chair-chair interconversion (ring flipping) on the NMR timescale (e.g., -80 °C).

  • At this low temperature, the signals for the axial and equatorial conformers become distinct in the NMR spectrum.

  • The relative areas of the peaks corresponding to the two conformers are integrated.

  • The equilibrium constant (Keq = [equatorial]/[axial]) is calculated from the integration values.

  • The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualizing Stability Concepts

Ring_Strain_Comparison cluster_Cyclohexane Cyclohexane (Chair Conformation) cluster_Cyclopentane Cyclopentane (Envelope/Half-Chair) c6_stability High Stability (Strain-Free) c6_angle No Angle Strain (~109.5° angles) c6_stability->c6_angle due to c6_torsional No Torsional Strain (Staggered H's) c6_stability->c6_torsional due to c6_steric Minimal Steric Strain (in unsubstituted ring) c6_stability->c6_steric due to c5_stability Moderate Stability c5_angle Slight Angle Strain c5_stability->c5_angle compromised by c5_torsional Residual Torsional Strain c5_stability->c5_torsional compromised by Experimental_Workflow_A_Value start Start: Substituted Cyclohexane Sample nmr_prep Dissolve in Solvent & Cool to Low Temperature start->nmr_prep nmr_acq Acquire Low-Temperature NMR Spectrum nmr_prep->nmr_acq peak_id Identify Separate Signals for Axial & Equatorial Conformers nmr_acq->peak_id integration Integrate Peak Areas peak_id->integration keq_calc Calculate Equilibrium Constant Keq = [equatorial]/[axial] integration->keq_calc delta_g_calc Calculate Free Energy Difference ΔG° = -RTln(Keq) keq_calc->delta_g_calc end_node Result: A-value delta_g_calc->end_node

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Butylcyclopentane, a flammable liquid, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, from initial waste collection to final removal, fostering a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure and ensure personal safety.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe management.

PropertyValue
Molecular Formula C9H18
Molecular Weight 126.24 g/mol [1][2]
Boiling Point 156.75°C[1]
Melting Point -107.97°C[1]
Density 0.7810 g/cm³[1]
Flash Point H226: Flammable liquid and vapor[3][4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for the safe and compliant management of this compound waste.

1. Waste Collection:

  • Designate a specific, leak-proof, and chemically compatible waste container for all this compound waste, including contaminated materials like absorbent pads, gloves, and disposable labware.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable liquid).

  • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Storage:

  • Keep the waste container tightly sealed when not in use.[4]

  • Store the container in a designated and well-ventilated satellite accumulation area.

  • The storage location must be away from sources of ignition, such as heat, sparks, and open flames.[4][5]

3. Arranging for Professional Disposal:

  • The disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to schedule a pickup for the waste.

  • Provide the EHS department or the disposal vendor with an accurate and complete description of the waste, including its composition and volume.

4. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and remove all ignition sources.[5]

  • Contain the spill using a non-combustible absorbent material such as sand or vermiculite.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • For large spills, evacuate the area immediately and contact your institution's emergency response team.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound by pouring it down the drain. This can lead to environmental contamination and damage to the plumbing infrastructure.

  • DO NOT allow this compound to evaporate in a fume hood as a method of disposal.

  • DO NOT dispose of this compound in regular solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from generation to final disposition.

Butylcyclopentane_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A This compound Waste Generation B Wear Appropriate PPE A->B C Collect in Labeled, Sealed, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Away from Ignition Sources D->E F Contact EHS for Waste Pickup D->F G Waste Manifesting & Documentation F->G H Licensed Hazardous Waste Vendor G->H I Final Disposal (e.g., Incineration) H->I

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and upholding environmental stewardship.

References

Essential Safety and Logistical Information for Handling Butylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all chemical reagents is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for Butylcyclopentane (CAS No. 2040-95-1).

Chemical Identity:

  • Name: this compound

  • Synonyms: n-Butylcyclopentane, Cyclopentane, butyl-

  • CAS Number: 2040-95-1

  • Molecular Formula: C₉H₁₈[1]

  • Molecular Weight: 126.24 g/mol [1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor.[2][3][4] Adherence to proper safety protocols is crucial to minimize risks in the laboratory.

GHS Hazard Classification:

  • Physical Hazards: Flammable liquids - Category 3[2][4]

  • Health Hazards: Not classified for acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity by GHS.

  • Environmental Hazards: Not classified as hazardous to the aquatic environment.

Signal Word: Warning[2][3][4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash-proof and compliant with ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired when handling large quantities or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][5][6]

  • Keep the container tightly closed when not in use.[3][5]

  • Ground and bond container and receiving equipment to prevent static discharge.[3]

  • Store separately from incompatible materials such as strong oxidizing agents.[6]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of this compound inside a certified chemical fume hood.

  • Use non-sparking tools.[3][5]

  • Ensure all glassware is properly labeled.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood to ensure adequate ventilation.[5]

  • Have an emergency spill kit readily accessible.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads) in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with organic solvents and have a secure, tight-fitting lid.

  • Do not mix with other waste streams unless compatibility has been verified.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area.

  • Keep the waste container closed when not in use.

3. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.

Quantitative Data Summary

PropertyValue
Molecular Weight 126.24 g/mol
Boiling Point 156.6 °C
Melting Point -108 °C
Flash Point 34.7 °C
Density 0.7887 g/cm³
Vapor Pressure 4.00 mmHg

Note: The physical properties are subject to minor variations depending on the source.

This compound Spill Response Workflow

SpillResponse This compound Spill Response cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal alert Alert Personnel & Evacuate Area ventilate Ensure Adequate Ventilation alert->ventilate Simultaneously ignition Eliminate Ignition Sources ventilate->ignition assess_size Assess Spill Size ignition->assess_size ppe Don Appropriate PPE assess_size->ppe If Minor Spill contact_ehs Contact EHS Immediately assess_size->contact_ehs If Major Spill contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect clean Clean Spill Area collect->clean waste Place in Labeled Hazardous Waste Container clean->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.